molecular formula Ni+3 B1221014 Nickel(3+) CAS No. 22541-64-6

Nickel(3+)

Cat. No.: B1221014
CAS No.: 22541-64-6
M. Wt: 58.693 g/mol
InChI Key: JDRCAGKFDGHRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nickel(3+) is a nickel cation in which the nickel carries a triple positive charge. It is a metal cation allergen, a nickel cation and a monoatomic trication.

Properties

CAS No.

22541-64-6

Molecular Formula

Ni+3

Molecular Weight

58.693 g/mol

IUPAC Name

nickel(3+)

InChI

InChI=1S/Ni/q+3

InChI Key

JDRCAGKFDGHRNQ-UHFFFAOYSA-N

SMILES

[Ni+3]

Canonical SMILES

[Ni+3]

Other CAS No.

22541-64-6

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Nickel(III) Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and significance of Nickel(III) complexes. The inherently unstable Ni(III) oxidation state presents unique challenges and opportunities in coordination chemistry, catalysis, and bioinorganic chemistry. This document details established experimental protocols, summarizes key quantitative data, and visualizes the functional roles of these fascinating compounds.

Introduction to Nickel(III) Complexes

Nickel, a first-row transition metal, can exist in various oxidation states, with Ni(II) being the most common and stable. The Ni(III) oxidation state, with a d⁷ electronic configuration, is less stable and often transient, making the synthesis and characterization of its complexes a significant chemical challenge. However, the unique reactivity of Ni(III) species has positioned them as crucial intermediates in a variety of catalytic reactions, including important carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions.[1][2] Furthermore, Ni(III) centers have been identified in the active sites of several nickel-containing enzymes, highlighting their role in biological redox processes.[3]

The stabilization of the Ni(III) oxidation state is typically achieved through the use of specific ligand scaffolds that can electronically and sterically protect the metal center. These often include macrocyclic ligands, such as cyclam, porphyrins, and ligands with strong sigma-donating properties like phosphines and certain Schiff bases.[4][5]

Synthesis of Nickel(III) Complexes

The synthesis of Ni(III) complexes is most commonly achieved through the one-electron oxidation of a stable Ni(II) precursor. This can be accomplished using chemical oxidants or electrochemical methods.

General Synthetic Workflow

The general approach to synthesizing Ni(III) complexes involves a two-step process: first, the synthesis of a suitable Ni(II) precursor complex, followed by its oxidation to the desired Ni(III) state.

G cluster_0 Step 1: Ni(II) Precursor Synthesis cluster_1 Step 2: Oxidation to Ni(III) Ligand Synthesis Ligand Synthesis Ni(II) Salt Ni(II) Salt Ligand Synthesis->Ni(II) Salt Complexation Complexation Ni(II) Salt->Complexation Solvent Ni(II) Precursor Complex Ni(II) Precursor Complex Complexation->Ni(II) Precursor Complex Oxidation Oxidation Ni(II) Precursor Complex->Oxidation Ni(II) Precursor Complex->Oxidation Ni(III) Complex Ni(III) Complex Oxidation->Ni(III) Complex Oxidizing Agent Oxidizing Agent Oxidizing Agent->Oxidation

General workflow for the synthesis of Ni(III) complexes.
Detailed Experimental Protocols

Protocol 1: Synthesis of [NiIII(cyclam)Cl₂]Cl from NiII(cyclam)Cl₂

This protocol describes the synthesis of a Ni(II) macrocyclic precursor followed by its oxidation.

  • Step 1: Synthesis of [NiII(cyclam)]Cl₂

    • Combine 1 equivalent of NiCl₂·6H₂O and 1.02 equivalents of 1,4,8,11-tetraazacyclotetradecane (cyclam) in ethanol at a concentration of 0.1 to 0.2 M.

    • Stir the mixture at room temperature.

    • Precipitate the product by adding diethyl ether.

    • The resulting solid can be recrystallized from a water/acetone mixture to yield [Ni(cyclam)]Cl₂.[6]

  • Step 2: Oxidation to [NiIII(cyclam)Cl₂]Cl

    • Suspend the synthesized [Ni(cyclam)]Cl₂ in a suitable solvent such as acetonitrile.

    • Add a one-electron oxidizing agent, for example, an equimolar amount of ceric ammonium nitrate ((NH₄)₂Ce(NO₃)₆) or ferrocenium hexafluorophosphate ([Fc]PF₆), to the suspension at a reduced temperature (e.g., -35 °C).[7]

    • Stir the reaction mixture for a designated period, monitoring the color change.

    • Isolate the resulting Ni(III) complex by filtration and wash with a non-coordinating solvent.

Protocol 2: Synthesis of a Nickel(III) Porphyrin Complex

This protocol outlines a one-pot synthesis of a nickel porphyrin complex, which can then be oxidized.

  • Condense pyrrole, benzaldehyde, and nickel(II) chloride in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method provides a high-yield, solvent-free route to the Ni(II) tetraphenylporphyrin (NiTPP) complex.[8]

  • The resulting Ni(II) porphyrin can be electrochemically oxidized to the Ni(III) state. This is typically performed in a non-coordinating solvent like dichloromethane with a supporting electrolyte. The oxidation potential for the Ni(II)/Ni(III) couple in porphyrins is influenced by the peripheral substituents on the porphyrin ring.[9]

Protocol 3: Synthesis of a Nickel(III) Complex with Phosphine Ligands

  • Synthesize the Ni(II) precursor, for example, by reacting NiCl₂·6H₂O with two equivalents of triphenylphosphine (PPh₃) in refluxing isopropanol to form [Ni(PPh₃)₂Cl₂].[4]

  • The oxidation of such Ni(II) phosphine complexes to their Ni(III) counterparts can be achieved electrochemically or with strong chemical oxidants. The choice of oxidant and reaction conditions is critical to avoid ligand oxidation.

Protocol 4: Synthesis of a Nickel(III) Schiff Base Complex

  • Prepare the Schiff base ligand by condensing an appropriate aldehyde (e.g., salicylaldehyde derivative) with an amine.

  • React the Schiff base ligand with a Ni(II) salt, such as Ni(OAc)₂·4H₂O, in a suitable solvent like methanol to form the Ni(II) Schiff base complex.

  • The Ni(II) complex can then be oxidized to the Ni(III) state using methods similar to those described above. The redox potential will be dependent on the electronic properties of the Schiff base ligand.[10]

Characterization of Nickel(III) Complexes

A combination of spectroscopic, electrochemical, and magnetic techniques is essential for the unambiguous characterization of Ni(III) complexes.

Spectroscopic Methods
  • UV-Visible (UV-Vis) Spectroscopy: Ni(III) complexes are often highly colored and exhibit characteristic absorption bands in the UV-Vis region. These bands arise from d-d transitions and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands provide information about the coordination geometry and the nature of the metal-ligand bonding.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: As Ni(III) is a d⁷ ion, it is paramagnetic with at least one unpaired electron (typically S=1/2 for low-spin complexes). EPR spectroscopy is a powerful tool for probing the electronic structure of these complexes. The g-values and hyperfine coupling constants obtained from EPR spectra provide insights into the geometry of the complex and the delocalization of the unpaired electron onto the ligands.[11]

Electrochemical Methods
  • Cyclic Voltammetry (CV): CV is a key technique for determining the redox potentials of the Ni(II)/Ni(III) and sometimes the Ni(III)/Ni(IV) couples.[12] The reversibility of the redox process provides information about the stability of the Ni(III) species. The formal potential (E½) is a critical parameter that quantifies the thermodynamic stability of the Ni(III) oxidation state in a given ligand environment.[13]

Magnetic Measurements
  • Magnetic Susceptibility: Measuring the magnetic susceptibility of a sample allows for the determination of its effective magnetic moment (µeff). For low-spin d⁷ Ni(III) complexes with one unpaired electron, the expected spin-only magnetic moment is 1.73 B.M. Experimental values are typically in the range of 1.7 to 2.3 B.M., with deviations from the spin-only value arising from orbital contributions.[14][15]

X-ray Crystallography
  • Single-Crystal X-ray Diffraction: This technique provides the most definitive structural information, including precise bond lengths and angles. For Ni(III) complexes, it can confirm the coordination geometry (e.g., distorted octahedral, square pyramidal) and provide insights into the electronic effects of the ligands on the metal center.[7][8]

Quantitative Data of Representative Nickel(III) Complexes

The following tables summarize key structural and physicochemical data for a selection of Ni(III) complexes.

Table 1: Selected Bond Lengths and Angles for Ni(III) Complexes

ComplexCoordination GeometryNi-L Bond Lengths (Å)L-Ni-L Bond Angles (°)
--INVALID-LINK--Distorted OctahedralNi-C: 1.9492(12), 1.9693(14)Ni-N: 1.9944(11), 2.2543(13), 2.1463(12), 2.2470(12)-
[NiIII(bpb)₂] (bpb = Schiff base)Distorted OctahedralNi-N (avg): 2.056(4)Ni-O (avg): 2.073(3)cis-L-Ni-L: 76.8(2) - 109.6(2)trans-L-Ni-L: 154.8(2) - 172.7(2)
[NiIII(MeN₄)(CF₃)₂]PF₆Distorted OctahedralNi-Naxial: 2.212(8)Ni-Nequatorial: 1.962(7)Ni-C: 1.912(2)Nax-Ni-Nax: 156.2(5)Neq-Ni-Neq: 84.5(4)
Ni(III) Porphyrin DimerSquare PlanarNi-N: 1.923(3) - 1.932(3)-

Data sourced from references[5][7][8][9].

Table 2: Redox Potentials and Magnetic Moments of Selected Ni(III) Complexes

ComplexE½ (NiII/NiIII) (V vs. Fc/Fc⁺)Magnetic Moment (µeff) (B.M.)
[Ni(cyclam)(OTf)₂]0.830-
[Ni(L2)(OTf)₂] (L2 = substituted cyclam)0.805-
[Ni(L3)(OTf)₂] (L3 = substituted cyclam)1.06-
Ni(II) Schiff Base Complex-2.86 (for Ni(II) precursor)
Ni(II) 3,5-dimethoxybenzoate-3.35 - 3.54 (for Ni(II) precursor)

Data sourced from references[15][16][17]. Note that magnetic moments for the Ni(III) state are often inferred from EPR or are for the precursor Ni(II) complexes.

Table 3: EPR Spectroscopic Data for Representative Ni(III) Complexes

Complexg-values
[(PyNMe₃)NiIII(cycl)]⁺Pseudoaxial signal with gz showing hyperfine coupling
[NiIII(HMPAB)]⁻Rhombic signal with gav > 2.12
Ligand-Oxidized Ni(II) Speciesg ≈ 2.003

Data sourced from references[7][18][19].

Role of Nickel(III) Complexes in Catalysis and Biology

Catalytic Cross-Coupling Reactions

Ni(III) intermediates are pivotal in many nickel-catalyzed cross-coupling reactions. A common mechanistic pathway is the Ni(I)/Ni(III) catalytic cycle.

G Ni(I)L Ni(I)L Ni(III)(Ar)(X)L Ni(III)(Ar)(X)L Ni(I)L->Ni(III)(Ar)(X)L Oxidative Addition (Ar-X) Ni(III)(Ar)(Nu)L Ni(III)(Ar)(Nu)L Ni(III)(Ar)(X)L->Ni(III)(Ar)(Nu)L Transmetalation or Ligand Exchange (+Nu) Ni(III)(Ar)(Nu)L->Ni(I)L Reductive Elimination (Ar-Nu)

A simplified Ni(I)/Ni(III) catalytic cycle for cross-coupling.

In this cycle, a Ni(I) species undergoes oxidative addition with an aryl halide (Ar-X) to form a Ni(III) intermediate. This is followed by transmetalation or ligand exchange with a nucleophile (Nu). The final step is reductive elimination from the Ni(III) center to form the desired product (Ar-Nu) and regenerate the active Ni(I) catalyst.[2][6][20]

Biological Significance

Nickel-containing enzymes play crucial roles in various biological processes. While many of these enzymes utilize the Ni(II) state, some key redox enzymes cycle through the Ni(III) state.

Conceptual overview of the role of Ni(III) in biological systems.

For instance, [NiFe]-hydrogenases, which are involved in hydrogen metabolism, and carbon monoxide dehydrogenases, which play a role in the global carbon cycle, are believed to involve Ni(III) intermediates in their catalytic cycles.[3] Nickel superoxide dismutase (Ni-SOD) also utilizes a Ni(II)/Ni(III) redox couple to catalyze the disproportionation of superoxide radicals.[21]

Conclusion and Future Outlook

The chemistry of Nickel(III) complexes continues to be a vibrant area of research. The development of new ligand systems that can further stabilize this high oxidation state will undoubtedly lead to the discovery of novel reactivity and catalytic applications. For professionals in drug development, understanding the coordination chemistry and reactivity of nickel, including the potential for Ni(III) intermediates in biological systems, is crucial for designing new therapeutic agents and understanding the mechanisms of metal-based drugs and metalloenzyme inhibitors. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers venturing into this exciting and challenging field.

References

An In-depth Technical Guide to the Electronic Structure of High-Valent Nickel(III) Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

High-valent Nickel(III) species are increasingly recognized as critical intermediates in a wide array of chemical transformations, from organometallic cross-coupling reactions to biological catalysis.[1][2] As a d⁷ metal ion, the electronic structure of Ni(III) is fundamentally linked to its reactivity, stability, and spectroscopic signatures. Understanding this structure is paramount for designing novel catalysts and for elucidating complex reaction mechanisms. This guide provides a comprehensive overview of the core principles governing the electronic structure of Ni(III) complexes, details the primary experimental and computational techniques used for their characterization, and presents key quantitative data to aid in comparative analysis.

Electronic Configuration and Geometry

The Nickel(III) ion possesses a 3d⁷ electron configuration. In most coordination complexes, it adopts a low-spin state (S = 1/2), resulting in a paramagnetic species that is amenable to study by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy.[3] The specific arrangement of the d-electrons and the nature of the singly occupied molecular orbital (SOMO) are dictated by the coordination geometry imposed by the surrounding ligands.

  • Octahedral (Oₕ) Geometry: In a strong-field octahedral environment, the d-orbitals split into a lower-energy t₂g set (dₓᵧ, dₓ₂, dᵧ₂) and a higher-energy e₉ set (d₂₂, dₓ₂₋ᵧ₂). For a low-spin d⁷ configuration, the electronic arrangement is (t₂g)⁶(e₉)¹, with the single unpaired electron residing in one of the e₉ orbitals. Jahn-Teller distortion is common, leading to tetragonally distorted octahedral geometries.

  • Square Planar (D₄ₕ) Geometry: This geometry is common for nickel complexes. The d-orbital splitting is more complex, with the dₓ₂₋ᵧ₂ orbital typically being the highest in energy. The unpaired electron in a low-spin d⁷ Ni(III) complex often resides in the d₂₂ orbital.

  • Five-Coordinate Geometries (Trigonal Bipyramidal or Square Pyramidal): These geometries are also frequently encountered, particularly as intermediates in catalytic cycles. The d-orbital splitting and the resulting ground state depend sensitively on the specific ligand arrangement and can lead to either d₂₂¹ or dₓ₂₋ᵧ₂¹ ground states.

The nature of the ligands significantly influences the electronic properties. Strong σ-donating ligands, such as alkyl groups, and specific ligand frameworks like tetraazamacrocycles or tris(pyrazolyl)borates are often employed to stabilize the high-valent Ni(III) state.[1]

Experimental Protocols and Characterization

The definitive characterization of Ni(III) species relies on a combination of spectroscopic and analytical techniques.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is the most direct method for probing the electronic ground state of paramagnetic Ni(III) complexes.

  • Experimental Protocol:

    • Sample Preparation: The Ni(III) complex is dissolved in a suitable glassing solvent (e.g., CH₂Cl₂, THF, or a mixture like MeCN/PrCN) at low concentration (typically ~0.5-1 mM). The solution is then transferred to a quartz EPR tube.

    • Data Acquisition: The sample is flash-frozen by plunging into liquid nitrogen (77 K) or liquid helium (typically 4-10 K) to obtain a rigid glass spectrum, which provides information on the g-tensor anisotropy.

    • Instrumentation: Data is typically collected using an X-band (~9.5 GHz) EPR spectrometer. The spectrum is recorded by sweeping the magnetic field while irradiating the sample with a fixed microwave frequency.

    • Simulation: The experimental spectrum is simulated using specialized software to extract the principal components of the g-tensor (gₓ, gᵧ, g₂) and any hyperfine coupling constants.

  • Data Interpretation: The g-values are sensitive to the d-orbital character of the SOMO. For a d⁷ system, deviations from the free-electron g-value (gₑ ≈ 2.0023) are caused by spin-orbit coupling.

    • An axial spectrum (gₓ = gᵧ ≠ g₂) is indicative of a threefold or higher rotational symmetry.

    • A rhombic spectrum (gₓ ≠ gᵧ ≠ g₂) indicates a low-symmetry environment.

    • The specific g-values help assign the ground state. For example, a complex with the unpaired electron in the d₂₂ orbital often exhibits an axial or near-axial spectrum with g⊥ > g∥ ≈ 2.0.[4]

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful tool for determining the oxidation state and local coordination environment of the nickel center.[5][6]

  • Experimental Protocol:

    • Sample Preparation: Solid samples are finely ground and pressed into a pellet or mounted on tape. Solution or frozen-solution samples are held in a cryogenically cooled sample cell with X-ray transparent windows.

    • Data Acquisition: Measurements are performed at a synchrotron light source. A double-crystal monochromator is used to scan the X-ray energy across the nickel K-edge (~8333 eV) or L-edge (~853 eV). The absorption is measured in transmission or fluorescence mode.

    • Data Analysis: The pre-edge region, the rising edge (XANES), and the post-edge oscillations (EXAFS) are analyzed. The edge energy is determined from the first derivative of the XANES spectrum.

  • Data Interpretation:

    • XANES: The energy of the absorption edge shifts to higher values with an increase in the metal's oxidation state. A shift of 1-3 eV is typically observed upon oxidation from Ni(II) to Ni(III).[7] The shape and features of the XANES region are a fingerprint of the coordination geometry and covalency.

    • L-edge XAS: This technique provides a more direct probe of the 3d orbital occupancy and is highly sensitive to the oxidation and spin states of nickel.[8][9]

    • EXAFS: Analysis of the EXAFS region provides quantitative information about the bond distances, coordination number, and identity of the neighboring atoms.

Computational Methods: Density Functional Theory (DFT)

DFT calculations are routinely used to complement experimental data, providing detailed insight into electronic structure and bonding.

  • Methodology:

    • Model Building: A model of the Ni(III) complex is constructed.

    • Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure using a selected functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).

    • Property Calculations: Single-point calculations on the optimized geometry are performed to compute properties like molecular orbitals, spin density distribution, and spectroscopic parameters (e.g., EPR g-tensors).

    • Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis can be used to probe the nature of metal-ligand bonds and determine atomic charges.[10]

Data Presentation: Comparative Tables

Quantitative data from spectroscopic and structural studies are essential for understanding trends in the electronic structure of Ni(III) species.

Table 1: Representative EPR Spectroscopic Data for Ni(III) Complexes

Complex/Species g-values (gₓ, gᵧ, g₂) Inferred Ground State Reference
[(MeN₄)NiᴵᴵᴵMe₂]⁺ 2.19, 2.10, 2.02 d₂² [11]
trans-[(PEt₃)₂Niᴵᴵᴵ(aryl)(Br)]⁺ g₁, g₂, g₃ reported - [1]
[(PyNMe₃)Niᴵᴵᴵ(cycl)]⁺ g_z = 2.022, g_x,y = 2.22 (pseudoaxial) d⁷ [4]
[Niᴵᴵᴵ(pdtc)₂]⁻ 2.181, 2.145, 1.986 d⁷ [12][13]
[Niᴵᴵᴵ(emb)]⁻ 2.204, 2.164, 2.019 d⁷ [12][13]

| [Niᴵᴵᴵ] species in photoredox catalysis | 2.29, 2.21, 2.12 (rhombic) | d⁷ |[14] |

Table 2: X-ray Absorption Spectroscopy Data for Ni Oxidation

Complex Pair Method Edge Energy (eV) Edge Shift (Niᴵᴵ → Niᴵᴵᴵ) Reference
[Niᴵᴵ(L₁)] / [Niᴵᴵᴵ(L₁)]-ox Ni K-edge XANES 8343.42 / 8344.07 +0.65 eV [7]

| Ni[S₂C₂(CF₃)₂]₂²⁻ / ¹⁻ | Ni L-edge XAS | - | Ni 3d ionicity change |[8] |

Table 3: Comparison of Ni-Ligand Bond Lengths Upon Oxidation

Complex Pair Ni-C1 (Å) Ni-C2 (Å) Ni-N (Å) Comments Reference
Niᴵᴵ : (PyNMe₃)Niᴵᴵ(cycl) 1.928 1.943 1.956-2.161 4-coordinate [4]
Niᴵᴵᴵ : [(PyNMe₃)Niᴵᴵᴵ(cycl)]⁺ 1.949 1.970 1.994-2.254 6-coordinate; distances increase due to change in coordination number [4]
Niᴵᴵ : [NiL]²⁻ - - 1.88-1.93 (amidate) Square-planar [15]

| Niᴵᴵᴵ : [NiL]⁻ | - | - | 1.85-1.90 (amidate) | Square-planar; bond shortening upon oxidation |[15] |

Visualizing Electronic Structure & Experimental Workflows

Graphviz diagrams are used to illustrate key conceptual relationships and experimental workflows.

d_orbital_splitting Fig 1: d-Orbital Splitting in Ni(III) Geometries cluster_oct Octahedral (O_h) cluster_sqp Square Planar (D_4h) eg_oct eg (dx²-y², dz²) t2g_oct t2g (dxy, dxz, dyz) degen_oct Degenerate d-orbitals e1 e2 t1 t2 t3 unpaired_e p1 ↑↓ p2 ↑↓ p3 ↑↓ b1g b1g (dx²-y²) a1g a1g (dz²) b2g b2g (dxy) eg_sqp eg (dxz, dyz) degen_sqp Degenerate d-orbitals a1g_u b2g_u eg1_u eg2_u unpaired_a1g p_b2g ↑↓ p_eg1 ↑↓ p_eg2 ↑↓

Caption: d-orbital splitting diagrams for low-spin d⁷ Ni(III) in octahedral and square planar ligand fields.

workflow Fig 2: Workflow for Ni(III) Electronic Structure Characterization cluster_exp Experimental Analysis cluster_comp Computational Analysis synthesis Synthesis of Ni(II) Precursor oxidation Chemical/Electrochemical Oxidation to Ni(III) synthesis->oxidation epr EPR Spectroscopy (g-values, ground state) oxidation->epr Characterization xas XAS / XANES (Oxidation state, geometry) oxidation->xas Characterization uvvis UV-Vis Spectroscopy (LMCT bands) oxidation->uvvis Characterization bonding MO / NBO Analysis (Bonding, Spin Density) epr->bonding Compare & Refine dft DFT Geometry Optimization xas->dft Compare & Refine props Calculation of Spectroscopic Properties dft->props props->bonding final Validated Electronic Structure Description bonding->final

Caption: A typical integrated workflow for the comprehensive characterization of Ni(III) species.

Relevance in Catalysis and Biology

  • Cross-Coupling Reactions: The participation of Ni(III) and even Ni(IV) intermediates is now widely accepted in many Ni-catalyzed cross-coupling reactions.[1] For instance, in C-C bond formation, the electronic structure of a dialkyl-Ni(III) intermediate directly influences the rate and mechanism of reductive elimination. Studies have shown that electronic asymmetry between the two alkyl groups, where one can be described as having more radical character, can drive the C-C bond-forming step.[16][17] The ability to access the Ni(III) state allows for single-electron transfer (SET) pathways, expanding nickel's catalytic versatility beyond the traditional Ni(0)/Ni(II) cycle.[18]

  • Bioinorganic Systems: Nickel is an essential trace element found in the active sites of various enzymes. In Nickel Superoxide Dismutase (NiSOD), the catalytic cycle involves the alternation between Ni(II) and Ni(III) states. The protein environment, with its specific arrangement of nitrogen and sulfur donor ligands, finely tunes the redox potential and stabilizes the Ni(III) state to facilitate the disproportionation of superoxide. Spectroscopic and computational studies on NiSOD and model complexes with mixed S/N ligation have been crucial in understanding how the ligand field modulates the Ni(III)-thiolate bonding, which is key to the enzyme's function.[12][13]

Conclusion

The electronic structure of high-valent Ni(III) is a rich and complex subject of fundamental importance to catalysis, organometallic chemistry, and bioinorganic fields. As a low-spin d⁷ ion, its paramagnetic nature makes it an ideal candidate for study by EPR spectroscopy, which, when combined with XAS and modern computational DFT methods, provides a powerful toolkit for its comprehensive characterization. The geometry of the coordination sphere, dictated by the supporting ligands, determines the d-orbital splitting and the nature of the singly occupied molecular orbital, which in turn governs the species' stability and reactivity. A thorough understanding of these structure-property relationships is essential for the rational design of new catalysts and for unraveling the mechanisms of nickel-mediated chemical and biological transformations.

References

The Pivotal Role of Nickel(III) in Biological Enzyme Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the +2 oxidation state of nickel is the most prevalent in biological systems, the transient and highly reactive Nickel(III) species plays a critical, albeit often fleeting, role in the catalytic cycles of several key enzymes. This technical guide provides an in-depth exploration of the function of Ni(III) in these vital biocatalysts. By delving into the quantitative data, detailed experimental methodologies, and the intricate signaling pathways, we aim to provide a comprehensive resource for researchers and professionals in the fields of biochemistry, bioinorganic chemistry, and drug development. The unique redox properties of the Ni(III)/Ni(II) couple are harnessed by nature to perform challenging chemical transformations, making the study of these enzymes a fascinating frontier in our understanding of metalloenzymology.

Nickel Superoxide Dismutase (NiSOD): A Sentinel Against Oxidative Stress

Nickel Superoxide Dismutase (NiSOD) is a critical enzyme that protects organisms from the damaging effects of superoxide radicals. The catalytic mechanism of NiSOD hinges on the reversible oxidation and reduction of the nickel center, cycling between the Ni(II) and Ni(III) states.[1][2]

Quantitative Data for Ni(III) in NiSOD
ParameterValueMethodReference(s)
Redox Potential (Ni(III)/Ni(II)) ~ +0.30 V (vs. SHE) at pH 7Electrochemical measurements and theoretical calculations[3]
kcat 0.71 x 109 M-1s-1 (at pH 7.5)Pulse radiolysis[4]
Coordination Geometry of Ni(III) Square pyramidalX-ray Crystallography[2][5]
Ni(III) Ligands Cys2 (thiolate), Cys6 (thiolate), His1 (imidazole, axial), N-terminal amine, Cys2 (amide)X-ray Crystallography[2][5]
EPR g-values (for a Ni(III) model complex) g = 2.30, 2.23, 2.01EPR Spectroscopy[4]
Catalytic Cycle of NiSOD

The catalytic cycle of NiSOD involves a two-step process where the nickel center first reduces a superoxide molecule to hydrogen peroxide and is itself oxidized to Ni(III). In the second step, the Ni(III) center is reduced back to Ni(II) by oxidizing a second superoxide molecule to dioxygen.[6]

NiSOD_Catalytic_Cycle cluster_legend Legend Ni_II Ni(II)-SOD Ni_III Ni(III)-SOD Ni_II->Ni_III O₂⁻ + 2H⁺ → H₂O₂ Ni_III->Ni_II O₂⁻ → O₂ Oxidation Oxidation of Ni Reduction Reduction of Ni MCR_Mechanism_I cluster_legend Legend Ni_I MCR-Ni(I) Ni_III_Me MCR-Ni(III)-CH₃ Ni_I->Ni_III_Me + CH₃-SCoM Ni_II MCR-Ni(II) Ni_III_Me->Ni_II + CoBSH - CH₄ - CoM-S-S-CoB Ni_II->Ni_I + 2e⁻ Substrate_Binding Substrate Binding Product_Release Product Release Reduction Reduction ACS_Paramagnetic_Mechanism cluster_legend Legend Ni_I ACS-Ni(I) Ni_III_Me [ACS-Ni(III)-CH₃] Ni_I->Ni_III_Me + CH₃⁺ Ni_III_Ac [ACS-Ni(III)-COCH₃] Ni_III_Me->Ni_III_Ac + CO Ni_I_final ACS-Ni(I) Ni_III_Ac->Ni_I_final + CoA-SH - Acetyl-CoA - 2e⁻ Methylation Methylation Carbonylation Carbonylation Thiolysis Thiolysis & Regeneration

References

Theoretical and Computational Elucidation of Nickel(III) Intermediates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

High-valent nickel species, particularly Nickel(III) (Ni(III)), have emerged as pivotal intermediates in a myriad of catalytic transformations.[1] Once considered transient and elusive, recent advancements in synthetic and spectroscopic techniques, bolstered by sophisticated computational studies, have enabled the isolation and detailed characterization of these key species.[2] This technical guide provides an in-depth overview of the theoretical and computational approaches used to study Ni(III) intermediates, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into their spectroscopic signatures, structural parameters, and roles in crucial reaction mechanisms, such as cross-coupling and C-H bond functionalization.

Data Presentation: Spectroscopic and Computational Characterization of Ni(III) Intermediates

The characterization of Ni(III) complexes relies heavily on a combination of spectroscopic techniques and computational modeling. The following tables summarize key quantitative data from various studies, providing a comparative overview of these important intermediates.

Table 1: Selected Bond Lengths of Characterized Ni(III) Complexes from X-ray Crystallography

ComplexNi-C (Å)Ni-N (Å)Ni-P (Å)Reference
[(dtbpe)Ni=NAd]+-1.657(5)-[2]
--INVALID-LINK--1.9492(12)1.9944(11)-2.2543(13)-[3]

dtbpe = 1,2-bis(di-tert-butylphosphino)ethane, Ad = adamantyl, PyNMe3 = N,N-bis((pyridin-2-yl)methyl)methanamine, cycl = cycloneophyl

Table 2: EPR Spectroscopic Data for Selected Ni(III) Complexes

Complexg-valuesMethod/ConditionsReference
[(dtbpe)NiNAd]+g1 = 2.11, g2 = 2.023.5 mM in CH2Cl2, 3.7 K[2]
[(dtbpe)Ni=N(dmp)]+g1 = 2.17, g2 = 2.06, g3 = 1.971 mM in toluene, 4 K[2]
[(iPrN3)Ni(PhAc)(Br)]+gx = 2.356, gy = 2.158, gz = 2.05977 K in frozen glass[4]
[(iPrN3)Ni(PhAc)(Cl)]+gx = 2.363, gy = 2.144, gz = 2.04777 K in frozen glass[4]
[(iPrN3)Ni(PhAc)(OMe)]+gx = 2.326, gy = 2.151, gz = 2.02777 K in frozen glass[4]
A terminal Ni(III)-oxygen adductg = 2.25, 2.02Acetone solution, 113 K[5]
Rhombic Ni(III) species (photocatalysis)gx = 2.29, gy = 2.21, gz = 2.12Irradiated reaction mixture[6]

dmp = 2,6-dimesitylphenyl, iPrN3 = a tridentate pyridinophane ligand, PhAc = acetophenone

Table 3: Redox Potentials of Selected Nickel Complexes from Cyclic Voltammetry

Complex/Redox CoupleE½ (V vs. Fc+/Fc)Solvent/ElectrolyteReference
(Phosphine)Ni(II)/(I)-0.64 to -2.5Various[7]
(Nitrogen)Ni(II)/(I)-0.8 to -2.0Various[7]
(NHC)Ni(II)/(I)-1.5 to -2.5Various[7]
[NiAmben] Oxidation0.02EC/DEC[8]

NHC = N-heterocyclic carbene, Amben = N,N'-bis(2-aminobenzylidene)ethylenediamine, EC/DEC = ethylene carbonate/diethyl carbonate

Table 4: Calculated Reaction Barriers for Ni(III)-Involving Elementary Steps from DFT Studies

Reaction StepSystem/MethodBarrier (kcal/mol)Reference
C-C Reductive Elimination from Ni(III)(bpy)NiEt2 / DFT26.3[9]
Oxidative Addition to form Ni(IV) (Rate-determining step)Benzamide alkylation / DFTNot specified[1]
Radical Addition to Ni(II) to form Ni(III) (Rate-limiting)Aryl and alkyl bromide cross-coupling / DFT10.42
C-N Reductive Elimination from Ni(III)Isoquinolone synthesis / DFT~11 (ligand exchange)[10]

bpy = 2,2'-bipyridine, Et = ethyl

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in the study of Ni(III) intermediates is crucial for the replication and advancement of research in this field.

Experimental Protocols

1. Synthesis of Ni(III) Complexes:

The synthesis of stable Ni(III) complexes often involves the one-electron oxidation of their Ni(II) precursors.

  • General Procedure for Oxidation: A solution of the Ni(II) complex in a suitable solvent (e.g., CH2Cl2, acetone, or THF) is cooled to a low temperature (e.g., -78 °C).[2][5] A one-electron oxidant, such as tris(4-bromophenyl)ammoniumyl hexachloroantimonate or an ferrocenium salt, is added portionwise as a solution in the same solvent.[2][5] The reaction progress is monitored by spectroscopic methods like UV-Vis or EPR. The resulting Ni(III) complex can be isolated by precipitation with a non-polar solvent and filtration at low temperature.

2. X-ray Crystallography:

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of Ni(III) intermediates.

  • Data Collection: A suitable crystal is mounted on a diffractometer, typically equipped with a CCD detector and using MoKα radiation.[11][12] The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal motion. Data is collected using a series of φ and ω scans.[12] The structure is then solved and refined using standard crystallographic software.[11]

3. Electron Paramagnetic Resonance (EPR) Spectroscopy:

EPR spectroscopy is a powerful tool for characterizing paramagnetic species like Ni(III) complexes.

  • Sample Preparation and Measurement: The Ni(III) complex is dissolved in a suitable solvent to form a dilute solution (typically in the mM range).[2] The solution is then transferred to an EPR tube and flash-frozen in liquid nitrogen to create a glass.[4][13] The X-band EPR spectrum is recorded at a low temperature (e.g., 77 K or lower).[4][13] The experimental spectrum is then simulated to extract the g-values and any hyperfine coupling constants.[4]

4. Cyclic Voltammetry (CV):

CV is used to probe the redox properties of nickel complexes and determine their formal potentials.

  • Experimental Setup: CV measurements are typically performed in a three-electrode cell containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[8][14][15] The measurements are carried out in a deoxygenated solvent containing a supporting electrolyte (e.g., tetra-n-butylammonium hexafluorophosphate).[7] The potential is swept over a defined range, and the resulting current is measured.[15]

Computational Protocols

Density Functional Theory (DFT) has become an indispensable tool for elucidating the electronic structure, bonding, and reaction mechanisms of Ni(III) intermediates.

1. Geometry Optimization and Frequency Calculations:

  • Methodology: The geometries of the Ni(III) complexes, transition states, and other relevant species are optimized using a specific DFT functional (e.g., B3LYP, M06) and basis set (e.g., 6-31G(d) for main group elements and a larger basis set with an effective core potential like LANL2DZ for nickel).[16] Frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency).[16]

2. Calculation of Reaction Energies and Barriers:

  • Procedure: Single-point energy calculations are often performed on the optimized geometries using a higher-level basis set (e.g., 6-311+G(d,p)) to obtain more accurate energies.[17] Solvation effects are typically included using a polarizable continuum model (PCM) or the SMD model.[17] The reaction barrier is calculated as the difference in free energy between the transition state and the reactant(s).

3. Analysis of Electronic Structure:

  • Techniques: The electronic structure of the Ni(III) intermediates can be further analyzed using various methods, such as Natural Bond Orbital (NBO) analysis to determine atomic charges and orbital compositions, and analysis of the spin density to understand the distribution of the unpaired electron.[1] Frontier Molecular Orbital (FMO) analysis is also employed to rationalize the reactivity of the complexes.[1]

Visualization of Key Catalytic Cycles and Pathways

The involvement of Ni(III) intermediates is often proposed in various catalytic cycles. The following diagrams, generated using the DOT language, illustrate some of the most common pathways.

Ni_I_Ni_III_Catalytic_Cycle Ni_I Ni(I)-L Ni_III_oxidative [Ar-Ni(III)-X]-L Ni_I->Ni_III_oxidative Oxidative Addition (Ar-X) Ni_III_transmetalation [Ar-Ni(III)-R]-L Ni_III_oxidative->Ni_III_transmetalation Transmetalation (R-M) Ni_I_reductive Ni(I)-L Ni_III_transmetalation->Ni_I_reductive Reductive Elimination (Ar-R)

A simplified Ni(I)/Ni(III) catalytic cycle for cross-coupling reactions.

Ni_II_Ni_IV_CH_Activation Ni_II Ni(II)-L Ni_IV_oxidative Ni(IV) Intermediate Ni_II->Ni_IV_oxidative Oxidation Ni_IV_CH_activation [R-Ni(IV)-H]-L Ni_IV_oxidative->Ni_IV_CH_activation C-H Activation Ni_II_reductive Ni(II)-L Ni_IV_CH_activation->Ni_II_reductive Reductive Elimination Product Functionalized Product Ni_II_reductive->Product Product Release

A proposed Ni(II)/Ni(IV) catalytic cycle for C-H functionalization.

Experimental_Workflow_NiIII Synthesis Synthesis of Ni(II) Precursor Oxidation One-Electron Oxidation Synthesis->Oxidation Isolation Isolation of Ni(III) Complex Oxidation->Isolation Characterization Spectroscopic & Structural Characterization Isolation->Characterization Reactivity Reactivity Studies Isolation->Reactivity EPR EPR Spectroscopy Characterization->EPR Xray X-ray Crystallography Characterization->Xray CV Cyclic Voltammetry Characterization->CV DFT DFT Calculations Characterization->DFT

A general experimental and computational workflow for studying Ni(III) intermediates.

Conclusion and Future Outlook

The study of Ni(III) intermediates has witnessed remarkable progress, driven by the synergy between advanced experimental techniques and powerful computational methods. The ability to isolate and characterize these species has provided direct evidence for their involvement in a wide range of catalytic reactions.[2] The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers aiming to further unravel the intricacies of nickel catalysis.

Future research will likely focus on the design of new ligand scaffolds to further stabilize and modulate the reactivity of Ni(III) intermediates, enabling even more challenging chemical transformations. Continued development of computational models will provide deeper insights into the subtle electronic and steric factors that govern the behavior of these fascinating species, paving the way for the rational design of next-generation nickel catalysts for applications in organic synthesis, materials science, and drug discovery.

References

The Crucial Role of Nickel(III) as a Key Intermediate in Oxidation Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of oxidation catalysis is continually evolving, driven by the need for more efficient, selective, and sustainable chemical transformations. In recent years, high-valent metal species have garnered significant attention as key intermediates that can facilitate challenging bond formations. Among these, Nickel(III) has emerged as a pivotal player, participating in a diverse array of oxidative catalytic processes. Its unique electronic structure and reactivity profile enable it to mediate reactions that are often sluggish or inaccessible with more common divalent nickel species. This technical guide provides a comprehensive overview of the role of Ni(3+) in oxidation catalysis, focusing on its generation, characterization, and involvement in various catalytic cycles. We present quantitative data, detailed experimental protocols, and visual representations of key mechanistic pathways to offer a thorough resource for professionals in research and development.

Generation and Characterization of Ni(3+) Intermediates

The transient and often highly reactive nature of Ni(3+) species makes their direct observation and characterization a significant challenge. However, a combination of advanced spectroscopic techniques and computational studies has provided compelling evidence for their existence and elucidated their electronic and geometric structures.

Generation:

Ni(3+) intermediates can be generated through several pathways, including:

  • Oxidative Addition: In many catalytic cycles, a Ni(I) or Ni(II) precursor undergoes oxidative addition with an oxidant or substrate to form a Ni(III) species.[1][2]

  • Single-Electron Transfer (SET): Photoredox catalysis has become a powerful tool for generating Ni(3+) intermediates.[3][4] A photocatalyst, upon excitation by visible light, can oxidize a Ni(II) complex to Ni(III) via a single-electron transfer process.[3]

  • Electrochemical Oxidation: Applying an oxidizing potential to a Ni(II) precursor in an electrochemical cell can lead to the formation of Ni(3+) and even Ni(4+) species on electrode surfaces or in solution.[5][6][7]

  • Chemical Oxidation: Strong chemical oxidants can be used to generate and, in some cases, isolate stable Ni(3+) complexes.[8][9]

Characterization Techniques:

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: As Ni(3+) is a paramagnetic d7 species, EPR spectroscopy is a powerful tool for its detection and characterization, providing information about the electronic environment of the nickel center.[10][11]

  • X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide information about the oxidation state and local coordination environment of nickel.[12]

  • UV-Visible Spectroscopy: The formation of Ni(3+) intermediates is often accompanied by the appearance of new absorption bands in the UV-visible spectrum.[11][13]

  • Computational (DFT) Studies: Density Functional Theory (DFT) calculations have been instrumental in predicting the geometries, electronic structures, and spectroscopic properties of proposed Ni(3+) intermediates, complementing experimental findings.[10][14][15]

The Role of Ni(3+) in Key Catalytic Oxidation Reactions

The intermediacy of Ni(3+) has been proposed and substantiated in a variety of important oxidative transformations.

Water Oxidation and the Oxygen Evolution Reaction (OER)

The electrocatalytic oxidation of water to produce molecular oxygen is a critical process for renewable energy technologies. High-valent nickel species, particularly Ni(3+) and Ni(4+), are widely considered to be the active intermediates in the oxygen evolution reaction (OER) catalyzed by nickel-based materials.[5][16] In alkaline media, Ni(II) hydroxides or oxides on the electrode surface are oxidized to Ni(III) oxyhydroxides (NiOOH), which are believed to be the active catalytic sites.[5][7] The presence of dopants, such as iron, has been shown to facilitate the formation and stabilization of Ni(3+) species, thereby enhancing the OER activity.[5][16]

Experimental Workflow for OER Catalyst Evaluation

OER_Workflow cluster_prep Catalyst Preparation cluster_electrochem Electrochemical Testing cluster_analysis Data Analysis & Interpretation prep Catalyst Synthesis (e.g., Hydrothermal, Electrodeposition) char Material Characterization (XRD, SEM, TEM, XPS) prep->char electrode Electrode Fabrication (e.g., Drop-casting on GC) char->electrode cv Cyclic Voltammetry (CV) (Activation & Redox Behavior) electrode->cv lsv Linear Sweep Voltammetry (LSV) (Determine Overpotential) cv->lsv tafel Tafel Analysis (Determine Reaction Kinetics) lsv->tafel eis Electrochemical Impedance Spectroscopy (EIS) (Charge Transfer Resistance) lsv->eis stability Chronoamperometry/ Chronopotentiometry (Long-term Stability) lsv->stability data Data Processing & Plotting stability->data interp Mechanism Elucidation data->interp

Caption: Experimental workflow for evaluating OER electrocatalysts.
C-H Bond Functionalization

Direct C-H bond functionalization is a highly desirable transformation in organic synthesis. Nickel catalysis has emerged as a powerful platform for these reactions, and Ni(3+) intermediates have been implicated in the key bond-forming steps.[1][17] In many proposed mechanisms, a Ni(II) complex first activates a C-H bond to form a nickelacycle.[1] This intermediate can then be oxidized to a Ni(III) or Ni(IV) species, which subsequently undergoes reductive elimination to form the desired C-C or C-heteroatom bond.[1][18] However, it is important to note that in some systems, the intermediacy of Ni(III) has been questioned, with alternative radical pathways being proposed.[14][18]

Proposed Catalytic Cycle for Ni-Catalyzed C-H Arylation

CH_Arylation_Cycle NiII Ni(II) Nickelacycle Ni(II)-C NiII->Nickelacycle C-H Activation NiIII Ni(III) Nickelacycle->NiIII Oxidation NiI Ni(I) NiIII->NiI Reductive Elimination Product R-Ar NiI->NiII Oxidation Substrate R-H Oxidant Oxidant ArX Ar-X

Caption: A proposed catalytic cycle involving a Ni(3+) intermediate.
Photoredox and Dual Catalysis

The merger of nickel catalysis with photoredox catalysis has revolutionized the field of cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds under mild conditions.[3][4][19] In these dual catalytic systems, a photocatalyst absorbs visible light and engages in a single-electron transfer event, often oxidizing a Ni(II) species to a reactive Ni(III) intermediate.[3][20] This Ni(III) complex can then readily participate in reductive elimination to forge the desired bond. The ability of nickel to access multiple oxidation states (Ni(0), Ni(I), Ni(II), and Ni(III)) is central to the success of these transformations.[3][21]

Generalized Mechanism for Ni/Photoredox Dual Catalysis

Photoredox_Ni_Cycle cluster_photo Photoredox Cycle cluster_ni Nickel Cycle PC PC PC_excited PC* PC->PC_excited hv PC_reduced PC- PC_excited->PC_reduced SET PC_reduced->PC SET NiII L-Ni(II)-R1 PC_reduced->NiII Oxidizes Ni(II) to Ni(III) PC_oxidized PC+ NiIII L-Ni(III)-R1(R2) NiII->NiIII Oxidation NiI L-Ni(I) NiIII->NiI Reductive Elimination Product R1-R2 NiIII->Product NiI->PC_oxidized Reduces PC+ NiI->NiII Oxidative Addition

Caption: Interplay between photoredox and nickel catalytic cycles.

Quantitative Data Summary

The following tables summarize key performance metrics for various catalytic systems where Ni(3+) is a proposed intermediate.

Table 1: Performance of Ni-based Electrocatalysts for Water Oxidation

CatalystSubstrateOverpotential (mV at 10 mA/cm²)Tafel Slope (mV/dec)Reference
Fe-doped NiO nanosheetsWater288 (at 100 mA/cm²)72.6[5][16]
Ni-MOF derived catalystWater350Not Reported[5]
--INVALID-LINK--₂WaterLow onset overpotentialNot Reported[6]
--INVALID-LINK--₂Water510Not Reported[22]

Table 2: Selected Ni-Catalyzed C-H Functionalization Reactions

Reaction TypeNi-CatalystOxidantYield (%)Reference
Aromatic CyanoalkylationNi(OAc)₂K₂S₂O₈up to 95%[17]
α-amino C-H ArylationNiBr₂·diglymeNot Applicable (Photoredox)up to 99%[20]
C(sp³)-H CarboxylationNiCl₂·glymeNot Applicable (Photoredox)up to 80%[23]
Alkane Oxidation[Ni(TMG₃tren)(OTf)]⁺mCPBANot Reported[13]

Experimental Protocols

Protocol 1: Synthesis of Fe-doped NiO Nanosheets on Carbon Cloth (Fe/NiO/CC) for OER

This protocol is adapted from the procedure described by Xie et al.[5]

  • Preparation of the Ni precursor solution: Dissolve Ni(NO₃)₂·6H₂O (2 mmol) and urea (10 mmol) in a mixture of deionized water (30 mL) and ethanol (10 mL).

  • Hydrothermal Synthesis: Place a piece of carbon cloth (CC) into the precursor solution in a Teflon-lined stainless-steel autoclave. Heat the autoclave at 120 °C for 10 hours.

  • Washing and Drying: After cooling to room temperature, take out the CC, wash it with deionized water and ethanol several times, and dry it at 60 °C overnight. This yields NiO nanosheets on CC (NiO/CC).

  • Fe doping: Immerse the as-prepared NiO/CC in a FeCl₃ solution (0.1 M) for 1 hour.

  • Final Washing and Drying: Wash the Fe-doped sample with deionized water to remove any residual iron salts and dry it at 60 °C.

Protocol 2: General Procedure for Photoredox/Nickel Dual Catalyzed C-N Coupling

This is a generalized protocol based on methodologies reported in the literature.[24]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the Ni catalyst (e.g., NiCl₂·glyme, 5 mol%), the ligand (e.g., a bipyridine derivative, 5.5 mol%), the photocatalyst (e.g., an Iridium complex, 1-2 mol%), the amine coupling partner (1.2 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Degassing: Seal the vial and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Addition of Reagents: Add the aryl halide (1 equivalent) and the solvent (e.g., a degassed organic solvent like dioxane or DMF).

  • Irradiation: Place the reaction vial at a fixed distance from a light source (e.g., a blue LED lamp) and stir at room temperature for the specified reaction time (typically 12-24 hours).

  • Workup and Purification: Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

Conclusion

The role of Nickel(III) as a key intermediate in oxidation catalysis is now firmly established across a broad spectrum of chemical transformations. Its accessibility through various generation methods, including electrochemical, photochemical, and chemical oxidation, has opened up new avenues for reaction development. While the direct characterization of these transient species remains a formidable task, the synergistic application of advanced spectroscopic techniques and computational modeling continues to provide deeper insights into their structure and reactivity. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals, facilitating the rational design of new and improved catalytic systems that leverage the unique properties of Ni(3+). As our understanding of these high-valent nickel intermediates grows, so too will their application in addressing contemporary challenges in chemical synthesis and energy science.

References

Core Electrochemical Properties of the Ni(II)/Ni(III) Redox Couple: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ni(II)/Ni(III) redox couple is a cornerstone of nickel's diverse chemistry, playing a critical role in a vast array of chemical and biological processes. Its accessible one-electron transfer, tunable redox potential, and ability to participate in various catalytic cycles have made it a subject of intense research. This technical guide provides a comprehensive overview of the fundamental electrochemical properties of the Ni(II)/Ni(III) couple, with a focus on its redox potential, the influence of ligand environments, and its relevance in catalysis and biological systems. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are leveraging the unique reactivity of nickel.

The versatility of nickel chemistry stems from its ability to exist in multiple oxidation states, with Ni(II) being the most common and stable. The oxidation to Ni(III) is a key step in many catalytic processes, including cross-coupling reactions that are fundamental to modern organic synthesis and drug discovery.[1] Furthermore, the Ni(II)/Ni(III) redox couple is operative in the active sites of several nickel-dependent enzymes, highlighting its biological significance.[2] Understanding the electrochemical intricacies of this redox couple is therefore paramount for designing novel catalysts, developing new synthetic methodologies, and elucidating biological mechanisms.

Redox Potential of the Ni(II)/Ni(III) Couple

The standard electrode potential (E°) of a redox couple is a fundamental measure of its thermodynamic tendency to accept or donate electrons. For the simple aqueous Ni(II)/Ni(III) couple, direct measurement is complicated by the instability of the Ni(III) ion in water. However, the redox potential is highly sensitive to the coordination environment of the nickel ion. The nature of the ligands, including their donor atoms, steric bulk, and electronic properties, profoundly influences the ease of the Ni(II) to Ni(III) oxidation.

The electronic effect of ligands on the redox potential is a well-established principle. Electron-donating ligands tend to stabilize the higher oxidation state (Ni(III)), thereby lowering the redox potential and making the oxidation of Ni(II) more favorable. Conversely, electron-withdrawing ligands destabilize the Ni(III) state, resulting in a higher, more positive redox potential.[1] This tunability is a key feature that allows for the rational design of nickel complexes with specific electrochemical properties for targeted applications.

Quantitative Data on Ni(II)/Ni(III) Redox Potentials

The following tables summarize experimentally determined redox potentials for various nickel complexes, showcasing the significant influence of the ligand architecture. These values are typically obtained using cyclic voltammetry (CV) and are often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) couple.

Complex TypeLigandSolventE₁/₂ (V vs. Fc/Fc⁺)Reference
Nitrogen Ligands(NtBu. 2PyPh)Ni(MeCN)₂PF₆MeCNNot Specified
Nitrogen Ligands(bpy)Ni(Mes)BrNot SpecifiedReversible wave at -60°C[1]
Nitrogen Ligands(Me bpy)Ni(Mes)BrNot SpecifiedReversible wave at -60°C[1]
Nitrogen Ligands(CF₃bpy)Ni(Mes)BrNot SpecifiedReversible wave at ambient temp.[1]
Nitrogen Ligands(CO₂Etbpy)Ni(Mes)BrNot SpecifiedReversible wave at ambient temp.[1]
Oxamidates[NiII(L¹)]²⁻Acetonitrile0.12 - 0.52 V vs. SCE[3]

Table 1: Formal Potentials of Ni(II)/Ni(III) Transformations for Selected Nickel Complexes.

Experimental Protocols for Electrochemical Characterization

The study of the Ni(II)/Ni(III) redox couple relies heavily on electrochemical techniques, with cyclic voltammetry being the most common tool for determining formal potentials. Spectroelectrochemical methods, which combine electrochemical control with spectroscopic measurements, provide valuable insights into the electronic structure of the generated Ni(III) species.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful and widely used electrochemical technique for investigating the redox properties of chemical species. It involves cycling the potential of a working electrode and measuring the resulting current.

A typical experimental setup for CV includes:

  • A three-electrode cell: consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl, Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • A potentiostat: an electronic instrument that controls the potential between the working and reference electrodes.

  • An electrolyte solution: containing the nickel complex of interest and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆) to ensure conductivity.

Methodology:

  • The nickel complex is dissolved in a suitable solvent containing the supporting electrolyte.

  • The solution is placed in the electrochemical cell and purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

  • The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential, while the current is recorded.

  • The resulting plot of current versus potential is a cyclic voltammogram. The peak potentials (anodic and cathodic) provide information about the redox potential, and the peak currents are related to the concentration and diffusion coefficient of the analyte.

The reversibility of the Ni(II)/Ni(III) redox process can be assessed from the CV data. A reversible one-electron process is characterized by a peak separation (ΔEp = |Epa - Epc|) of approximately 59 mV at room temperature.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to obtain information about the electronic structure and stability of electrochemically generated species. In the context of the Ni(II)/Ni(III) couple, UV-Vis-NIR or EPR spectroelectrochemistry can be employed.

Methodology for UV-Vis-NIR Spectroelectrochemistry:

  • An optically transparent thin-layer electrochemical (OTTLE) cell is used, which allows for the simultaneous electrochemical generation and spectroscopic monitoring of the species of interest.

  • The cell contains a working electrode (e.g., a platinum mesh), a reference electrode, and a counter electrode.

  • The nickel(II) complex solution is introduced into the cell.

  • A potential is applied to the working electrode to oxidize Ni(II) to Ni(III).

  • The UV-Vis-NIR spectrum is recorded as a function of the applied potential. Changes in the absorption spectrum provide information about the electronic transitions of the Ni(III) species.[4]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for studying the Ni(II)/Ni(III) redox couple and a simplified representation of a nickel-catalyzed cross-coupling cycle involving this redox couple.

experimental_workflow cluster_synthesis Complex Synthesis cluster_electrochemistry Electrochemical Analysis cluster_data Data Analysis synthesis Synthesis of Ni(II) Complex characterization Characterization (NMR, X-ray, etc.) synthesis->characterization cv Cyclic Voltammetry characterization->cv spectroelectrochemistry Spectroelectrochemistry (UV-Vis, EPR) cv->spectroelectrochemistry Further Characterization data_analysis Determination of Redox Potential (E₁/₂) spectroelectrochemistry->data_analysis kinetics Electron Transfer Kinetics Study data_analysis->kinetics

Caption: Experimental workflow for the electrochemical study of a Ni(II) complex.

catalytic_cycle NiII Ni(II) NiIII Ni(III) NiII->NiIII Oxidation NiI Ni(I) NiIII->NiI Reductive Elimination Product Product NiIII->Product NiI->NiII Oxidative Addition

Caption: A simplified Ni(I)/Ni(III) catalytic cycle.

The Ni(II)/Ni(III) Couple in Biological Systems and Drug Development

The biological relevance of the Ni(II)/Ni(III) redox couple is evident in the function of several nickel-containing enzymes.[2] For instance, in Nickel Superoxide Dismutase (NiSOD), the nickel center cycles between the Ni(II) and Ni(III) oxidation states to catalyze the disproportionation of superoxide radicals.[2] The coordination environment provided by the protein backbone is crucial for tuning the redox potential of the nickel center to the appropriate range for this catalysis.

In the context of drug development, the principles of nickel-catalyzed cross-coupling reactions are extensively applied in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[5] The ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity is a hallmark of these reactions, many of which are proposed to proceed through catalytic cycles involving Ni(II)/Ni(III) intermediates.[6][7] A deeper understanding of the electrochemical properties of the Ni(II)/Ni(III) couple can inform the design of more efficient and selective catalysts, ultimately accelerating the drug discovery process.

Conclusion

The Ni(II)/Ni(III) redox couple is a fascinating and fundamentally important component of nickel chemistry. Its electrochemical properties are exquisitely sensitive to the ligand environment, offering a powerful handle for tuning its reactivity. The continued exploration of this redox couple through detailed electrochemical and spectroscopic studies will undoubtedly lead to further advancements in catalysis, materials science, and our understanding of biological systems. For professionals in drug development, a firm grasp of these principles is essential for harnessing the full potential of nickel catalysis in the synthesis of next-generation therapeutics.

References

The Emergence of a Fleeting Oxidation State: A Technical Guide to the Discovery and History of Trivalent Nickel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the +3 oxidation state of nickel was a chemical curiosity, a transiently proposed intermediate in complex reaction mechanisms. Its inherent instability made isolation and characterization a formidable challenge, relegating it to the realm of speculation. However, the persistence of chemists, driven by the tantalizing possibility of harnessing its unique reactivity, has gradually unveiled the rich and complex world of trivalent nickel. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with trivalent nickel compounds, offering a valuable resource for researchers in inorganic chemistry, catalysis, and drug development.

The journey to understanding Ni(III) has been marked by seminal discoveries, from the initial spectroscopic evidence to the synthesis of stable, well-characterized complexes. The strategic design of ligands has been paramount in taming this reactive species, allowing for a deeper understanding of its electronic structure, magnetic properties, and role in critical chemical transformations. This guide will chronicle these developments, present key quantitative data in a structured format, and provide detailed experimental protocols for the synthesis of representative trivalent nickel complexes.

A Historical Timeline of Trivalent Nickel Chemistry

The story of trivalent nickel is one of incremental progress, with each discovery building upon the last to solidify our understanding of this once-elusive oxidation state.

  • 1950s: The First Glimmer - The Work of R.S. Nyholm: The first credible experimental evidence for the existence of trivalent nickel complexes emerged from the work of R.S. Nyholm. His studies on complexes with di(tertiary arsine) ligands provided the initial indications of a stable Ni(III) species.[1][2] These early investigations laid the groundwork for future explorations into the chemistry of higher-valent nickel.

  • Mid-20th Century: Spectroscopic Intimations: Following Nyholm's pioneering work, various spectroscopic techniques began to hint at the presence of Ni(III) in different chemical systems. While isolation remained a challenge, these spectroscopic "fingerprints" provided crucial clues about the electronic structure and environment of the trivalent nickel ion.

  • Late 20th Century: Stabilization through Ligand Design: A significant breakthrough in the field was the realization that the stability of trivalent nickel is intrinsically linked to the nature of its coordination environment. Chemists began to design and synthesize sophisticated ligands capable of stabilizing the Ni(III) oxidation state. Macrocyclic ligands, such as cyclams, and sulfur-containing ligands, like thiolates, proved to be particularly effective.[3][4] The first isolation and structural characterization of a Ni(III) complex containing aliphatic thiolate donors was a landmark achievement in this era.

  • The Rise of Organometallic Ni(III) Chemistry: The turn of the 21st century witnessed a surge of interest in organometallic Ni(III) complexes. These species were increasingly implicated as key intermediates in a wide range of nickel-catalyzed cross-coupling reactions, fundamental transformations in modern organic synthesis. The isolation and characterization of these organometallic Ni(III) compounds provided direct evidence for their role in catalytic cycles.

  • Bioinorganic Significance: Nickel in Nature's Catalysts: The discovery of nickel in the active sites of various enzymes, such as [NiFe]-hydrogenases, highlighted the biological relevance of different nickel oxidation states, including Ni(III).[5] Understanding the structure and reactivity of Ni(III) in these biological systems has become a major focus of bioinorganic chemistry.

Key Trivalent Nickel Compounds: A Quantitative Overview

The characterization of trivalent nickel compounds has provided a wealth of quantitative data, offering insights into their bonding, electronic structure, and magnetic properties. The following tables summarize key parameters for some representative Ni(III) complexes.

Table 1: Selected Bond Lengths in Trivalent Nickel Complexes

ComplexNi-Ligand BondBond Length (Å)Reference
--INVALID-LINK--Ni-C11.9492(12)[6]
Ni-C21.9693(14)[6]
Ni-N11.9944(11)[6]
Ni-N22.2543(13)[6]
Ni-N32.1463(12)[6]
Ni-N42.2470(12)[6]
[(MeN4)NiIII(CF3)2]+Ni-N(axial)2.21-2.42
Ni-N(equatorial)1.92-1.96
Ni-C1.91-1.97
[Ni(phmi)]-Ni-Savg. 2.22
Ni-Navg. 1.91

Table 2: Magnetic Moments and EPR Spectroscopic Data of Trivalent Nickel Complexes

ComplexMagnetic Moment (μB)g-values (EPR)Reference
[(dtbpe)Ni=N(dmp)+][B(ArF)4−]1.8 at 300 Kg1 = 2.17, g2 = 2.06, g3 = 1.97[7]
--INVALID-LINK---g ~ 2.2, A(N) = 13.7 G[6]
[(MeN4)NiIIIMe2]+-gx = 2.228, gy = 2.210, gz = 2.014[5]
Ni(III) cyclam complexes1.8 - 2.2-[6]

Experimental Protocols for the Synthesis of Trivalent Nickel Compounds

The following protocols provide detailed methodologies for the synthesis of key trivalent nickel complexes, based on published literature.

Protocol 1: Synthesis of an Organometallic Ni(III) Complex: (PyNMe3)NiIII(cycl)

This protocol is adapted from the work of Mirica and coworkers.[6]

Materials:

  • [(PyNMe3)NiII(cycl)] (starting Ni(II) complex)

  • Ferrocenium hexafluorophosphate (FcPF6)

  • Acetonitrile (MeCN), anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Ni(II) precursor, [(PyNMe3)NiII(cycl)], in anhydrous acetonitrile.

  • Cool the solution to -35 °C using a low-temperature bath.

  • In a separate flask, prepare a solution of one equivalent of ferrocenium hexafluorophosphate in anhydrous acetonitrile.

  • Slowly add the FcPF6 solution to the stirring, cooled solution of the Ni(II) complex.

  • A rapid color change to a reddish solution should be observed, indicating the formation of the Ni(III) complex.

  • Stir the reaction mixture at -35 °C for 30 minutes.

  • The product, --INVALID-LINK--, can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether) at low temperature, followed by filtration and drying under vacuum. The isolated yield is reported to be 73%.[6]

Characterization:

  • EPR Spectroscopy: The EPR spectrum of the complex in a frozen MeCN/PrCN (1:3) solution at 77 K is consistent with a d7 Ni(III) complex, exhibiting a pseudoaxial signal with hyperfine coupling to two nitrogen atoms.[6]

  • X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow diffusion of diethyl ether into a concentrated acetonitrile solution of the complex at low temperature. The crystal structure confirms a six-coordinate Ni(III) center in a distorted octahedral geometry.[6]

  • Cryo-ESI Mass Spectrometry: At -40 °C, the mass spectrum shows a monocharged peak corresponding to the [(C14H24N4)NiIII(C10H12)]+ cation.[6]

Protocol 2: Synthesis of a Ni(III)-Imide Complex: [(dtbpe)Ni=N(dmp)+][B(ArF)4−]

This protocol is based on the work of Hillhouse and coworkers.[7]

Materials:

  • (dtbpe)Ni=N(dmp) (starting Ni(II)-imide complex)

  • [Cp2Fe+][B(ArF)4−] (ferrocenium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)

  • Diethyl ether, anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Low-temperature bath

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the Ni(II)-imide precursor, (dtbpe)Ni=N(dmp), in anhydrous diethyl ether.

  • Cool the solution to -35 °C.

  • In a separate flask, dissolve one equivalent of [Cp2Fe+][B(ArF)4−] in anhydrous diethyl ether.

  • Add the oxidant solution to the stirred, cooled solution of the Ni(II) complex.

  • The reaction mixture will change color, indicating the oxidation to the Ni(III) species.

  • Stir the reaction at -35 °C for 1 hour.

  • The product, a purple, paramagnetic powder, can be isolated in high yield by filtration at low temperature, followed by washing with cold diethyl ether and drying under vacuum.[7]

Characterization:

  • EPR Spectroscopy: The EPR spectrum of a 1 mM frozen toluene glass of the complex shows a single feature with g-values of g1 = 2.17, g2 = 2.06, and g3 = 1.97.[7]

  • Magnetic Susceptibility: The magnetic moment of the solid sample is approximately 1.8 μB at 300 K.[7]

Signaling Pathways and Experimental Workflows

The involvement of trivalent nickel in catalytic cycles is a cornerstone of modern organometallic chemistry. The following diagrams, generated using the DOT language, illustrate key mechanistic pathways.

Ni_Cross_Coupling NiI Ni(I)-X NiIII R-Ni(III)-Ar      X NiI->NiIII Oxidative Addition NiI_Ar Ar-Ni(I) NiIII->NiI_Ar Reductive Elimination Product R-Ar NiIII->Product NiI_Ar->NiI Transmetalation Substrate1 R-X' Substrate1->NiI Substrate2 Ar-M Substrate2->NiI_Ar

Caption: Catalytic cycle for Ni-catalyzed cross-coupling involving a Ni(I)/Ni(III) pathway.

Hydrogenase_Cycle NiSIa Ni-SIa (NiII-FeII) NiC Ni-C (NiIII-H-FeII) NiSIa->NiC + e-, + H+ NiR Ni-R (NiII-H-FeII) NiC->NiR + e- NiL Ni-L (NiI-FeII) NiC->NiL light NiR->NiSIa - H2

Caption: Simplified catalytic cycle of [NiFe] hydrogenase highlighting the role of Ni(III).

Conclusion

The journey from the theoretical postulation to the routine synthesis and application of trivalent nickel compounds represents a significant chapter in the history of inorganic chemistry. The development of sophisticated ligand scaffolds has been instrumental in stabilizing this fleeting oxidation state, paving the way for a deeper understanding of its fundamental properties and its critical role in catalysis and bioinorganic systems. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers at the forefront of this exciting and evolving field. As our ability to manipulate and control the reactivity of trivalent nickel continues to grow, so too will its impact on the development of novel catalysts, materials, and therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Magnetic Properties of Paramagnetic Nickel(3+) Complexes

This technical guide provides a comprehensive overview of the magnetic properties of paramagnetic Nickel(3+) (Ni(III)) complexes. Ni(III), with its d⁷ electron configuration, presents a fascinating case for studying paramagnetism, offering insights into electronic structure, coordination geometry, and the potential for novel magnetic materials. This document details the theoretical underpinnings, experimental methodologies for characterization, and a summary of key magnetic data for representative Ni(III) complexes.

Introduction to Paramagnetism in Nickel(3+) Complexes

Paramagnetism is a form of magnetism that occurs in substances containing unpaired electrons.[1] When placed in an external magnetic field, these materials are weakly attracted to it, forming internal magnetic fields in the direction of the applied field.[2] The source of this phenomenon in transition metal complexes lies in the spin and orbital angular momenta of the unpaired electrons in their d-orbitals.[1][3]

Nickel(III) is a d⁷ ion. In an octahedral field, this configuration can result in either a low-spin state (t₂g⁶e_g¹) with one unpaired electron (S=1/2) or a high-spin state (t₂g⁵e_g²) with three unpaired electrons (S=3/2). The specific spin state and resulting magnetic properties are highly sensitive to the ligand field strength, coordination geometry, and supramolecular interactions.[4][5] Most commonly, Ni(III) complexes adopt a doublet (S=1/2) ground state.[4]

Theoretical Background: Magnetic Moment

The primary quantitative measure of paramagnetism is the effective magnetic moment (µ_eff). It is determined experimentally from magnetic susceptibility measurements.[6] For transition metal complexes, the magnetic moment arises from both the electron's spin and its orbital motion. However, in many complexes, the orbital contribution is "quenched" by the ligand field. In such cases, the magnetic moment can be approximated by the "spin-only" formula:[1][6]

µ_s.o. = √[n(n+2)]

where:

  • µ_s.o. is the spin-only magnetic moment in Bohr Magnetons (B.M.).

  • n is the number of unpaired electrons.

For a low-spin Ni(III) complex (n=1), the calculated spin-only magnetic moment is 1.73 B.M.[1] For a high-spin Ni(III) complex (n=3), the value is 3.87 B.M.[1] Experimental values often deviate slightly from these predictions due to factors like spin-orbit coupling.

Experimental Methodologies for Magnetic Characterization

The determination of the magnetic properties of Ni(III) complexes involves sophisticated experimental techniques. The magnetic moment is not measured directly but is calculated from the magnetic susceptibility (χ), which is the primary experimental observable.[6]

Magnetic Susceptibility Measurement

Magnetic susceptibility quantifies how much a material becomes magnetized in an applied magnetic field.[2] Several methods are employed for its measurement.

Experimental Protocols:

  • Gouy Method: This classic method involves weighing a cylindrical sample of the complex as it is suspended between the poles of a strong magnet.[7][8] The sample is weighed with the magnetic field on and off.[8] A paramagnetic sample will be pulled into the field, causing an apparent increase in weight, while a diamagnetic sample is repelled, causing an apparent decrease.[6][7] The force exerted on the sample is proportional to its volume susceptibility.[9]

    • Setup: A long, uniform tube containing the sample is suspended from an analytical balance so that one end is in a region of a strong, uniform magnetic field and the other is in a region of negligible field.[9]

    • Procedure:

      • The empty tube is weighed with the magnet off (W₁) and on (W₂). The difference gives the force on the tube itself (δ = W₂ − W₁).[8]

      • The tube is filled with a calibrant of known susceptibility (e.g., Hg[Co(SCN)₄] or [Ni(en)₃]S₂O₃) and weighed with the magnet off (W₄) and on (W₅) at a specific temperature (T₁).[6][7]

      • The tube is filled with the sample complex and weighed with the magnet off (W₆) and on (W₇) at temperature (T₂).[8]

    • Calculation: The mass susceptibility (χ_g) is calculated from these weights, the known susceptibility of the calibrant, and corrections for the sample tube and air displacement. The molar susceptibility (χ_M) is then found by multiplying χ_g by the molar mass of the complex.[8]

  • SQUID (Superconducting Quantum Interference Device) Magnetometry: This is an extremely sensitive method for measuring magnetic flux.[2] It is the gold standard for determining the magnetic properties of materials, particularly for temperature-dependent and field-dependent studies.

    • Principle: The SQUID consists of two Josephson junctions in a superconducting loop. It can detect minuscule changes in a magnetic field, corresponding to a single flux quantum.[2]

    • Procedure: A small, encapsulated sample is moved through a set of superconducting detection coils within a highly uniform magnetic field. The SQUID detects the changes in magnetic flux induced by the sample's magnetic moment. Measurements are typically performed over a wide range of temperatures (e.g., 2-300 K) and applied magnetic fields.

    • Data Output: The primary output is the magnetic moment (M) as a function of temperature (T) and applied field (H). From this, the molar magnetic susceptibility (χ_M = M/H) is calculated.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (also known as Electron Spin Resonance, ESR) is a spectroscopic technique that specifically detects species with unpaired electrons, making it ideal for studying paramagnetic Ni(III) complexes.[10] It provides detailed information about the electronic environment of the unpaired electron.[10]

Experimental Protocol:

  • Principle: A sample is placed in a strong, static magnetic field and irradiated with a fixed-frequency microwave radiation. The magnetic field is swept until the energy difference between the electron's spin states (m_s = +1/2 and m_s = -1/2) matches the energy of the microwaves, at which point absorption occurs (resonance).[10]

  • Setup: The core components are a microwave source (typically X-band, ~9.5 GHz), a resonant cavity to hold the sample, an electromagnet to provide the variable magnetic field, and a detector.

  • Procedure:

    • A small amount of the sample (solid or solution) is placed in a quartz EPR tube.

    • The tube is inserted into the resonant cavity, which is often housed in a cryostat to allow for low-temperature measurements (e.g., liquid helium or nitrogen temperatures).

    • The magnetic field is swept, and the microwave absorption is recorded as the first derivative of the absorption spectrum.

  • Data Analysis: The resulting spectrum provides the g-factor , which is a characteristic property of the paramagnetic center. For an isotropic system, a single g-value is observed. For anisotropic systems (common for solid-state complexes), three principal g-values (g_x, g_y, g_z) may be resolved, providing information about the geometry of the complex.[11]

Workflow and Data Analysis

The process of characterizing the magnetic properties of a newly synthesized Ni(III) complex follows a logical workflow, from initial measurement to final interpretation.

G cluster_exp Experimental Measurement cluster_data Data Processing & Analysis cluster_interp Interpretation Synth Synthesis of Ni(III) Complex SQUID SQUID Magnetometry (M vs. T, M vs. H) Synth->SQUID EPR EPR Spectroscopy (at various temperatures) Synth->EPR Calc_Chi Calculate Molar Susceptibility (χ_M) SQUID->Calc_Chi Analyze_g Determine g-factors (g_x, g_y, g_z) EPR->Analyze_g Calc_Mu Calculate Effective Magnetic Moment (µ_eff) Calc_Chi->Calc_Mu Fit_CW Fit Data to Curie-Weiss Law (χ_M = C / (T - θ)) Calc_Chi->Fit_CW SpinState Determine Spin State (e.g., S=1/2) Calc_Mu->SpinState Interactions Assess Magnetic Interactions (θ value) Fit_CW->Interactions Geometry Infer Coordination Geometry Analyze_g->Geometry Electronic Elucidate Electronic Structure SpinState->Electronic Geometry->Electronic Interactions->Electronic

Workflow for Magnetic Characterization of Ni(III) Complexes.

Quantitative Magnetic Data of Selected Ni(III) Complexes

The following tables summarize magnetic data for several reported paramagnetic Ni(III) complexes, showcasing the range of observed properties.

Table 1: Magnetic Susceptibility Data
ComplexTemp. (K)χ_M T (cm³ K mol⁻¹)µ_eff (B.M.)Weiss Constant (θ) (K)Reference
--INVALID-LINK--300~0.41~1.81-[4][5]
--INVALID-LINK--3000.38~1.74-0.09[4]
--INVALID-LINK--3000.43~1.85-[4]
[NiL1][Ni(CN)₄]¹2-300---1.85[12]
[NiL2][Ni(CN)₄]·2H₂O¹2-300---1.79[12]
¹ Note: These complexes contain both paramagnetic Ni(II) and diamagnetic Ni(II) centers. The Weiss constant indicates weak antiferromagnetic interactions.
Table 2: Electron Paramagnetic Resonance (EPR) Data
Complexg-values (g_x, g_y, g_z)ConditionsReference
(dtbpe)Ni=NAd⁺Not specified, analogous spectraLow Temperature[13][14]
(dtbpe)Ni=Ndmp⁺Not specified, analogous spectraLow Temperature[13][14]
(ⁱᵖʳN3)Ni(PhAc)BrCl2.298, 2.197, 2.037Frozen Solution[11]
Ni(III)-Oligopeptide ComplexesVaries with peptideSolution[15]

Special Phenomena: Spin Equilibrium

In certain Ni(III) complexes, a temperature-dependent equilibrium between low-spin (S=1/2) and high-spin (S=3/2) states can be proposed. This phenomenon is often invoked to explain variable-temperature magnetic properties that deviate from simple Curie-Weiss behavior.[13] For instance, in a study of alkyl- and aryl-substituted Ni(III)-imide complexes, two compounds showed different magnetic behaviors at various temperatures but had similar EPR spectra at low temperatures.[13][14] This discrepancy led to the proposal of a low-spin/high-spin equilibrium for the alkyl-substituted complex, a hypothesis supported by DFT calculations.[13][14]

G LS Low-Spin State S = 1/2 (Lower Energy) HS High-Spin State S = 3/2 (Higher Energy) LS->HS Δ (Energy Input) HS->LS Cooling Temp Temperature (T) Temp->LS Favors at Low T Temp->HS Favors at High T

Proposed Low-Spin <=> High-Spin Equilibrium in a Ni(III) Complex.

Conclusion

The magnetic properties of paramagnetic Ni(III) complexes provide a rich field of study for chemists and materials scientists. Through a combination of magnetic susceptibility measurements and EPR spectroscopy, detailed insights into the electronic structure, spin state, and coordination environment of the Ni(III) center can be obtained. The data reveal that most Ni(III) complexes are low-spin S=1/2 systems, but the possibility of spin-state equilibria and even single-molecule magnet behavior in certain systems highlights the complexity and potential of this chemistry.[4][16] A thorough understanding of these magnetic properties is crucial for the rational design of new catalysts, functional materials, and therapeutic agents.

References

The Pivotal Role of Nickel(III) in Global Carbon and Nitrogen Cycles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel, a transition metal once considered primarily for its industrial applications, is now recognized as an essential trace element in biology, playing a critical role in the global cycling of carbon and nitrogen. Its remarkable redox flexibility, particularly its ability to access the Ni(III) oxidation state, is central to the catalytic activity of a diverse array of metalloenzymes. These enzymes mediate key reactions in processes such as methanogenesis, acetogenesis, urea hydrolysis, and hydrogen metabolism, thereby shaping the composition of our atmosphere and influencing nutrient availability in terrestrial and aquatic ecosystems.[1][2][3][4]

This in-depth technical guide explores the multifaceted involvement of Nickel(3+) in the global carbon and nitrogen cycles. It provides a comprehensive overview of the key nickel-containing enzymes, their catalytic mechanisms, and the significance of the Ni(III) state. Furthermore, this guide presents quantitative data on enzyme kinetics and environmental nickel concentrations, details experimental protocols for studying these systems, and offers visualizations of key pathways and workflows to facilitate a deeper understanding of this vital biogeochemical interplay.

Nickel-Containing Enzymes in Biogeochemical Cycles

The versatility of nickel's coordination chemistry and its ability to cycle through multiple oxidation states (Ni(I), Ni(II), and Ni(III)) make it an indispensable cofactor for enzymes catalyzing challenging chemical transformations.[1][4] Several key enzymes underscore the importance of nickel, and by extension Ni(III), in the carbon and nitrogen cycles.

In the Carbon Cycle:

  • Carbon Monoxide Dehydrogenase (CODH): This enzyme catalyzes the reversible oxidation of carbon monoxide (CO) to carbon dioxide (CO2).[5][6] It is a crucial component of the Wood-Ljungdahl pathway for carbon fixation in acetogenic bacteria.[7] The catalytic mechanism involves a complex nickel-iron-sulfur cluster where nickel is believed to cycle through Ni(II) and Ni(III) states to facilitate CO binding and oxidation.

  • Acetyl-CoA Synthase (ACS): Working in concert with CODH in a bifunctional enzyme complex in many acetogens and methanogens, ACS catalyzes the synthesis of acetyl-CoA from a methyl group, CO, and Coenzyme A.[8] This is a key step in carbon fixation and energy conservation. The proposed mechanism involves a Ni(I) state that acts as a potent nucleophile, with Ni(III) intermediates also being implicated in the catalytic cycle.[6]

  • Methyl-Coenzyme M Reductase (MCR): Found in methanogenic archaea, MCR catalyzes the final step in methane formation.[5][8] The active site contains a nickel-containing cofactor, F430, a porphyrin-like structure. The catalytic cycle is thought to involve Ni(I), Ni(II), and Ni(III) intermediates, with the Ni(I) state being a key nucleophile that attacks the methyl group of methyl-coenzyme M.[6]

In the Nitrogen Cycle:

  • Urease: This enzyme catalyzes the hydrolysis of urea into ammonia and carbon dioxide, a critical step in the mineralization of organic nitrogen in the environment.[9] While the nickel in urease is generally considered to be in the Ni(II) state and acts as a Lewis acid, the study of its electronic structure and potential transient higher oxidation states remains an area of active research. Its action makes nitrogen available for assimilation by plants and microorganisms.[10][11]

  • [NiFe]-Hydrogenase: These enzymes catalyze the reversible oxidation of molecular hydrogen (H2).[6] They are involved in both energy generation and disposing of excess reducing equivalents. The active site contains a nickel-iron dinuclear cluster. The catalytic cycle involves various redox states, with Ni(III)-hydride intermediates being proposed in the mechanism of H2 cleavage.

Quantitative Data

The following tables summarize key quantitative data related to the involvement of Nickel(3+) in the carbon and nitrogen cycles, providing a basis for comparison and further research.

Table 1: Kinetic Parameters of Key Nickel-Containing Enzymes

EnzymeOrganismSubstrateTurnover Number (k_cat) (s⁻¹)K_m (µM)k_cat/K_m (M⁻¹s⁻¹)Reference
Carbon Monoxide Dehydrogenase (CODH)Carboxydothermus hydrogenoformansCO40,000-2 x 10⁹[5]
Methyl-Coenzyme M Reductase (MCR)Methanogenic ArchaeaMethyl-SCoM~100-~1 x 10⁵[5]
Acetyl-CoA Synthase (ACS)Moorella thermoaceticaCO>3.2 (at 30°C)--[12]

Table 2: Environmental Nickel Concentrations

EnvironmentLocationConcentrationReference
SeawaterWest-Atlantic Ocean (Surface)~2.06 nmol kg⁻¹ (Northern Hemisphere)[13]
SeawaterWest-Atlantic Ocean (Surface)~2.52 nmol kg⁻¹ (Southern Hemisphere)[13]
SeawaterWest-Atlantic Ocean (Deep)up to ~6 nmol L⁻¹[13]
SeawaterPuget Sound0.034 µg-at kg⁻¹[14]
FreshwaterRivers~0.3 ppb[15]
FreshwaterLake Water4 nM[15]
SoilTypical Range3 - 1000 ppm[15]

Key Signaling Pathways and Workflows

Visualizing the complex interactions and processes involving Nickel(3+) is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Fig 1. Overview of Nickel(3+) involvement in Carbon and Nitrogen Cycles.

CODH_Catalytic_Cycle E_NiII CODH-Ni(II) E_NiII_CO CODH-Ni(II)-CO E_NiII->E_NiII_CO + CO E_NiIII_COOH CODH-Ni(III)-COOH E_NiII_CO->E_NiIII_COOH + H₂O - H⁺, - e⁻ E_NiII_H2O CODH-Ni(II)-H₂O E_NiIII_COOH->E_NiII_H2O - CO₂ + H⁺, + e⁻ E_NiII_H2O->E_NiII - H₂O

Fig 2. Simplified catalytic cycle of Carbon Monoxide Dehydrogenase (CODH).

Enzyme_Assay_Workflow start Start prep_sample Sample Preparation (e.g., soil extract, cell lysate) start->prep_sample prep_reagents Reagent Preparation (Buffer, Substrate, Standards) start->prep_reagents reaction_setup Reaction Setup (Sample + Buffer + Substrate) prep_sample->reaction_setup prep_reagents->reaction_setup incubation Incubation (Controlled Temperature and Time) reaction_setup->incubation terminate Reaction Termination (e.g., addition of stop solution) incubation->terminate measurement Measurement (e.g., Spectrophotometry at specific λ) terminate->measurement data_analysis Data Analysis (Standard Curve, Activity Calculation) measurement->data_analysis end End data_analysis->end

Fig 3. General experimental workflow for a nickel-enzyme activity assay.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research in this field. The following sections provide methodologies for key experiments cited in the literature for the characterization of nickel-containing enzymes.

Protocol 1: Urease Activity Assay

This protocol is adapted from methods used for environmental samples to measure the rate of urea hydrolysis.[1]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Sodium Acetate buffer, pH 7.0.

  • Substrate Solution: 40 mM Urea in Assay Buffer.

  • Ammonium Standard: Prepare a series of dilutions from a 1000 ppm NH₄-N stock solution in Assay Buffer to generate a standard curve (e.g., 0, 50, 100, 200, 300, 400, 500 µM).

  • Reagent A (Phenol/Nitroprusside): Commercially available or prepared by dissolving 17 g of sodium salicylate and 120 mg of sodium nitroprusside in 100 ml of DI water.

  • Reagent B (Alkaline Hypochlorite): Commercially available or prepared by dissolving 0.1 g of sodium dichloroisocyanurate in 100 ml of 0.3 M NaOH.

2. Sample Preparation:

  • For soil samples, create a slurry by blending 2 g of wet soil with 60 ml of Assay Buffer.

  • For purified enzyme or cell lysates, dilute the sample in Assay Buffer to an appropriate concentration.

3. Assay Procedure:

  • In a 96-well plate or microcentrifuge tubes, add 90 µL of sample (or standard). Prepare a sample blank using 90 µL of Assay Buffer.

  • Initiate the reaction by adding 10 µL of the 40 mM Urea solution to each well (except for the blank). The final urea concentration will be 4 mM.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes). For samples with low activity, the incubation time can be extended.

  • Stop the reaction by adding 100 µL of Reagent A to each well.

  • Add 50 µL of Reagent B to each well.

  • Incubate at room temperature for 30 minutes in the dark to allow for color development.

  • Measure the absorbance at 670 nm using a spectrophotometer.

4. Data Analysis:

  • Construct a standard curve of absorbance versus ammonium concentration.

  • Determine the concentration of ammonia produced in each sample from the standard curve.

  • Calculate the urease activity, typically expressed as µmol of ammonia produced per minute per mg of protein or per gram of soil.

Protocol 2: Carbon Monoxide Dehydrogenase (CODH) Activity Assay

This protocol describes a common method for measuring CODH activity based on the CO-dependent reduction of a viologen dye.[2]

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES buffer, pH 8.0, made anaerobic by sparging with N₂ or another inert gas.

  • Electron Acceptor: 10 mM Methyl Viologen (MV) in anaerobic Assay Buffer.

  • Reducing Agent (optional, for enzyme activation): 2 mM Sodium Dithionite in anaerobic Assay Buffer.

  • Substrate: Carbon Monoxide (CO) gas (high purity).

2. Sample Preparation:

  • Purified CODH should be handled under strict anaerobic conditions (e.g., in a glove box).

  • Dilute the enzyme to a suitable concentration in anaerobic Assay Buffer.

3. Assay Procedure:

  • In an anaerobic cuvette sealed with a rubber septum, prepare a 1 mL reaction mixture containing Assay Buffer, 10 mM MV, and 2 mM sodium dithionite (if needed for activation).

  • Sparge the solution with CO gas for several minutes to ensure saturation.

  • Initiate the reaction by injecting a small volume of the prepared CODH enzyme solution into the cuvette.

  • Immediately monitor the increase in absorbance at 578 nm, which corresponds to the formation of the reduced methyl viologen radical cation.

4. Data Analysis:

  • Calculate the rate of methyl viologen reduction using the Beer-Lambert law (ε₅₇₈ for reduced MV is approximately 9,700 M⁻¹cm⁻¹).

  • Express CODH activity as µmol of CO oxidized per minute per mg of protein.

Protocol 3: [NiFe]-Hydrogenase Activity Assay

This protocol outlines a method to determine hydrogenase activity by measuring the H₂-dependent reduction of an artificial electron acceptor.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.0, made anaerobic.

  • Electron Acceptor: 20 mM Benzyl Viologen (BV) in anaerobic Assay Buffer.

  • Substrate: Hydrogen (H₂) gas (high purity).

2. Sample Preparation:

  • Handle whole cells or purified hydrogenase under anaerobic conditions.

  • If using whole cells, they may need to be permeabilized (e.g., with Triton X-100) to allow the electron acceptor to enter.

3. Assay Procedure:

  • Prepare the reaction mixture in an anaerobic cuvette containing Assay Buffer and 20 mM BV.

  • Saturate the solution with H₂ gas.

  • Initiate the reaction by adding the enzyme sample (purified enzyme or permeabilized cells).

  • Monitor the increase in absorbance at 570 nm, corresponding to the reduction of benzyl viologen.

4. Data Analysis:

  • Calculate the rate of reaction using the molar extinction coefficient of reduced benzyl viologen.

  • Express hydrogenase activity in appropriate units (e.g., µmol H₂ oxidized per minute per mg protein).

Protocol 4: Representative Protocol for Electron Paramagnetic Resonance (EPR) Spectroscopy of Ni(III) Species

EPR spectroscopy is a powerful technique for studying paramagnetic species like Ni(III). This protocol provides a general framework for such experiments.

1. Sample Preparation:

  • The protein sample containing the nickel center must be highly pure and concentrated (typically >100 µM).

  • The sample should be in a low-dielectric buffer that forms a good glass upon freezing to prevent signal distortion. A common cryoprotectant is 20-30% glycerol.

  • To generate the Ni(III) state, the sample may need to be treated with a chemical oxidant (e.g., potassium ferricyanide) or poised at a specific redox potential using an electrochemical cell, followed by rapid freezing.

  • The final sample is transferred to a high-purity quartz EPR tube.

  • The sample is flash-frozen in liquid nitrogen and stored at or below liquid nitrogen temperature until measurement.

2. EPR Data Collection:

  • The EPR spectrum is recorded on an X-band (~9.5 GHz) or higher frequency spectrometer equipped with a cryostat for low-temperature measurements (typically below 77 K, often near 4 K).

  • Typical parameters to be set include:

    • Microwave Frequency: The precise frequency of the klystron.

    • Microwave Power: Set to a non-saturating level for the Ni(III) signal.

    • Magnetic Field Sweep: A range that encompasses the expected g-values for Ni(III) complexes.

    • Modulation Frequency and Amplitude: Typically 100 kHz, with an amplitude optimized for signal-to-noise without line broadening.

    • Time Constant and Conversion Time: These determine the signal filtering and sweep rate.

    • Temperature: Maintained at a stable low temperature.

  • Multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.

3. Data Analysis:

  • The resulting EPR spectrum is analyzed to determine the g-values, which are characteristic of the electronic environment of the Ni(III) ion.

  • Hyperfine coupling to nearby magnetic nuclei (e.g., ¹⁴N, ¹H) can provide information about the ligands coordinated to the nickel center.

  • Simulation of the experimental spectrum using specialized software can yield more precise g-values and hyperfine coupling constants.

Protocol 5: Representative Protocol for X-ray Absorption Spectroscopy (XAS) of Nickel Metalloenzymes

XAS is a synchrotron-based technique that provides information on the oxidation state and coordination environment of the nickel center.

1. Sample Preparation:

  • The protein sample should be pure and as concentrated as possible (typically in the mM range) to obtain a good signal.

  • The sample is loaded into a specialized sample holder with X-ray transparent windows (e.g., Kapton or Mylar).

  • For many metalloenzyme studies, the sample is cryo-cooled to minimize radiation damage during data collection.

2. XAS Data Collection:

  • Data is collected at a synchrotron beamline that provides a high-flux, tunable X-ray beam.

  • The energy of the incident X-ray beam is scanned across the nickel K-edge (around 8333 eV).

  • The absorption of X-rays by the sample is measured, typically by monitoring the fluorescence emission from the sample using a multi-element fluorescence detector.

  • The data is collected in two regions:

    • X-ray Absorption Near Edge Structure (XANES): The region around the absorption edge, which is sensitive to the oxidation state and coordination geometry of the nickel atom.

    • Extended X-ray Absorption Fine Structure (EXAFS): The oscillatory region above the edge, which contains information about the types of neighboring atoms, their distances from the nickel atom, and their coordination numbers.

3. Data Analysis:

  • The raw data is processed to remove background and normalize the signal.

  • The XANES region is analyzed by comparing the edge position and features to those of known nickel model compounds to determine the oxidation state.

  • The EXAFS data is Fourier transformed to generate a radial distribution function, which shows peaks corresponding to shells of neighboring atoms.

  • The EXAFS spectrum is then fit using theoretical models to extract precise structural parameters (bond distances, coordination numbers, and disorder factors).

Conclusion

The involvement of Nickel(3+) in the global carbon and nitrogen cycles is a testament to the intricate and essential roles that transition metals play in biology. The enzymes that utilize this redox-active metal are central to the metabolic capabilities of a wide range of microorganisms, with far-reaching consequences for the planet's biogeochemistry. A deeper understanding of the structure, function, and mechanism of these nickel-containing enzymes is not only crucial for fundamental scientific knowledge but also holds promise for applications in areas such as biofuel production, bioremediation, and the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of nickel metalloenzymes and their profound impact on our world.

References

Methodological & Application

Application Notes & Protocols: Nickel(III) Catalysis in C-H Bond Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of High-Valent Nickel in Synthesis

The functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds is a transformative strategy in modern organic synthesis, offering a more atom- and step-economical pathway to complex molecules.[1][2] While precious metals like palladium and rhodium have historically dominated this field, recent research has focused on more earth-abundant and cost-effective first-row transition metals.[3][4] Among these, nickel has emerged as a particularly versatile catalyst, capable of mediating a wide array of C-H functionalization reactions.[3][5]

A key aspect of nickel's reactivity lies in its ability to access multiple oxidation states, including Ni(0), Ni(I), Ni(II), Ni(III), and Ni(IV).[6][7] While many catalytic cycles operate through Ni(0)/Ni(II) or Ni(I)/Ni(II) pathways, the involvement of high-valent Ni(III) and Ni(IV) species has been increasingly proposed as crucial for enabling challenging C-H activation and subsequent bond-forming steps.[2][6][8] The generation of Ni(III) intermediates, often via oxidative addition to a Ni(I) or Ni(II) center, is thought to be a key step in many C-H functionalization reactions, including alkylations and arylations.[6][9]

These application notes provide an overview of the proposed role of Ni(III) in catalytic C-H activation, present quantitative data for representative reactions, and offer a detailed protocol for a typical experimental setup.

Mechanistic Considerations: The Proposed Ni(I)/Ni(III) Catalytic Cycle

While several mechanistic pathways are plausible depending on the specific reaction, a commonly proposed cycle for C-H alkylation or arylation involves Ni(I) and Ni(III) intermediates, particularly in reactions involving alkyl or aryl halides. This cycle is often initiated from a Ni(0) or Ni(II) precatalyst that enters the primary catalytic loop.

The diagram below illustrates a generalized Ni(I)/Ni(III) catalytic cycle, often invoked in directing-group-assisted C-H functionalization reactions.

Ni_I_III_Cycle Proposed Ni(I)/Ni(III) Catalytic Cycle for C-H Functionalization Ni_I [L-Ni(I)-R¹] Ni_III [L-Ni(III)(R¹)(R²)(X)] Ni_I->Ni_III Oxidative Addition R²-X Product_Complex [L-Ni(I)-X] Ni_III->Product_Complex Reductive Elimination reductive_elim_product Product (R¹-R²) Product_Complex->Ni_I Ligand/Substrate Exchange Precatalyst Ni(0) or Ni(II) Precatalyst Substrate_Complex Chelate-Ni(II) Intermediate (via C-H Activation) Precatalyst->Substrate_Complex  Substrate + Base Substrate_Complex->Ni_I Reduction entry entry2

Caption: A proposed Ni(I)/Ni(III) catalytic cycle for C-H functionalization.

This cycle is a simplified representation. In practice, the initial C-H activation often occurs from a Ni(II) species to form a nickelacycle, which may then be reduced to a Ni(I) species or undergo oxidative addition to form a Ni(IV) intermediate.[6] Some studies have successfully isolated five-coordinate Ni(III) species, although their catalytic competence can be limited under certain conditions, suggesting they may be transient or off-cycle intermediates in some cases.[10]

Applications in C-H Functionalization

Nickel-catalyzed, directing-group-assisted C-H functionalization has been successfully applied to a variety of substrates, including aromatic amides and N-heterocycles. The 8-aminoquinoline (8-AQ) group is a particularly effective directing group for these transformations.[6][7]

C(sp³)–H Alkylation of Aliphatic Amides

The alkylation of unactivated C(sp³)–H bonds is a significant challenge in synthesis. Nickel catalysis provides an effective solution.

EntrySubstrate (Amide)Alkyl HalideCatalyst/LigandBaseYield (%)[1]
1N-(quinolin-8-yl)propanamide1-iodopentaneNi(acac)₂ / Dt-BEDALiOt-Bu85
2N-(quinolin-8-yl)butanamide1-iodopentaneNi(acac)₂ / Dt-BEDALiOt-Bu81
3N-(quinolin-8-yl)propanamide1-iodohexaneNi(acac)₂ / Dt-BEDALiOt-Bu86
4N-(quinolin-8-yl)propanamide1-bromo-3-phenylpropaneNi(acac)₂ / Dt-BEDALiOt-Bu75

Dt-BEDA = N,N'-di-tert-butylethylenediamine

C(sp²)–H Arylation of Benzamides

The arylation of C(sp²)–H bonds is crucial for constructing biaryl structures, which are common motifs in pharmaceuticals.

EntrySubstrate (Benzamide)Aryl HalideCatalystBaseYield (%)
1N-(quinolin-8-yl)benzamide4-iodotolueneNiBr₂·diglymeK₂CO₃92
2N-(quinolin-8-yl)benzamide4-iodoanisoleNiBr₂·diglymeK₂CO₃88
34-methoxy-N-(quinolin-8-yl)benzamide4-iodotolueneNiBr₂·diglymeK₂CO₃95
44-chloro-N-(quinolin-8-yl)benzamide1-iodonaphthaleneNiBr₂·diglymeK₂CO₃78

(Yields are representative and compiled from similar reported procedures.)

Experimental Protocols

The following section provides a detailed, representative protocol for the nickel-catalyzed C(sp³)–H alkylation of an aliphatic amide using an 8-aminoquinoline directing group.

General Experimental Workflow

A typical workflow for setting up, running, and analyzing the reaction is outlined below.

Workflow General Experimental Workflow prep 1. Preparation - Dry glassware under vacuum - Purge with N₂ or Ar reagents 2. Reagent Addition - Add Ni catalyst, ligand, base - Add amide substrate prep->reagents solvent 3. Solvent & Reactant - Add anhydrous solvent - Add alkyl halide via syringe reagents->solvent reaction 4. Reaction - Seal vessel - Heat to specified temp (e.g., 140 °C) - Stir for 12-24 h solvent->reaction workup 5. Workup - Cool to RT - Quench reaction - Extract with organic solvent reaction->workup purify 6. Purification & Analysis - Dry organic layers - Concentrate in vacuo - Purify by column chromatography - Characterize (NMR, MS) workup->purify

Caption: A standard workflow for Ni-catalyzed C-H activation reactions.

Protocol: C(sp³)–H Alkylation of N-(quinolin-8-yl)propanamide

Materials:

  • N-(quinolin-8-yl)propanamide (1.0 equiv)

  • 1-iodopentane (1.5 equiv)

  • Ni(acac)₂ (Nickel(II) acetylacetonate) (10 mol%)

  • Dt-BEDA (N,N'-di-tert-butylethylenediamine) (20 mol%)

  • LiOt-Bu (Lithium tert-butoxide) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • Preparation: Place a magnetic stir bar into a 25 mL Schlenk tube. Dry the tube under high vacuum with gentle heating and backfill with nitrogen or argon gas. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add Ni(acac)₂ (10 mol%), Dt-BEDA (20 mol%), LiOt-Bu (2.0 equiv), and N-(quinolin-8-yl)propanamide (1.0 equiv) to the Schlenk tube.

  • Solvent and Reactant Addition: Add anhydrous 1,4-dioxane (to achieve a 0.1 M concentration with respect to the amide) via a syringe. Finally, add 1-iodopentane (1.5 equiv) via syringe.

  • Reaction: Securely seal the Schlenk tube with a Teflon screw cap. Place the tube in a preheated oil bath or heating block set to 140 °C. Stir the reaction mixture vigorously for 24 hours.

  • Workup: After 24 hours, remove the tube from the heat and allow it to cool to room temperature. Carefully unseal the tube and quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the solvent under reduced pressure.

  • Analysis: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired alkylated product. Characterize the pure product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety Considerations

  • Nickel Compounds: Nickel salts are potential carcinogens and sensitizers. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, preferably within a fume hood.

  • Solvents: Anhydrous solvents like 1,4-dioxane are flammable and potentially harmful. Handle them under an inert atmosphere and away from ignition sources.

  • High Temperatures: Reactions are often conducted at high temperatures. Use appropriate shielding and exercise caution when handling hot reaction vessels.

Conclusion

The use of nickel catalysts, particularly those involving proposed high-valent Ni(III) intermediates, represents a powerful and economically attractive strategy for C-H bond activation. These methods enable the direct functionalization of both sp² and sp³ C-H bonds, providing novel synthetic routes for applications in pharmaceuticals, agrochemicals, and materials science. While the precise role and nature of the Ni(III) species remain an active area of research, the continued development of these catalytic systems promises to further expand the toolkit of the modern synthetic chemist.

References

Application Notes and Protocols for Studying Nickel(3+) Intermediates in Photoredox Catalytic Cycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and study of Nickel(III) intermediates in photoredox catalysis, a rapidly advancing field in organic synthesis. The protocols and data presented herein are curated from recent scientific literature to aid in the development of novel chemical transformations relevant to drug discovery and development.

Introduction to Ni(III) in Photoredox Catalysis

The synergy between nickel catalysis and photoredox catalysis has unlocked novel pathways for a wide range of cross-coupling reactions under mild conditions.[1][2] A key feature of these dual catalytic systems is the accessibility of various nickel oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III).[1][3] High-valent Ni(III) species, in particular, are often invoked as key intermediates that facilitate challenging reductive elimination steps, leading to the formation of C-C, C-N, C-O, and other heteroatom bonds.[4][5][6] Understanding the generation, characterization, and reactivity of these transient Ni(III) intermediates is crucial for reaction design and optimization.[7]

Mechanistic investigations have revealed that photoredox catalytic cycles involving Ni(III) can proceed through various pathways, most commonly the Ni(I)/Ni(III) and Ni(0)/Ni(II)/Ni(III) cycles.[4][8][9] The specific operative cycle is often influenced by subtle changes in reaction conditions, such as the choice of photocatalyst, ligand, base, and solvent.[8][10]

Key Mechanistic Pathways Involving Ni(III)

The formation of the crucial Ni(III) intermediate is typically preceded by the generation of a Ni(I) or Ni(II) species which then undergoes an oxidative process. Two dominant pathways have been identified through extensive mechanistic studies:

  • The Ni(I)/Ni(III) Catalytic Cycle: This cycle is frequently proposed for C-heteroatom and some C-C cross-coupling reactions.[4][11][12] It generally involves the reduction of a Ni(II) precatalyst to a Ni(I) species, which then undergoes oxidative addition with a substrate (e.g., an aryl halide) to form the key Ni(III) intermediate. Subsequent reductive elimination from this Ni(III) complex furnishes the desired product and regenerates a Ni(I) species to continue the catalytic cycle.[4][13] In some cases, the photocatalyst's role is to both initiate and sustain this cycle.[11]

  • The Ni(0)/Ni(II)/Ni(III) Catalytic Cycle: This pathway is also prevalent, particularly in reactions like amide arylations.[8][9] The cycle often commences with the reduction of a Ni(II) precatalyst to a Ni(0) species. This Ni(0) complex then undergoes oxidative addition with an electrophile to form a Ni(II) intermediate. This Ni(II) species can then be oxidized to the pivotal Ni(III) state by the excited photocatalyst, from which reductive elimination occurs to yield the product and a Ni(I) species. The Ni(I) is then reduced to regenerate the active Ni(0) catalyst.[8][14]

Below are graphical representations of these fundamental catalytic cycles.

Ni_I_Ni_III_Cycle cluster_photo Photoredox Cycle cluster_ni Nickel Cycle PC PC PC_excited PC* PC->PC_excited PC_reduced PC⁻ PC_excited->PC_reduced SET (from Donor) PC_reduced->PC SET (to Ni(II)) NiII L-Ni(II)-X NiI L-Ni(I) NiII->NiI Reduction (from PC⁻) NiIII L-Ni(III)(Ar)(Nu) NiI->NiIII Oxidative Addition (Ar-X + Nu⁻) NiIII->NiI Product Ar-Nu NiIII->Product Reductive Elimination

Figure 1: A generalized Ni(I)/Ni(III) catalytic cycle.

Ni_0_Ni_II_Ni_III_Cycle cluster_photo Photoredox Cycle cluster_ni Nickel Cycle PC PC PC_excited PC* PC_oxidized PC⁺ PC_excited->PC_oxidized SET (to Ni(II)) NiII L-Ni(II)(Ar)(X) PC_oxidized->PC SET (from Donor) Ni0 L-Ni(0) Ni0->NiII Oxidative Addition (Ar-X) NiIII L-Ni(III)(Ar)(Nu) NiII->NiIII Oxidation (from PC*) Product Ar-Nu NiIII->Product Reductive Elimination NiI L-Ni(I) NiIII->NiI NiI->Ni0 Reduction

Figure 2: A generalized Ni(0)/Ni(II)/Ni(III) catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative quantitative data for photoredox-nickel catalyzed reactions where Ni(III) intermediates are proposed.

Table 1: C-N Cross-Coupling Reactions

EntryAryl HalideAmine/AmidePhotocatalyst (mol%)Ni Catalyst (mol%)Ligand (mol%)BaseSolventYield (%)Reference
14-BromobenzonitrilePyrrolidineIr(ppy)₃ (1)NiCl₂·glyme (5)dtbbpy (7.5)DABCODMF95[4]
24-BromoanisoleBenzamideIr(ppy)₂(dtbbpy)PF₆ (2)Ni(COD)₂ (10)dtbbpy (15)K₃PO₄DMF/PhCF₃92[8][10]
34-ChlorotolueneN-MethylbenzamideIr(ppy)₂(dtbbpy)PF₆ (2)NiCl₂·glyme (0.5)dtbbpy (0.75)K₃PO₄DMF/PhCF₃85[10]

Table 2: C-O Cross-Coupling Reactions

EntryAryl HalideAlcohol/Carboxylic AcidPhotocatalyst (mol%)Ni Catalyst (mol%)Ligand (mol%)BaseSolventYield (%)Reference
14-Bromotoluene1-ButanolIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1)NiCl₂·glyme (10)dtbbpy (12)Cs₂CO₃Dioxane85[5]
21-Bromo-4-methoxybenzeneBenzoic AcidNone(Xantphos)Ni(II)Br₂ (5)NoneK₂CO₃Dioxane88[12]
34-BromobenzotrifluorideIsopropanolIr(ppy)₃ (1)Ni(dtbbpy)Cl₂ (2)NoneDBUDMF91[15]

Table 3: Decarboxylative C(sp³)-C(sp²) Cross-Coupling

EntryAryl HalideCarboxylic AcidPhotocatalyst (mol%)Ni Catalyst (mol%)Ligand (mol%)BaseSolventYield (%)Reference
14-IodotolueneN-Boc-prolineIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1)NiCl₂·glyme (10)dtbbpy (12)K₂HPO₄DMF93[14]
24-BromoacetophenonePhenylacetic AcidIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1)NiCl₂·glyme (10)dtbbpy (12)K₂CO₃DMF81[14]
33-BromopyridinePhenylglyoxylic AcidRu(bpy)₃(PF₆)₂ (2)NiCl₂·glyme (10)dtbbpy (12)Li₂CO₃DMA80[16]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for setting up and monitoring photoredox-nickel catalytic reactions.

General Protocol for Ni-Photoredox Amide Arylation[8][10]

This protocol is adapted from studies demonstrating a Ni(0)/Ni(II)/Ni(III) catalytic cycle.

Materials:

  • Nickel precatalyst: NiCl₂·glyme (0.5-10 mol%)

  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (0.75-15 mol%)

  • Photocatalyst: Ir(ppy)₂(dtbbpy)PF₆ (2 mol%)

  • Base: K₃PO₄ (2 equivalents)

  • Aryl Halide (e.g., aryl bromide, 1 equivalent)

  • Amide (2 equivalents)

  • Solvent: Anhydrous DMF/PhCF₃ (e.g., 1:1.5 v/v)

  • Light Source: Blue LED lamp (e.g., 450 nm)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add NiCl₂·glyme, dtbbpy, Ir(ppy)₂(dtbbpy)PF₆, K₃PO₄, the aryl halide, and the amide.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent mixture via syringe.

  • Place the sealed vial approximately 2-5 cm from the blue LED lamp and begin vigorous stirring. A cooling fan may be used to maintain ambient temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS or ¹H NMR.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

Experimental_Workflow start Start: Assemble Reactants reagents Add Ni Catalyst, Ligand, Photocatalyst, Base, Aryl Halide, Amide to Vial start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent reaction Irradiate with Blue LEDs and Stir at Room Temp. solvent->reaction monitor Monitor Reaction Progress (GC-MS, NMR) reaction->monitor Periodic Sampling workup Quench Reaction and Perform Aqueous Workup reaction->workup Reaction Complete monitor->reaction purify Purify Product via Column Chromatography workup->purify product Characterize Final Product purify->product

Figure 3: General experimental workflow for a photoredox/Ni cross-coupling reaction.

Protocol for Mechanistic Studies: Transient Absorption Spectroscopy

Transient Absorption (TA) spectroscopy is a powerful technique for detecting and characterizing short-lived excited states and reaction intermediates.[15][17][18]

Objective: To observe the excited state of the photocatalyst and its quenching by a nickel complex, providing evidence for either energy transfer or electron transfer.[15][19]

Experimental Setup:

  • Pulsed laser source (pump beam, e.g., Nd:YAG laser) for excitation.

  • Broadband light source (probe beam, e.g., xenon arc lamp).

  • Spectrograph and detector (e.g., CCD camera).

  • Sample cuvette with a solution of the photocatalyst and, in subsequent experiments, the nickel complex quencher.

Procedure:

  • Prepare a solution of the photocatalyst (e.g., Ir(ppy)₃) in a degassed solvent (e.g., DMF) in a quartz cuvette.

  • Record the ground-state UV-Vis absorption spectrum.

  • Excite the sample with a laser pulse at a wavelength where the photocatalyst absorbs strongly.

  • Record the change in absorbance (ΔA) of the probe beam at various time delays after the pump pulse. This provides the transient absorption spectrum of the photocatalyst's excited state.

  • Determine the lifetime of the excited state by fitting the decay of the transient signal.

  • Add a catalytically relevant nickel complex (e.g., a Ni(II)-aryl intermediate) to the solution as a quencher.

  • Repeat the TA measurements and observe the change in the lifetime of the photocatalyst's excited state. A shortened lifetime indicates quenching.[19]

  • Analyze the transient spectra for new features corresponding to the reduced/oxidized photocatalyst or an excited state of the nickel complex to distinguish between electron transfer and energy transfer mechanisms.[15][18]

Characterization of Ni(III) Intermediates

Direct observation of Ni(III) intermediates is challenging due to their transient nature. However, a combination of spectroscopic and analytical techniques can provide compelling evidence for their existence and role in the catalytic cycle.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: Ni(III) is a paramagnetic d⁷ species, making it EPR active. This technique can be used to detect and characterize Ni(III) intermediates in frozen solutions or generated stoichiometrically.[8][10]

  • X-ray Absorption Spectroscopy (XAS): Time-resolved XAS can provide direct information about the electronic and geometric structure of nickel centers during a reaction, allowing for the unambiguous identification of transient species like Ni(III).[20]

  • Cyclic Voltammetry (CV): CV can be used to measure the redox potentials of relevant Ni(II) complexes, providing insight into the thermodynamic feasibility of their oxidation to Ni(III) by the photocatalyst.[4]

  • Stoichiometric Reactions: The synthesis of stable Ni(II) precursor complexes and their stoichiometric oxidation (e.g., with a chemical oxidant like ferrocenium salts) can be used to independently generate and study the reactivity of the corresponding Ni(III) species, confirming their ability to undergo reductive elimination to form the desired product.[4][9]

Conclusion

The study of Ni(III) intermediates is central to advancing the field of photoredox catalysis. By understanding the underlying mechanistic pathways, researchers can rationally design more efficient and selective transformations. The protocols and data provided here serve as a foundational resource for scientists engaged in the synthesis of complex molecules, particularly in the context of pharmaceutical and materials science. Continued investigation using advanced spectroscopic techniques and detailed kinetic analysis will further illuminate the intricate dance of electrons and atoms in these powerful catalytic systems.

References

Application Notes and Protocols for Electroanalytical Quantification of Nickel(3+)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Nickel(3+) [Ni(III)], a transient and often highly reactive intermediate in many catalytic processes, is crucial for understanding reaction mechanisms and optimizing synthetic routes. Electroanalytical techniques offer a powerful suite of tools for the in-situ and real-time monitoring of Ni(III) species. These methods are highly sensitive, require small sample volumes, and can be adapted for various experimental setups.

Cyclic Voltammetry (CV) for Qualitative and Semi-Quantitative Analysis of Ni(III)

Cyclic voltammetry is a versatile technique for probing the redox behavior of electroactive species. It is particularly useful for the initial characterization of the Ni(II)/Ni(III) redox couple and for semi-quantitative estimation of Ni(III) concentration.

Application Note:

Cyclic voltammetry provides valuable information on the stability and redox potential of Ni(III) complexes. The presence of a reversible or quasi-reversible wave corresponding to the Ni(II)/Ni(III) transition can confirm the generation of Ni(III). The peak current is proportional to the concentration of the electroactive species, allowing for semi-quantitative analysis. This technique is instrumental in studying the kinetics of reactions involving Ni(III) intermediates, which is of significant interest in the development of nickel-catalyzed cross-coupling reactions in pharmaceutical synthesis.[1][2][3] The choice of ligand and solvent system is critical as it directly influences the redox potential and stability of the Ni(III) species.[4][5]

Experimental Protocol:
  • Electrode Preparation:

    • Working Electrode: Glassy carbon electrode (GCE), polished with alumina slurry, sonicated, and dried.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter Electrode: Platinum wire or foil.

  • Electrolyte Solution: Prepare a solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in an appropriate organic solvent like acetonitrile or dichloromethane) containing the Ni(II) precursor or the sample suspected to contain Ni(III).

  • Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potential window to scan through the expected Ni(II)/Ni(III) redox potential.

    • Apply a scan rate (e.g., 100 mV/s).

    • Record the cyclic voltammogram. The anodic peak corresponds to the oxidation of Ni(II) to Ni(III), and the cathodic peak corresponds to the reduction of Ni(III) to Ni(II).

  • Quantification (Semi-Quantitative):

    • For a reversible or quasi-reversible system, the peak current (ip) is related to the concentration (C) by the Randles-Sevcik equation: ip = (2.69 x 105) n3/2 A D1/2 v1/2 C

    • By creating a calibration curve of peak current versus known concentrations of a stable analogue or by using a known concentration of an internal standard, the concentration of the Ni(III) species can be estimated.

Differential Pulse Voltammetry (DPV) for Enhanced Sensitivity in Ni(III) Quantification

Differential pulse voltammetry is a more sensitive technique than cyclic voltammetry, offering lower detection limits and better resolution for quantitative analysis.

Application Note:

DPV is particularly advantageous for quantifying low concentrations of Ni(III) due to its effective discrimination against background charging currents.[6] This enhanced sensitivity is crucial in pharmaceutical applications where trace amounts of intermediates can significantly impact reaction outcomes and product purity.[7] The technique can be applied to monitor the formation and decay of Ni(III) species in catalytic cycles, providing valuable kinetic data.[8]

Experimental Protocol:
  • Electrode and Solution Preparation: Follow the same procedure as for Cyclic Voltammetry.

  • DPV Measurement:

    • Set the initial and final potentials to bracket the redox potential of the Ni(II)/Ni(III) couple.

    • Define the DPV parameters:

      • Pulse Amplitude (e.g., 50 mV)

      • Pulse Width (e.g., 50 ms)

      • Scan Increment (e.g., 4 mV)

      • Pulse Period (e.g., 200 ms)

    • Record the differential pulse voltammogram.

  • Quantification:

    • Construct a calibration curve by plotting the peak current against a series of known concentrations of the Ni(III) complex (if stable) or a suitable Ni(II) standard that is quantitatively converted to Ni(III) electrochemically.

    • Determine the concentration of the unknown sample from the calibration curve.

Square Wave Voltammetry (SWV) for Rapid and Sensitive Ni(III) Quantification

Square wave voltammetry is a fast and highly sensitive technique that is well-suited for the quantitative analysis of short-lived species.

Application Note:

The high scan rates achievable with SWV make it an ideal choice for monitoring rapid changes in Ni(III) concentration, such as those occurring in fast catalytic reactions.[9][10][11] Its excellent sensitivity and rejection of background currents allow for the detection of very low concentrations of Ni(III).[9][12] The resulting voltammogram is a peak-shaped response, where the peak height is directly proportional to the concentration of the analyte.

Experimental Protocol:
  • Electrode and Solution Preparation: Follow the same procedure as for Cyclic Voltammetry.

  • SWV Measurement:

    • Set the start and end potentials.

    • Define the SWV parameters:

      • Frequency (e.g., 25 Hz)

      • Amplitude (e.g., 25 mV)

      • Step Potential (e.g., 4 mV)

    • Record the square wave voltammogram.

  • Quantification:

    • Generate a calibration plot of peak current versus the concentration of standard solutions.

    • Use the linear regression of the calibration curve to determine the concentration of Ni(III) in the sample.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the electroanalytical determination of nickel species. It is important to note that most literature reports focus on Ni(II) quantification. However, these parameters provide a valuable starting point for the development of methods for Ni(III) analysis, with the understanding that the specific ligand and matrix will significantly influence the performance.

TechniqueAnalyteLigand/MediumLinear RangeDetection Limit (LOD)Reference
Square Wave VoltammetryNi(II)Dimethylglyoxime-1.70 x 10-7 mol/L[12]
Differential Pulse Adsorptive Stripping VoltammetryNi(II)Calconcarboxylic Acid1.7 x 10-9 - 4.7 x 10-7 M0.05 ng/mL[8]
Adsorptive Cathodic Stripping VoltammetryNi(II)Dimethylglyoxime-1.5 µg/L[13]
Cyclic VoltammetryNi(II)-15 - 40 mM274.99 ppm[14]

Visualizations

Electroanalytical_Workflow cluster_prep Sample & Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis & Quantification Sample Sample containing Ni(III) or Ni(II) precursor Mix Prepare Analytical Solution Sample->Mix Electrolyte Supporting Electrolyte Solution Electrolyte->Mix Deaerate Deaerate with Inert Gas Mix->Deaerate CV Cyclic Voltammetry (CV) Deaerate->CV DPV Differential Pulse Voltammetry (DPV) Deaerate->DPV SWV Square Wave Voltammetry (SWV) Deaerate->SWV Electrodes Prepare Working, Reference, and Counter Electrodes Electrodes->Deaerate Voltammogram Record Voltammogram CV->Voltammogram DPV->Voltammogram SWV->Voltammogram Peak_Analysis Peak Current/Potential Analysis Voltammogram->Peak_Analysis Calibration Calibration Curve Construction Peak_Analysis->Calibration Concentration Determine Ni(III) Concentration Calibration->Concentration

Caption: General workflow for electroanalytical quantification of Ni(III).

Signaling_Pathways cluster_CV Cyclic Voltammetry (CV) cluster_DPV Differential Pulse Voltammetry (DPV) cluster_SWV Square Wave Voltammetry (SWV) CV_Principle Linear Potential Sweep (Forward & Reverse) CV_Output Current vs. Potential Plot (Voltammogram) CV_Principle->CV_Output CV_Info Provides Redox Potentials & Qualitative Info CV_Output->CV_Info DPV_Principle Potential Pulses on a Linear Ramp DPV_Output Differential Current vs. Potential Plot DPV_Principle->DPV_Output DPV_Info High Sensitivity, Low Detection Limits DPV_Output->DPV_Info SWV_Principle Square Wave Potential Modulation SWV_Output Net Current vs. Potential Plot SWV_Principle->SWV_Output SWV_Info Rapid Analysis, High Sensitivity SWV_Output->SWV_Info

Caption: Principles of key electroanalytical techniques for Ni(III) analysis.

References

Application of Nickel(III) in Organic Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of transition metal-catalyzed cross-coupling has been revolutionized by the exploration of alternative metals to palladium, with nickel emerging as a powerful, cost-effective, and versatile catalyst. A key feature of nickel catalysis is its ability to access multiple oxidation states, including the paramagnetic Ni(I) and Ni(III) states, which opens up unique mechanistic pathways.[1] In particular, the involvement of Ni(III) intermediates has been identified as a crucial element in a variety of cross-coupling reactions, enabling transformations that are often challenging for other catalytic systems.

This document provides detailed application notes and protocols for several key organic cross-coupling reactions that proceed via a Nickel(III) intermediate. The protocols are based on seminal works in the field and are intended to serve as a practical guide for researchers in organic synthesis and drug development.

Mechanistic Overview: The Role of Ni(III)

The intermediacy of Ni(III) is most prominently featured in two major catalytic cycles: the Ni(I)/Ni(III) cycle and photoredox/nickel dual catalysis.

1. The Ni(I)/Ni(III) Catalytic Cycle: This cycle is often operative in reductive cross-coupling reactions. A Ni(I) species, generated in situ from a Ni(II) precatalyst, undergoes oxidative addition with an electrophile to form a Ni(III) intermediate. This high-valent nickel complex then readily undergoes reductive elimination to form the desired carbon-carbon or carbon-heteroatom bond and regenerate a Ni(I) species, thus closing the catalytic cycle.[2][3]

2. Photoredox/Nickel Dual Catalysis: In this synergistic approach, a photocatalyst, upon excitation by visible light, generates radical intermediates via single-electron transfer (SET).[1][4] These radicals are then intercepted by a nickel complex (often Ni(0) or Ni(II)) to generate a Ni(III) species. Subsequent reductive elimination from this Ni(III) center affords the cross-coupled product.[1][4] This dual catalytic system has proven to be exceptionally mild and effective for a wide range of challenging cross-coupling reactions, particularly those involving C(sp³)-hybridized centers.[1]

Data Presentation: Quantitative Overview of Selected Ni(III)-Mediated Cross-Coupling Reactions

The following tables summarize the quantitative data for representative examples of Ni(III)-mediated cross-coupling reactions.

Table 1: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides [5]

EntryAryl HalideAlkyl HalideCatalyst Loading (mol%)Ligand(s)ReductantSolventTime (h)Yield (%)
14-Iodoacetophenone1-IodooctaneNiCl₂·glyme (5)dtbbpy (10), dppf (10)MnDMPU1685
24-Bromobenzonitrile1-IodobutaneNiCl₂·glyme (5)dtbbpy (10), dppf (10)MnDMPU1678
3Methyl 4-iodobenzoate1-IodohexaneNiCl₂·glyme (5)dtbbpy (10), dppf (10)MnDMPU1682
44-Iodotoluene1-IodopentaneNiCl₂·glyme (5)dtbbpy (10), dppf (10)MnDMPU1688

Table 2: Photoredox/Nickel Dual-Catalyzed Decarboxylative C(sp³)–C(sp²) Cross-Coupling [4]

EntryCarboxylic AcidAryl HalideNi Catalyst (mol%)Photocatalyst (mol%)BaseSolventTime (h)Yield (%)
1N-Boc-proline4-IodotolueneNiCl₂·glyme (10)Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1)K₂HPO₄DMF4885
2Phenylacetic acid4-BromoanisoleNiCl₂·glyme (10)Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1)K₂HPO₄DMF4878
3Cyclohexanecarboxylic acid4-IodobenzonitrileNiCl₂·glyme (10)Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1)K₂HPO₄DMF7265

Table 3: Thermally Driven Nickel-Catalyzed C-N Coupling of Haloarenes with B₂(NMe₂)₄ [2]

EntryHaloareneB₂N₄ ReagentNi Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
14-BromotolueneB₂(NMe₂)₄Ni(acac)₂ (10)DMF802492
24-ChloroanisoleB₂(NMe₂)₄Ni(acac)₂ (10)DMF802478
33-BromopyridineB₂(NMe₂)₄Ni(acac)₂ (10)DMF802485

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides[5]

Materials:

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂·glyme)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Manganese dust (<50 mesh)

  • Aryl halide

  • Alkyl halide

  • N,N'-Dimethylpropyleneurea (DMPU), anhydrous

  • Anhydrous ethyl acetate

  • Silica gel

Procedure:

  • To an oven-dried 4 mL vial equipped with a magnetic stir bar, add NiCl₂·glyme (5.5 mg, 0.025 mmol, 5 mol%), dtbbpy (13.4 mg, 0.05 mmol, 10 mol%), dppf (27.7 mg, 0.05 mmol, 10 mol%), and manganese dust (27.5 mg, 0.5 mmol, 1.0 equiv).

  • The vial is sealed with a Teflon-lined cap and evacuated and backfilled with argon three times.

  • Under a positive pressure of argon, add the aryl halide (0.5 mmol, 1.0 equiv), the alkyl halide (0.5 mmol, 1.0 equiv), and anhydrous DMPU (1.0 mL).

  • The reaction mixture is stirred vigorously at room temperature for 16 hours. The color of the reaction mixture typically changes from light brown to dark brown or black.

  • Upon completion, the reaction is opened to air and diluted with 10 mL of ethyl acetate.

  • The mixture is filtered through a short plug of silica gel, eluting with an additional 20 mL of ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired cross-coupled product.

Protocol 2: General Procedure for Photoredox/Nickel Dual-Catalyzed Decarboxylative C(sp³)–C(sp²) Cross-Coupling[4]

Materials:

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂·glyme)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst)

  • Carboxylic acid

  • Aryl halide

  • Potassium phosphate, dibasic (K₂HPO₄)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Silica gel

Procedure:

  • In a nitrogen-filled glovebox, a 4 mL vial is charged with NiCl₂·glyme (4.4 mg, 0.02 mmol, 10 mol%), dtbbpy (8.0 mg, 0.03 mmol, 15 mol%), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2.4 mg, 0.002 mmol, 1 mol%).

  • To this vial, add the carboxylic acid (0.3 mmol, 1.5 equiv), the aryl halide (0.2 mmol, 1.0 equiv), and K₂HPO₄ (69.7 mg, 0.4 mmol, 2.0 equiv).

  • Anhydrous DMF (2.0 mL) is added, and the vial is sealed with a Teflon-lined cap.

  • The reaction vessel is removed from the glovebox and placed in a cooling block in front of a 34 W blue LED lamp.

  • The reaction is stirred at room temperature for 48-72 hours.

  • After the reaction is complete, the mixture is diluted with 10 mL of diethyl ether and filtered through a pad of Celite®.

  • The filtrate is washed with water (3 x 10 mL) and brine (1 x 10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash chromatography on silica gel to yield the desired product.

Protocol 3: General Procedure for Thermally Driven Nickel-Catalyzed C-N Coupling of Haloarenes with B₂(NMe₂)₄[2]

Materials:

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • Haloarene

  • Bis(dimethylamino)diboron (B₂(NMe₂)₄)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous ethyl acetate

  • Silica gel

Procedure:

  • In a nitrogen-filled glovebox, an oven-dried Schlenk tube is charged with Ni(acac)₂ (5.1 mg, 0.02 mmol, 10 mol%).

  • The haloarene (0.2 mmol, 1.0 equiv) and B₂(NMe₂)₄ (34.0 mg, 0.2 mmol, 1.0 equiv) are added to the tube.

  • Anhydrous DMF (0.5 mL) is added, and the Schlenk tube is sealed.

  • The reaction mixture is removed from the glovebox and heated to 80 °C in a preheated oil bath with stirring for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (10 mL) and filtered through a short pad of Celite®.

  • The filtrate is washed with water (3 x 5 mL) and brine (1 x 5 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the N,N-dialkylaniline derivative.

Mandatory Visualization

Ni_I_III_Catalytic_Cycle cluster_cycle Catalytic Cycle Ni_I Ni(I)X Ni_III R-Ni(III)(Ar)X Ni_I->Ni_III Oxidative Addition + Ar-X Ni_III->Ni_I Product R-Ar Ni_III->Product Reductive Elimination

Caption: The Ni(I)/Ni(III) catalytic cycle in cross-coupling reactions.

Photoredox_Ni_Dual_Catalysis cluster_photo Photocatalytic Cycle cluster_ni Nickel Catalytic Cycle PC PC PC_excited PC* PC->PC_excited hv (Visible Light) PC_reduced PC⁻ PC_excited->PC_reduced SET + Radical Precursor PC_reduced->PC SET Radical_Source Radical Precursor Radical R• Ni_0 Ni(0)Lₙ Ni_II Ar-Ni(II)-X Ni_0->Ni_II Oxidative Addition + Ar-X Ni_III R-Ni(III)(Ar)X Ni_II->Ni_III + R• Product R-Ar Ni_III->Product Reductive Elimination Ni_I_temp Ni(I)X Ni_I_temp->Ni_0 Reduction (e.g., from PC⁻)

Caption: A general scheme for photoredox/nickel dual catalysis.

Experimental_Workflow start Start prep Prepare Reaction Vial (Catalyst, Ligand, Base/Reductant) start->prep inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) prep->inert reagents Add Substrates and Solvent inert->reagents reaction Stir at Defined Temperature and Time (with/without light) reagents->reaction workup Reaction Workup (Dilution, Filtration) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A general experimental workflow for Ni-catalyzed cross-coupling.

References

Application Notes and Protocols for the Synthesis of Functionalized Molecules via Nickel(III) Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of functionalized molecules utilizing Nickel(III) catalysis. This powerful and versatile methodology has emerged as a cornerstone in modern organic synthesis, enabling the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. The protocols detailed herein focus on key transformations that proceed via a Ni(III) intermediate, including C-H functionalization and asymmetric cross-coupling reactions.

Introduction to Nickel(III) Catalysis

Nickel catalysis has gained prominence as a cost-effective and sustainable alternative to precious metal catalysis.[1][2] The accessibility of multiple oxidation states, particularly Ni(I), Ni(II), Ni(III), and Ni(IV), allows for diverse and unique reactivity.[3] The Ni(I)/Ni(III) and Ni(II)/Ni(IV) catalytic cycles are of particular importance, often involving single-electron transfer (SET) pathways, which enable the activation of challenging substrates and the formation of previously inaccessible bonds.[3][4] These characteristics make nickel catalysis an invaluable tool for the late-stage functionalization of complex molecules and the synthesis of chiral compounds.

Application Note 1: Asymmetric C-H Alkylation of Heterocycles

Significance: The direct, enantioselective functionalization of C-H bonds in heterocycles is a highly sought-after transformation in medicinal chemistry, as it allows for the rapid diversification of common drug scaffolds. Nickel catalysis, in conjunction with chiral N-heterocyclic carbene (NHC) ligands, has enabled the intermolecular enantioselective C-H alkylation of various heteroarenes under mild conditions.[5]

Mechanism: The reaction is proposed to proceed through a ligand-to-ligand hydrogen transfer (LLHT) mechanism.[2][5] This pathway involves the concerted oxidative addition of the heteroarene C-H bond and migratory insertion of the alkene into the Ni(0)-NHC complex, bypassing the formation of a discrete nickel-hydride intermediate. The subsequent reductive elimination is often the rate-determining and enantioselective step.

Experimental Protocol: Nickel-Catalyzed Intermolecular Enantioselective C-H Alkylation of Benzoxazole with Styrene

This protocol is adapted from a procedure described by the Engle group.[5]

Materials:

  • Ni(COD)₂ (Nickel(0)-bis(1,5-cyclooctadiene))

  • Chiral N-heterocyclic carbene (NHC) ligand (e.g., a bulky, chiral imidazolium salt precursor)

  • Benzoxazole

  • Styrene

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation: In an inert atmosphere glovebox, to a vial, add Ni(COD)₂ (5 mol%) and the chiral NHC ligand (5.5 mol%).

  • Reaction Setup: To a separate vial, add benzoxazole (1.0 equiv) and the appropriate amount of anhydrous 1,4-dioxane to achieve the desired concentration.

  • Initiation: Add the catalyst solution to the benzoxazole solution, followed by the addition of styrene (1.2 equiv).

  • Reaction: Seal the vial and stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C) for 24-48 hours, or until reaction completion is observed by TLC or GC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired enantioenriched 2-alkylated benzoxazole.

Quantitative Data
EntryHeterocycleAlkeneYield (%)[5]ee (%)[5]
1BenzoxazoleStyrene8592
2BenzothiazoleStyrene7890
3Oxazole4-Chlorostyrene8194
4Thiazole4-Methoxystyrene7588

Application Note 2: Enantioconvergent Synthesis of Chiral Amines via Ni-Catalyzed Cross-Coupling

Significance: Chiral amines are ubiquitous structural motifs in pharmaceuticals and natural products. Nickel-catalyzed enantioconvergent cross-coupling reactions provide a powerful method for their synthesis from readily available racemic starting materials.[6][7] This approach allows for the construction of highly enantioenriched amines with a wide range of functional groups.[6]

Mechanism: These reactions are proposed to proceed through a Ni(I)/Ni(III) catalytic cycle. The chiral nickel catalyst reacts with an alkylzinc reagent and a racemic electrophile (e.g., an α-phthalimido alkyl chloride). The key steps involve oxidative addition of the electrophile to a Ni(I) species, followed by reductive elimination from a Ni(III) intermediate to furnish the enantioenriched product.[6]

Experimental Protocol: Nickel-Catalyzed Enantioconvergent Coupling of a Racemic α-Phthalimido Alkyl Chloride with an Alkylzinc Reagent

This protocol is adapted from a procedure described by the Fu group.[6]

Materials:

  • NiCl₂•glyme (Nickel(II) chloride dimethoxyethane adduct)

  • Chiral ligand (e.g., a pybox or bis(oxazoline) ligand)

  • Racemic α-phthalimido alkyl chloride

  • Alkylzinc reagent (e.g., prepared from the corresponding alkyl bromide and zinc dust)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Pre-formation: In an inert atmosphere, to a vial, add NiCl₂•glyme (5 mol%) and the chiral ligand (5.5 mol%) in anhydrous THF. Stir for 30 minutes at room temperature.

  • Reaction Setup: To a separate, cooled (0 °C) vial, add the racemic α-phthalimido alkyl chloride (1.0 equiv) in anhydrous THF.

  • Nucleophile Addition: Slowly add the alkylzinc reagent (1.2 equiv) to the solution of the electrophile.

  • Initiation: Add the pre-formed catalyst solution to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion is indicated by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched protected amine.

Quantitative Data
EntryRacemic ElectrophileAlkylzinc ReagentYield (%)[6]ee (%)[6]
1N-(1-chloroethyl)phthalimideEthylzinc bromide9092
2N-(1-chloropropyl)phthalimideMethylzinc bromide8891
3N-(1-chloro-2-phenylethyl)phthalimidePropylzinc bromide8595
4N-(1-chloro-3-phenylpropyl)phthalimideEthylzinc bromide8293

Application Note 3: Directed C-H Alkylation of Anilines

Significance: The direct alkylation of anilines at the ortho position is a valuable transformation for the synthesis of substituted anilines, which are key intermediates in the preparation of pharmaceuticals and agrochemicals. Nickel catalysis, utilizing a removable directing group, enables the efficient and regioselective C-H alkylation of anilines with a broad range of alkyl halides.[4][8]

Mechanism: The reaction is believed to proceed via a Ni(II) intermediate. The directing group on the aniline nitrogen coordinates to the nickel center, facilitating a cyclometalation step via C-H activation to form a nickelacycle. Oxidative addition of the alkyl halide to this intermediate generates a Ni(IV) species, which then undergoes reductive elimination to form the C-C bond and regenerate the active Ni(II) catalyst. A SET-type cleavage of the C-X bond from a Ni(II) intermediate to form a Ni(III) species has also been proposed.[4]

Experimental Protocol: Nickel-Catalyzed Ortho-C-H Alkylation of a 2-Pyrimidyl Aniline

This protocol is adapted from a procedure described by the Ackermann group.[4][8]

Materials:

  • (DME)NiCl₂ (Nickel(II) chloride dimethoxyethane complex)

  • Ligand (e.g., a vicinal diamine like DtBEDA)

  • 2-Pyrimidyl-substituted aniline

  • Alkyl bromide

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., NMP)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In an inert atmosphere, charge a Schlenk tube with (DME)NiCl₂ (10 mol%), the diamine ligand (12 mol%), and K₂CO₃ (2.0 equiv).

  • Reagent Addition: Add the 2-pyrimidyl-substituted aniline (1.0 equiv) and the alkyl bromide (1.5 equiv), followed by anhydrous NMP.

  • Reaction: Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is purified by column chromatography on silica gel.

Quantitative Data
EntryAniline DerivativeAlkyl BromideYield (%)[4]
1N-(pyrimidin-2-yl)aniline1-Bromopentane85
24-Methoxy-N-(pyrimidin-2-yl)aniline1-Bromohexane92
34-Fluoro-N-(pyrimidin-2-yl)anilineCyclopentyl bromide78
4N-(pyrimidin-2-yl)naphthalen-1-amine1-Bromobutane88

Visualizations

Catalytic Cycle for Asymmetric C-H Alkylation of Heterocycles

G Ni(0)Ln Ni(0)Ln Ni(0)(alkene)Ln Ni(0)(alkene)Ln Ni(0)Ln->Ni(0)(alkene)Ln Alkene Coordination Ni(II)(H)(alkyl)Ln Ni(II)(H)(alkyl)Ln Ni(0)(alkene)Ln->Ni(II)(H)(alkyl)Ln C-H Activation (LLHT) Ni(II)(H)(alkyl)L*n Ni(II) Intermediate Product Product Product->Ni(0)Ln Catalyst Regeneration Ni(II)(H)(alkyl)Ln->Product Reductive Elimination (Enantiodetermining)

Caption: Proposed LLHT mechanism for Ni-catalyzed asymmetric C-H alkylation.

Catalytic Cycle for Enantioconvergent Cross-Coupling

G cluster_reactants Reactants Ni(I)L Ni(I)L Ni(III)(R)(X)L Ni(III) Intermediate Ni(I)L->Ni(III)(R)(X)L Oxidative Addition of R-X Product Product Ni(III)(R)(X)L->Product Reductive Elimination Ni(I)X-L* Ni(I)X-L* Product->Ni(I)L Catalyst Regeneration Racemic R-X Racemic R-X R'-ZnX R'-ZnX Ni(III)(R)(X)L* Ni(III)(R)(X)L* R'-ZnX->Ni(III)(R)(X)L* Transmetalation

Caption: Simplified Ni(I)/Ni(III) cycle for enantioconvergent cross-coupling.

Experimental Workflow for a Typical Ni-Catalyzed Reaction

G start Start glovebox Inert Atmosphere (Glovebox/Schlenk Line) start->glovebox reagents Weigh Ni Catalyst, Ligand, and Base glovebox->reagents solvent Add Anhydrous Solvent reagents->solvent substrates Add Substrates (e.g., Aniline, Alkyl Halide) solvent->substrates reaction Heat and Stir (e.g., 120 °C, 24h) substrates->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Ni-catalyzed C-H functionalization.

References

Application Notes and Protocols: Nickel(3+)-Mediated C-N and C-O Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering a cost-effective and versatile alternative to palladium-based methodologies. A key advancement in this field is the growing understanding and exploitation of Ni(III) intermediates in facilitating challenging carbon-nitrogen (C-N) and carbon-oxygen (C-O) bond formations. These reactions are crucial for the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.

The accessibility of the Ni(I)/Ni(III) catalytic cycle, often initiated through thermal, photochemical, or electrochemical methods, allows for the coupling of a wide range of aryl halides and pseudohalides with various amine and alcohol nucleophiles. The facile reductive elimination from a Ni(III) center is a key step in these transformations, enabling the formation of the desired C-N or C-O bond.[1][2][3][4]

These application notes provide an overview of the mechanisms, key experimental data, and detailed protocols for representative Nickel(3+)-mediated C-N and C-O bond-forming reactions.

Mechanistic Overview: The Ni(I)/Ni(III) Catalytic Cycle

The generally accepted mechanism for these transformations involves a Ni(I)/Ni(III) catalytic cycle. While Ni(0)/Ni(II) pathways are also prevalent in nickel catalysis, the involvement of Ni(III) is often invoked to explain the reactivity observed in many C-N and C-O coupling reactions, particularly those employing photoredox or electrochemical initiation.[2][4]

A simplified representation of the catalytic cycle is as follows:

  • Oxidative Addition: A Ni(I) species undergoes oxidative addition with an aryl halide (Ar-X) to form a Ni(III)-aryl intermediate.

  • Ligand Exchange: The amine or alcohol nucleophile coordinates to the Ni(III) center, often facilitated by a base, displacing the halide.

  • Reductive Elimination: The key C-N or C-O bond-forming step occurs via reductive elimination from the Ni(III) complex, yielding the desired product and regenerating a Ni(I) species.

The Ni(I) catalyst can be generated in situ from a Ni(II) precatalyst through reduction by a chemical reductant, an electrode (electrochemistry), or a photocatalyst.[4]

Ni(I)/Ni(III) Catalytic Cycle cluster_main Ni(I)/Ni(III) Catalytic Cycle for C-N/C-O Bond Formation cluster_initiation Catalyst Initiation Ni_I Ni(I)L_n Ni_III_ArX L_n(X)Ni(III)-Ar Ni_I->Ni_III_ArX Oxidative Addition (Ar-X) Ni_III_ArNu L_n(Nu)Ni(III)-Ar Ni_III_ArX->Ni_III_ArNu Ligand Exchange (Nu-H, Base) Ni_III_ArNu->Ni_I Reductive Elimination (Ar-Nu) Ni_II Ni(II) Precatalyst Ni_II->Ni_I Reduction (e.g., Photocatalyst, Zn, Electrode)

Caption: Generalized Ni(I)/Ni(III) catalytic cycle for C-N and C-O bond formation.

Applications in C-N Bond Formation (Amination)

Nickel-catalyzed amination of aryl halides provides a powerful method for the synthesis of anilines and their derivatives, which are prevalent motifs in medicinal chemistry. The use of Ni(III) intermediates has enabled the coupling of a broad scope of aryl chlorides and bromides with both primary and secondary amines under relatively mild conditions.

Quantitative Data for Ni-Catalyzed Amination of Aryl Chlorides

The following table summarizes the yields for the amination of various aryl chlorides with octylamine, demonstrating the broad applicability of a representative nickel-catalyzed system.

EntryAryl ChlorideProductYield (%)[1][5]
14-Chloroanisole4-Methoxy-N-octylaniline96
23-Chloroanisole3-Methoxy-N-octylaniline95
34-Chlorotoluene4-Methyl-N-octylaniline92
4ChlorobenzeneN-Octylaniline88
54-Chlorobenzonitrile4-Cyano-N-octylaniline85
64-Chloroacetophenone1-(4-(Octylamino)phenyl)ethan-1-one76
72-ChloropyridineN-Octylpyridin-2-amine81
Experimental Protocol: Photocatalytic Amination of an Aryl Bromide

This protocol describes a general procedure for the photocatalytic C-N cross-coupling of an aryl bromide with a primary amine, a reaction often proceeding through a Ni(I)/Ni(III) cycle.

Experimental Workflow for Photocatalytic Amination start Start reagents Combine Aryl Bromide, Amine, NiBr2·3H2O, and Solvent in a Vial start->reagents degas Degas the Mixture (e.g., Sparge with N2) reagents->degas irradiate Irradiate with 365 nm LED at Room Temperature degas->irradiate workup Aqueous Workup and Extraction irradiate->workup purify Purification by Column Chromatography workup->purify end Isolated Product purify->end

Caption: A typical experimental workflow for photocatalytic nickel-catalyzed amination.

Materials:

  • Aryl bromide (1.0 equiv)

  • Amine (2.0 equiv)

  • NiBr₂·3H₂O (5 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF)

  • Reaction vial equipped with a magnetic stir bar

  • Nitrogen or Argon source

  • 365 nm LED lamp

Procedure:

  • To a reaction vial, add the aryl bromide, NiBr₂·3H₂O, and a magnetic stir bar.

  • Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Using a syringe, add the degassed solvent, followed by the amine.

  • Place the reaction vial approximately 2-5 cm from the 365 nm LED lamp and begin stirring.

  • Irradiate the reaction mixture at room temperature for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated amine.[6]

Applications in C-O Bond Formation (Etherification)

Nickel-catalyzed C-O bond formation represents a significant advancement for the synthesis of diaryl ethers and alkyl aryl ethers, which are common substructures in natural products and pharmaceuticals. Similar to C-N coupling, these reactions are often proposed to proceed via a Ni(I)/Ni(III) catalytic cycle, especially under photochemical or electrochemical conditions.

Quantitative Data for Ni-Catalyzed Etherification of Aryl Bromides

The following table presents the yields for the etherification of various aryl bromides with different alcohols, showcasing the utility of a thermal nickel-catalyzed system employing a silane reductant.

EntryAryl BromideAlcoholProductYield (%)[4]
14-Bromoacetophenone1-Butanol1-(4-Butoxyphenyl)ethan-1-one92
24-Bromobenzonitrile1-Butanol4-Butoxybenzonitrile95
31-Bromo-4-fluorobenzeneCyclopentanol1-(Cyclopentyloxy)-4-fluorobenzene88
42-Bromopyridine1-Hexanol2-(Hexyloxy)pyridine75
51-Bromo-3,5-dimethylbenzene2-Propanol1-Isopropoxy-3,5-dimethylbenzene82
61-BromonaphthaleneMethanol1-Methoxynaphthalene90
Experimental Protocol: Thermal C-O Coupling of an Aryl Halide with an Alcohol

This protocol outlines a general procedure for the thermal nickel-catalyzed etherification of an aryl halide with an alcohol using a silane as a reductant to facilitate the formation of the active Ni(I) catalyst.[4]

Materials:

  • Aryl halide (1.0 equiv)

  • Alcohol (1.5 equiv)

  • NiBr₂·3H₂O (5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

  • Phenylsilane (PhSiH₃) (2.0 equiv)

  • Base (e.g., NaOtBu or K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or 1,4-dioxane)

  • Schlenk tube or sealed reaction vessel

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add NiBr₂·3H₂O, dtbbpy, and the base to a Schlenk tube equipped with a magnetic stir bar.

  • Add the aryl halide and the alcohol to the tube.

  • Seal the tube and add the degassed solvent via syringe.

  • Add phenylsilane to the reaction mixture.

  • Place the sealed reaction vessel in a preheated oil bath at 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired ether product.

Conclusion

The development of nickel-catalyzed C-N and C-O bond formation reactions involving Ni(III) intermediates has significantly expanded the toolbox of synthetic chemists. These methods provide access to valuable molecular scaffolds under increasingly mild and practical conditions. The ongoing exploration of photochemical and electrochemical strategies continues to push the boundaries of what is possible, offering more sustainable and efficient pathways for these crucial transformations. The protocols and data presented herein serve as a guide for researchers looking to apply these powerful synthetic methods in their own work.

References

Application Notes and Protocols for In Situ Generation of Stable Nickel(III) Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in situ generation of Nickel(III) reagents, which are increasingly recognized as key intermediates in a variety of catalytic transformations, including challenging cross-coupling reactions. The stabilization and utilization of these high-valent nickel species open new avenues for the synthesis of complex molecules relevant to the pharmaceutical and materials sciences.

Introduction

High-valent Nickel(III) species have long been proposed as transient intermediates in various catalytic cycles.[1][2][3][4][5][6][7][8][9] Their isolation and characterization, however, have been challenging due to their inherent instability.[1] Recent advances in ligand design and synthetic methodologies have enabled the in situ generation and, in some cases, isolation of stable Ni(III) complexes.[1][3] These developments are crucial for understanding reaction mechanisms and for designing novel and more efficient catalytic systems.[10][11]

This document outlines two primary methods for the in situ generation of Ni(III) reagents: chemical oxidation of Ni(II) precursors and electrochemical oxidation. Spectroscopic techniques for the characterization of these species are also briefly discussed.

Methods for In Situ Generation of Ni(III) Reagents

The generation of Ni(III) species in situ typically involves the one-electron oxidation of a stable Ni(II) precursor complex. The choice of the Ni(II) precursor, particularly the supporting ligand, is critical for stabilizing the resulting Ni(III) species.[1]

Protocol 1: Chemical Oxidation of Ni(II) Precursors

This protocol describes the generation of Ni(III) complexes using common chemical oxidants. The choice of oxidant can influence the reaction rate and the stability of the resulting Ni(III) species.

Materials:

  • Ni(II) precursor complex (e.g., with a tetradentate nitrogen-based ligand)

  • Oxidant:

    • Tris(4-bromophenyl)ammoniumyl hexachloroantimonate (Magic Blue)

    • Ferrocenium hexafluorophosphate ([Fc]PF₆)

    • Silver tetrafluoroborate (AgBF₄)

  • Anhydrous, degassed solvent (e.g., acetone, acetonitrile, dichloromethane)

  • Inert atmosphere glovebox or Schlenk line

  • Low-temperature reaction setup (e.g., cryostat)

Procedure:

  • In an inert atmosphere glovebox, dissolve the Ni(II) precursor complex in the chosen anhydrous, degassed solvent to a known concentration (e.g., 0.5 mM).

  • Cool the solution to a low temperature (e.g., -80 °C to -40 °C) to enhance the stability of the Ni(III) species to be formed.[12][13]

  • In a separate vial, prepare a solution of the chemical oxidant (1.0 equivalent) in the same solvent.

  • Slowly add the oxidant solution to the stirred, cooled solution of the Ni(II) precursor.

  • A color change is often observed upon the formation of the Ni(III) species.[14]

  • Maintain the reaction mixture at the low temperature and analyze immediately by spectroscopic methods to confirm the formation and determine the concentration of the Ni(III) reagent.

Table 1: Quantitative Data for Chemically Generated Ni(III) Species

Ni(II) Precursor LigandOxidantSolventTemperature (°C)Yield of Ni(III)Key Analytical DataReference
N,N-dimethyl-2,11-diaza--INVALID-LINK--pyridinophane (MeN₄)[Fc⁺][PF₆]AcetonitrileNot specifiedHighOctahedral geometry confirmed by XRD and EPR.[1]
(pyN2Me2)Tris(4-bromophenyl)ammoniumyl hexachloroantimonateAcetoneLow Temperature~95%EPR: g = 2.25, 2.02. Half-life of 5600 s at -40°C in [H₆]acetone.[12]
Thiol-bearing ligandO₂ / AmineNot specified-80Not specifiedEPR confirmed single-spin Ni(III) intermediates.[13]
(PyNMe₃)cycloneophylNO(SbF₆)MeCN-40QuantitativeUV-vis: λmax = 513 nm.[14]
Protocol 2: Electrochemical Generation of Ni(III)

Electrochemical methods offer precise control over the oxidation process and can be a clean way to generate Ni(III) species without the introduction of chemical byproducts from the oxidant.

Materials:

  • Ni(II) precursor complex

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)

  • Electrochemical setup (potentiostat, three-electrode cell: working, counter, and reference electrodes)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere, prepare a solution of the Ni(II) precursor complex and the supporting electrolyte in the chosen solvent.

  • Assemble the three-electrode cell with the prepared solution.

  • Perform a cyclic voltammetry (CV) scan to determine the oxidation potential of the Ni(II)/Ni(III) couple.[1][3]

  • For bulk generation, apply a potential slightly more positive than the determined oxidation potential (controlled potential electrolysis).

  • Monitor the progress of the electrolysis by observing the current and the color of the solution.

  • Once the electrolysis is complete, the solution contains the in situ generated Ni(III) reagent, which can be used directly or analyzed.

Table 2: Electrochemical Data for Ni(III) Generation

Ni(II) Precursor LigandSolventE1/2 (V vs. Fc/Fc⁺)NotesReference
(MeN₄)dialkylNot specified~0Pseudoreversible Ni(III)/Ni(IV) couple also observed.[3]
σ-aryl complexNot specified0.50Easy over-oxidation observed.[1]

Characterization of In Situ Generated Ni(III) Reagents

The successful generation of Ni(III) species must be confirmed through appropriate analytical techniques. Due to their often paramagnetic nature (d⁷, S=1/2), Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: This is one of the most definitive methods for identifying and quantifying Ni(III) species.[12] The g-values obtained from the EPR spectrum are characteristic of the electronic environment of the Ni(III) center.[12]

  • UV-Visible Spectroscopy: The formation of Ni(III) is often accompanied by the appearance of new absorption bands in the UV-vis spectrum.[14] This technique can be used to monitor the formation and decay of the species.

  • X-ray Absorption Spectroscopy (XAS): XAS can provide information about the oxidation state and coordination environment of the nickel center.[12]

  • Cyclic Voltammetry (CV): As mentioned in Protocol 2, CV is used to determine the redox potentials and can indicate the reversibility of the Ni(II)/Ni(III) couple.[1][3]

Catalytic Cycles Involving Ni(III) Species

The in situ generated Ni(III) reagents are key intermediates in various catalytic cross-coupling reactions. Understanding these catalytic cycles is essential for reaction optimization and development.

Ni_I_III_Catalytic_Cycle Ni_I Ni(I)Lu2099 Ni_III Ru00b9-Ni(III)Lu2099-X Ni_I->Ni_III Oxidative Addition (Ru00b9-X) Product Ru00b9-Ru00b2 Ni_III->Product Reductive Elimination Ni_I_Regen Ni(I)Lu2099 Ni_III->Ni_I_Regen [Ru00b2M] center

Caption: The Ni(I)/Ni(III) catalytic cycle, often proposed in cross-coupling reactions.[4][6]

In this cycle, a Ni(I) species undergoes oxidative addition with an electrophile (R¹-X) to form a Ni(III) intermediate. Subsequent transmetalation with a nucleophile ([R²M]) followed by reductive elimination yields the desired product (R¹-R²) and regenerates the active Ni(I) catalyst.

Ni_0_II_III_Catalytic_Cycle Ni_0 Ni(0)Lu2099 Ni_II Ru00b9-Ni(II)Lu2099-X Ni_0->Ni_II Oxidative Addition (Ru00b9-X) Ni_III_species Ru00b9-Ni(III)Lu2099(X)(Ru00b2) Ni_II->Ni_III_species Oxidation / Radical Capture (Ru00b2u2022) Product Ru00b9-Ru00b2 Ni_III_species->Product Reductive Elimination Product->Ni_0 Reduction

Caption: A Ni(0)/Ni(II)/Ni(III) catalytic cycle involving radical species.[2][5][9]

This cycle often starts with the oxidative addition of an electrophile to a Ni(0) species to form a Ni(II) intermediate. The Ni(II) complex can then be oxidized to a Ni(III) species, often by capturing a radical, which then undergoes reductive elimination to form the product and a Ni(I) species that is subsequently reduced back to Ni(0).

Experimental Workflow for a Ni-Catalyzed Cross-Coupling Reaction

Experimental_Workflow start Start: Prepare Reactants setup Assemble Reaction Under Inert Atmosphere start->setup precatalyst Add Ni(II) Precatalyst and Ligand setup->precatalyst reagents Add Substrates (Electrophile, Nucleophile) precatalyst->reagents oxidant Initiate Reaction: Add Oxidant / Apply Potential reagents->oxidant reaction Stir at Controlled Temperature oxidant->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring workup Quench Reaction and Perform Aqueous Workup reaction->workup Reaction Complete monitoring->reaction purification Purify Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End: Isolated Product analysis->end

Caption: General workflow for a Ni-catalyzed cross-coupling involving in situ generated Ni(III).

Conclusion

The ability to reliably generate and stabilize Ni(III) reagents in situ is a significant advancement in the field of catalysis. The protocols and data presented here provide a foundation for researchers to explore the rich reactivity of these high-valent nickel species in the development of novel synthetic methodologies. Careful selection of ligands, oxidants, and reaction conditions is paramount to successfully harnessing the catalytic potential of Ni(III).

References

Application Notes and Protocols: Nickel(3+) in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of efficient and selective synthetic methodologies is a cornerstone of modern pharmaceutical research. Nickel catalysis has emerged as a powerful tool for the construction of complex molecular architectures, owing to its cost-effectiveness and unique reactivity compared to other transition metals.[1] Of particular interest is the involvement of high-valent Nickel(III) intermediates in catalytic cycles, which has enabled challenging cross-coupling reactions crucial for the synthesis of pharmaceutical intermediates.[2] This document provides detailed application notes and protocols for the synthesis of diaryl ethers, a prevalent motif in numerous drug molecules, through a Nickel(III)-mediated catalytic pathway.

Application Note: Ni(III)-Catalyzed Synthesis of Diaryl Ether Intermediates

The diaryl ether linkage is a key structural component in a wide range of pharmaceuticals, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in HIV therapy. Traditional methods for the synthesis of diaryl ethers often require harsh reaction conditions. Modern advancements in catalysis have led to the development of milder and more efficient protocols. A notable example is the dual photoredox and nickel catalysis system, which proceeds through a proposed Ni(II)/Ni(III) catalytic cycle to facilitate C-O bond formation.[2]

This approach offers several advantages for the synthesis of pharmaceutical intermediates:

  • Mild Reaction Conditions: The use of visible light and ambient temperatures minimizes the degradation of sensitive functional groups often present in complex drug precursors.

  • Broad Substrate Scope: The methodology is applicable to a wide range of aryl halides and phenols, allowing for the synthesis of a diverse library of diaryl ether intermediates.[2]

  • High Functional Group Tolerance: The reaction conditions are tolerant of various functional groups, reducing the need for protecting group strategies and shortening synthetic routes.

The following sections provide quantitative data on the scope of this reaction and a detailed experimental protocol for a representative synthesis.

Data Presentation: Substrate Scope of Ni(III)-Catalyzed Diaryl Ether Synthesis

The following tables summarize the quantitative data for the synthesis of various diaryl ether intermediates using a dual photoredox and nickel catalysis system. The data is adapted from Levesque, F. et al. Organometallics 2021, 40, 14, 2188–2193.[2]

Table 1: Reaction of Various Aryl Halides with 4-Methoxyphenol

EntryAryl HalideProductYield (%)
14-Iodoanisole4,4'-Dimethoxy-diphenyl ether85
24-Iodotoluene4-Methoxy-4'-methyl-diphenyl ether82
34-Iodobenzonitrile4-Cyano-4'-methoxy-diphenyl ether75
41-Iodo-4-(trifluoromethyl)benzene4-Methoxy-4'-(trifluoromethyl)-diphenyl ether68
54-Iodoacetophenone4-Acetyl-4'-methoxy-diphenyl ether78
6Methyl 4-iodobenzoateMethyl 4-(4-methoxyphenoxy)benzoate72

Reaction Conditions: Aryl halide (0.5 mmol), 4-methoxyphenol (1.5 equiv), photocatalyst (2.5 mol %), NiBr2·diglyme (10 mol %), dtbbpy (15 mol %), base (2.0 equiv), solvent (DMA), blue LED irradiation, room temperature, 16 h.

Table 2: Reaction of 4-Iodoanisole with Various Phenols

EntryPhenolProductYield (%)
1Phenol4-Methoxydiphenyl ether80
24-Cresol4-Methoxy-4'-methyl-diphenyl ether88
34-Chlorophenol4-Chloro-4'-methoxy-diphenyl ether70
44-Hydroxybenzonitrile4-Cyano-4'-methoxy-diphenyl ether65
54-Hydroxyacetophenone4-Acetyl-4'-methoxy-diphenyl ether76
6Methyl 4-hydroxybenzoateMethyl 4-(4-methoxyphenoxy)benzoate68

Reaction Conditions: 4-Iodoanisole (0.5 mmol), phenol (1.5 equiv), photocatalyst (2.5 mol %), NiBr2·diglyme (10 mol %), dtbbpy (15 mol %), base (2.0 equiv), solvent (DMA), blue LED irradiation, room temperature, 16 h.

Experimental Protocols

The following is a detailed protocol for the synthesis of 4-methoxy-4'-methyl-diphenyl ether, a representative diaryl ether intermediate, via a dual photoredox and nickel-catalyzed reaction.

Materials:

  • 4-Iodotoluene

  • 4-Methoxyphenol

  • Organic photocatalyst (e.g., 4CzIPN)

  • NiBr2·diglyme

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Cesium carbonate (Cs2CO3)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Schlenk tube

  • Magnetic stirrer

  • Blue LED light source

  • Standard laboratory glassware

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add 4-iodotoluene (109 mg, 0.5 mmol), 4-methoxyphenol (93 mg, 0.75 mmol), the organic photocatalyst (e.g., 4CzIPN, 6.6 mg, 0.0125 mmol), NiBr2·diglyme (35 mg, 0.05 mmol), dtbbpy (40 mg, 0.075 mmol), and Cs2CO3 (326 mg, 1.0 mmol) to a Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMA (5 mL) to the Schlenk tube.

  • Degassing: Seal the Schlenk tube, remove it from the glovebox, and degas the reaction mixture by three freeze-pump-thaw cycles.

  • Irradiation: Place the Schlenk tube approximately 5 cm from a blue LED light source and stir the reaction mixture at room temperature for 16 hours.

  • Workup: After the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 4-methoxy-4'-methyl-diphenyl ether.

  • Characterization: Confirm the identity and purity of the product by standard analytical techniques (e.g., NMR, MS).

Mandatory Visualizations

The following diagrams illustrate the proposed catalytic cycle and the general experimental workflow for the Ni(III)-catalyzed synthesis of diaryl ethers.

Ni(II)/Ni(III) Catalytic Cycle for Diaryl Ether Synthesis cluster_photoredox Photoredox Cycle Ni0 Ni(0)L NiII_Aryl Ar-Ni(II)L(X) Ni0->NiII_Aryl Oxidative Addition (Ar-X) NiII_Aryl_OAr Ar-Ni(II)L(OAr) NiII_Aryl->NiII_Aryl_OAr Ligand Exchange (Ar'-OH, Base) NiIII_Aryl_OAr [Ar-Ni(III)L(OAr)]+ NiII_Aryl_OAr->NiIII_Aryl_OAr SET Oxidation (PC*) NiIII_Aryl_OAr->Ni0 Reduction Product Ar-O-Ar' NiIII_Aryl_OAr->Product Reductive Elimination PC PC PC_excited PC* PC->PC_excited hv PC_reduced PC- PC_excited->PC_reduced SET to Ni(II) PC_reduced->PC SET from Base

Caption: Proposed Ni(II)/Ni(III) catalytic cycle for diaryl ether synthesis.

Experimental Workflow for Ni(III)-Catalyzed Diaryl Ether Synthesis start Start setup Reaction Setup (Glovebox) start->setup degas Degassing (Freeze-Pump-Thaw) setup->degas irradiate Irradiation (Blue LED, RT, 16h) degas->irradiate workup Aqueous Workup irradiate->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for diaryl ether synthesis.

Conclusion

The utilization of Nickel(III) in catalytic cycles, particularly in dual photoredox/nickel systems, represents a significant advancement in the synthesis of pharmaceutical intermediates. The mild conditions, broad substrate scope, and high functional group tolerance make this methodology highly attractive for drug discovery and development. The provided protocols and data serve as a valuable resource for researchers aiming to incorporate these modern synthetic techniques into their workflows for the efficient construction of diaryl ether-containing molecules.

References

Application Notes and Protocols for Catalytic Hydrocarbon Functionalization via Nickel(III) Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of catalytic hydrocarbon (C-H) functionalization reactions that are proposed to proceed through Nickel(III) intermediates. While stable Ni(III) complexes are rarely employed as pre-catalysts, their transient formation is a key mechanistic feature in a variety of powerful C-H amination, arylation, and halogenation reactions. This document details the experimental protocols for these transformations, presents quantitative data for substrate scope, and illustrates the proposed catalytic cycles involving Ni(III) species.

Nickel-Catalyzed C-H Amination

Direct C-H amination offers an efficient route to construct C-N bonds, which are ubiquitous in pharmaceuticals and agrochemicals. Several nickel-catalyzed methodologies have been developed that are proposed to involve a Ni(III) intermediate, often within a Ni(I)/Ni(III) catalytic cycle. These reactions can be initiated from Ni(II) pre-catalysts that are reduced in situ or through photoredox catalysis.

Intramolecular C-H Amination of Aliphatic Azides

A notable example of a reaction proceeding through a nickel-iminyl radical intermediate involves the use of a dipyrrin-supported nickel catalyst for the intramolecular amination of aliphatic C-H bonds.[1]

Quantitative Data: Substrate Scope for Intramolecular C-H Amination

SubstrateProductCatalyst Loading (mol%)Yield (%)
4-Phenylbutyl azide2-Phenylpyrrolidine195
5-Phenylpentyl azide2-Phenylpiperidine192
1-(Azidomethyl)-1,2,3,4-tetrahydronaphthalene1,2,3,3a,4,5-Hexahydro-1H-benzo[g]indole285
(4-Azidobutyl)cyclohexaneOctahydrospiro[cyclohexane-1,2'-pyrrolo[1,2-a]pyrazine]190
Ethyl 2-(azidomethyl)pent-4-enoateEthyl 3-methyl-1-azabicyclo[3.1.0]hexane-6-carboxylate0.588

Experimental Protocol: General Procedure for Intramolecular C-H Amination

  • Catalyst Preparation: The dipyrrin-supported nickel catalyst, [(^{AdF}L)Ni(py)] (AdFL: 1,9-di(1-adamantyl)-5-perfluorophenyldipyrrin), is prepared according to literature procedures.[1]

  • Reaction Setup: In a nitrogen-filled glovebox, a 20 mL scintillation vial is charged with the nickel catalyst (0.01 mmol, 1 mol%).

  • Solvent and Substrate Addition: Anhydrous benzene (10 mL) is added to the vial, followed by the aliphatic azide substrate (1.0 mmol).

  • Reaction Conditions: The vial is sealed with a Teflon-lined cap and the reaction mixture is stirred at room temperature for 24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired N-heterocycle.

Proposed Catalytic Cycle The reaction is proposed to proceed via a nickel-iminyl radical, with the C-H abstraction being the rate-determining step.[1]

G Ni_II [(L)Ni(II)] Ni_II_azide [(L)Ni(II)(N3R)] Ni_II->Ni_II_azide Ni_imido [(L)Ni(III)=NR] Ni_II_azide->Ni_imido - N2 Ni_III_alkyl [(L)Ni(III)(R'-NR•)] Ni_imido->Ni_III_alkyl Product Product Ni_III_alkyl->Product Reductive Elimination

Caption: Proposed mechanism for Ni-catalyzed intramolecular C-H amination.

Nickel-Catalyzed C-H Arylation

Nickel-catalyzed C-H arylation has emerged as a powerful tool for the synthesis of biaryl compounds, which are prevalent in materials science and medicinal chemistry. Photoredox catalysis has enabled the use of mild reaction conditions, with many proposed mechanisms invoking a Ni(I)/Ni(III) catalytic cycle.

Photochemical Nickel-Catalyzed C(sp³)–H Arylation

A dual iridium photocatalyst and nickel catalyst system facilitates the room-temperature coupling of (hetero)aryl bromides with activated C(sp³)–H bonds.[2][3] Mechanistic studies suggest a pathway involving an excited-state nickel complex that initiates C-H functionalization.[2]

Quantitative Data: Substrate Scope for Photochemical C(sp³)–H Arylation

C(sp³)–H PartnerAryl BromideProductYield (%)
Tetrahydrofuran4-Bromobenzonitrile2-(4-Cyanophenyl)tetrahydrofuran85
1,4-Dioxane4-Bromobenzonitrile2-(4-Cyanophenyl)-1,4-dioxane78
Toluene4-Bromobenzonitrile4-Benzylbenzonitrile65
Ethylbenzene1-Bromo-4-(trifluoromethyl)benzene1-(1-Phenylethyl)-4-(trifluoromethyl)benzene72
Cyclohexane4-Bromobenzonitrile4-Cyclohexylbenzonitrile55

Experimental Protocol: General Procedure for Photochemical C(sp³)–H Arylation [4]

  • Reaction Setup: To an oven-dried 8 mL vial equipped with a magnetic stir bar is added Ni(NO₃)₂·6H₂O (2.9 mg, 0.01 mmol, 5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (2.7 mg, 0.01 mmol, 5 mol%), and Ir[dF(CF₃)ppy]₂(bpy)PF₆ (1.8 mg, 1 mol%).

  • Reagent Addition: The aryl bromide (0.2 mmol, 1.0 equiv), K₂HPO₄ (69.7 mg, 0.4 mmol, 2.0 equiv), and the C(sp³)–H partner (if not the solvent, 1.0 mmol, 5.0 equiv) are added. If the C(sp³)–H partner is a liquid, it is used as the solvent (2.0 mL).

  • Degassing and Reaction: The vial is sealed with a Teflon-lined cap, and the mixture is sparged with nitrogen for 10 minutes. The reaction vial is then placed approximately 5 cm from a 26 W fluorescent light bulb and stirred at room temperature for 24-72 hours.

  • Work-up and Purification: The reaction mixture is diluted with dichloromethane and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the arylated product.

Logical Relationship: Proposed Mechanistic Pathway

G cluster_HAT Hydrogen Atom Transfer Ir_III Ir(III) Ir_III_star [Ir(III)] Ir_III->Ir_III_star Ni_II [LNi(II)(Ar)Br] Ir_III_star->Ni_II Energy Transfer Ni_II_star [LNi(II)(Ar)Br] Ni_II->Ni_II_star Ni_I [LNi(I)(Ar)] Ni_II_star->Ni_I Ni-Br Homolysis - Br• Ni_III_alkyl [LNi(III)(Ar)(R)] Ni_I->Ni_III_alkyl + R• Alkyl_Radical R• Product Product (Ar-R) Ni_III_alkyl->Product Reductive Elimination Br_Radical Br• Br_Radical->Alkyl_Radical + R-H - HBr RH R-H

Caption: Energy transfer pathway in photochemical C-H arylation.

Nickel-Catalyzed C-H Halogenation

While less common, there are examples of nickel-catalyzed C-H halogenation reactions where high-valent nickel species are implicated. These reactions often utilize readily available halogen sources.

Nickel(I)-Catalyzed Arene Halogenation

A regioselective, late-stage arene halogenation has been reported using a Ni(I)/Ni(III) catalytic cycle.[5] This method employs aryl thianthrenium salts as arylating agents and a simple nickel source.

Quantitative Data: Substrate Scope for Ni(I)-Catalyzed Arene Halogenation

Arene SubstrateHalogenating AgentProductYield (%)
Anisole4-Chlorothianthrenium salt4-Chloroanisole85
Toluene4-Bromothianthrenium salt4-Bromotoluene78
N,N-Dimethylaniline4-Chlorothianthrenium salt4-Chloro-N,N-dimethylaniline92
2-Phenylpyridine4-Bromothianthrenium salt2-(4-Bromophenyl)pyridine75
1,3,5-Trimethoxybenzene4-Chlorothianthrenium salt1-Chloro-2,4,6-trimethoxybenzene88

Experimental Protocol: General Procedure for Ni(I)-Catalyzed Arene Halogenation [5]

  • Catalyst Generation: In a nitrogen-filled glovebox, a Schlenk tube is charged with NiCl₂·6H₂O (5 mol%) and zinc powder (1.5 equiv). The tube is evacuated and backfilled with nitrogen three times.

  • Reagent Addition: The aryl thianthrenium salt (1.0 equiv) and the arene (if solid, 1.2 equiv) are added. If the arene is a liquid, it is used as the solvent. Anhydrous DMA (0.1 M) is added.

  • Reaction Conditions: The reaction mixture is stirred at 80 °C for 12-24 hours.

  • Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.

Experimental Workflow: Ni(I)/Ni(III) Catalytic Cycle for Arene Halogenation

G Ni_I Ni(I)X Ni_III [Ar-Ni(III)-X]+ Ni_I->Ni_III + Ar-Thianthrene+ Ni_I_prime Ni(I)Ar Ni_III->Ni_I_prime Reductive Elimination - Thianthrene Product Ar-X Ni_I_prime->Product + X+ source Arene Arene-H

Caption: Proposed Ni(I)/Ni(III) cycle for arene halogenation.

Disclaimer: The proposed catalytic cycles are based on mechanistic studies and may not represent the sole operative pathway. Researchers should consult the primary literature for a more detailed understanding of the reaction mechanisms. The experimental protocols provided are general and may require optimization for specific substrates.

References

The Role of Nickel(III) in Advancing Sustainable Chemical Transformations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of sustainable chemical synthesis has identified nickel, an earth-abundant and cost-effective metal, as a viable alternative to precious metal catalysts like palladium. A key aspect of nickel's versatility lies in its ability to access multiple oxidation states, with the Nickel(III) state playing a pivotal role in facilitating a variety of challenging and crucial chemical transformations. Organometallic Ni(III) intermediates are increasingly recognized as key players in cross-coupling reactions, C-H functionalization, and photoredox catalysis, enabling the construction of complex molecules under milder and more sustainable conditions.[1][2]

This document provides detailed application notes and experimental protocols for key chemical transformations involving Ni(III) intermediates, offering a practical guide for researchers in academia and industry.

Nickel(III)-Mediated C-H Cyanoalkylation

The direct functionalization of C-H bonds is a cornerstone of modern synthetic chemistry, offering an atom-economical approach to molecular diversification. High-valent Nickel(III) species have been shown to mediate the direct cyanoalkylation of aromatic C-H bonds, a transformation of significant interest in medicinal chemistry due to the prevalence of nitrile-containing motifs in pharmaceuticals.[3][4]

Application Note:

This protocol details a stoichiometric aromatic cyanoalkylation reaction mediated by a well-defined Ni(III) complex. The reaction proceeds through the activation of both a C(sp²)-H bond of an aromatic substrate and a C(sp³)-H bond of a nitrile.[3] This method provides a direct route to α-aryl nitriles, avoiding the need for pre-functionalized starting materials.

Quantitative Data:
EntryNitrileProductYield (%)
1Acetonitrile2-(naphthalen-2-yl)acetonitrile85
2Propionitrile2-(naphthalen-2-yl)propanenitrile78
3Butyronitrile2-(naphthalen-2-yl)butanenitrile65
4Isobutyronitrile2-methyl-2-(naphthalen-2-yl)propanenitrile52

Table 1: Substrate scope for the Ni(III)-mediated cyanoalkylation of a naphthalene derivative. Yields are for the isolated product.[5]

Experimental Protocol:

Synthesis of the Ni(III) Precursor: The synthesis of the active Ni(III) species involves the preparation of a Ni(II) precursor complex with a custom pyridinophane ligand, followed by oxidation.

  • Step 1: Synthesis of the Ni(II) Complex. To a solution of the pyridinophane ligand (1.0 eq) in anhydrous acetonitrile, add Ni(ClO₄)₂·6H₂O (1.0 eq). Stir the reaction mixture at room temperature for 12 hours. The product can be isolated by filtration and washed with diethyl ether.

  • Step 2: Oxidation to Ni(III). The Ni(II) complex (1.0 eq) is dissolved in acetonitrile and cooled to -35 °C. A solution of an oxidizing agent such as Ferrocenium hexafluorophosphate (FcPF₆) (1.0 eq) in acetonitrile is added dropwise. The formation of the Ni(III) species is indicated by a color change. The Ni(III) complex can be used in situ or isolated at low temperatures.[1]

Cyanoalkylation Reaction:

  • In a nitrogen-filled glovebox, the isolated Ni(III) complex (1.0 eq) is dissolved in the desired nitrile (e.g., acetonitrile, which also serves as the solvent).

  • The aromatic substrate (e.g., naphthalene, 1.0 eq) is added to the solution.

  • The reaction mixture is stirred at room temperature for the specified time (typically 12-24 hours).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Mechanistic Workflow:

Ni_III_Cyanoalkylation Ni_II Ni(II) Precursor Ni_III Active Ni(III) Species Ni_II->Ni_III Oxidation Oxidant Oxidant (e.g., FcPF6) Oxidant->Ni_III Intermediate1 Ni(III)-Aryl Intermediate (C-H Activation) Ni_III->Intermediate1 + Ar-H Aromatic Aromatic Substrate (Ar-H) Aromatic->Intermediate1 Nitrile Nitrile (R-CH2-CN) Intermediate2 Ni(III)-Aryl-Alkylnitrile Intermediate (C-H Activation) Nitrile->Intermediate2 Intermediate1->Intermediate2 + R-CH2-CN Product α-Aryl Nitrile (Ar-CH(R)-CN) Intermediate2->Product Reductive Elimination Ni_I Ni(I) Species Intermediate2->Ni_I Ni_I->Ni_II Redox Cycle (in catalytic variant) Photoredox_Ni_CH_Arylation cluster_photo Photocatalytic Cycle cluster_ni Nickel Catalytic Cycle PC PC PC_excited PC* PC->PC_excited hv (Visible Light) PC_reduced PC.- PC_excited->PC_reduced SET Alkyl_Radical Alkyl Radical (R.) PC_excited->Alkyl_Radical HAT PC_reduced->PC SET Ni_I Ni(I)L_n PC_reduced->Ni_I Reduces Ni(I) to Ni(0) Ni_0 Ni(0)L_n Ni_II_aryl Ar-Ni(II)-X Ni_0->Ni_II_aryl Oxidative Addition (Ar-X) Ni_III_aryl_alkyl Ar-Ni(III)-R Ni_II_aryl->Ni_III_aryl_alkyl + R. Ni_III_aryl_alkyl->Ni_I Reductive Elimination (Ar-R) Product Arylated Product (Ar-R) Ni_III_aryl_alkyl->Product Ni_I->Ni_0 Alkyl_Radical->Ni_II_aryl RH C(sp3)-H Source (R-H) RH->Alkyl_Radical ArX Aryl Halide (Ar-X) ArX->Ni_0 Ni_CP_Coupling Ni_II_precatalyst Ni(II) Precatalyst Ni_0 Ni(0)L* Ni_II_precatalyst->Ni_0 Reduction Ni_I_active Active Ni(I)L* Ni_0->Ni_I_active Comproportionation with Ni(II) Ni_III_intermediate Ar-Ni(III)(P(O)R2)L* Ni_I_active->Ni_III_intermediate Oxidative Addition (Ar-X) Ni_III_intermediate->Ni_I_active Product Chiral Phosphine Oxide Ar-P(O)R2 Ni_III_intermediate->Product Reductive Elimination Reductant Secondary Phosphine Oxide (Reductant) Reductant->Ni_0 ArX Aryl Halide (Ar-X) ArX->Ni_III_intermediate SPO Secondary Phosphine Oxide (Nucleophile) SPO->Ni_III_intermediate Transmetalation

References

Troubleshooting & Optimization

Technical Support Center: Stabilization and Handling of Nickel(3+) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential strategies, troubleshooting advice, and detailed protocols for working with the Nickel(3+) oxidation state in solution.

Frequently Asked Questions (FAQs)

Q1: Why is the Nickel(3+) oxidation state inherently unstable in solution?

A1: The Ni(3+) ion has a d⁷ electron configuration, making it a potent oxidizing agent with a strong tendency to be reduced to the more stable d⁸ Ni(2+) state. This inherent electronic instability means that Ni(3+) complexes, unless properly stabilized, can be transient and highly reactive, often undergoing decomposition or disproportionation in solution.

Q2: What is the primary strategy for stabilizing Ni(3+) in solution?

A2: The most critical strategy is the use of carefully designed ligands. Ligands dictate the electronic and steric environment around the nickel center, which is paramount for stabilizing a high oxidation state. Key ligand features include strong sigma-donating capabilities and steric bulk.[1][2][3]

Q3: Which types of ligands are most effective for stabilizing Ni(3+)?

A3: Several classes of ligands have proven effective:

  • Strong σ-Donor Ligands: Ligands that donate significant electron density to the metal center help to satisfy the electron-deficient nature of the Ni(3+) ion. Phosphine-based ligands, such as 1,2-bis(di-tert-butylphosphino)ethane (dtbpe), are excellent examples.[3]

  • Macrocyclic Ligands: Polydentate, macrocyclic ligands like pyridinophanes (e.g., tBuN4) and triazacyclononanes (e.g., Me₃tacn) can effectively encapsulate the metal ion.[4][5] This "macrocyclic effect" provides both kinetic and thermodynamic stability.

  • Anionic Donor Ligands: Deprotonated, anionic ligands (e.g., phenoxides, amides) are powerful donors that can effectively stabilize the high positive charge of the Ni(3+) center.[6]

  • Sterically Hindering Ligands: Incorporating bulky substituents, such as 2,6-dimesitylphenyl groups, physically protects the reactive Ni(3+) core from interacting with solvent molecules or other reagents that could lead to decomposition.[1][2][3]

Q4: How is a Ni(3+) complex typically generated from its Ni(2+) precursor?

A4: Ni(3+) complexes are almost always prepared by oxidizing a stable, well-characterized Ni(2+) precursor. This can be achieved through two primary methods:

  • Chemical Oxidation: Using a chemical oxidant with a suitable redox potential. A common choice is ferrocenium hexafluorophosphate ([Fc][PF₆]), as its redox potential is well-matched for many Ni(II)/Ni(III) couples.[4][7]

  • Electrochemical Oxidation: Applying an oxidizing potential in a controlled electrochemical experiment, such as cyclic voltammetry. This method is often used to study the properties of the Ni(3+) species in situ but can also be adapted for bulk electrolysis to generate the complex.

Q5: My Ni(3+) complex is paramagnetic. How does this affect its characterization?

A5: The d⁷ configuration of Ni(3+) results in at least one unpaired electron, making the complex paramagnetic. This causes significant broadening of signals in standard ¹H NMR spectra, rendering them uninformative.[3] Therefore, alternative characterization techniques are essential:

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the most direct method for characterizing paramagnetic species and can provide detailed information about the electronic environment of the Ni(3+) center.[3]

  • Magnetic Susceptibility Measurements: Techniques like the Evans method can be used to determine the effective magnetic moment (μ_eff) in solution, confirming the number of unpaired electrons.[3]

  • Single-Crystal X-ray Diffraction: If a suitable crystal can be grown, this technique provides definitive structural information, including bond lengths and coordination geometry.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Immediate decomposition (color change, precipitation) upon oxidation. 1. The ligand framework provides insufficient electronic stabilization. 2. The Ni(3+) center is not sterically protected and is reacting with the solvent or trace impurities (e.g., water).1. Redesign the ligand to include stronger σ-donating atoms (e.g., replace N-donors with P-donors or use anionic amido/alkoxide donors). 2. Incorporate bulky substituents (e.g., tert-butyl, mesityl) on the ligand backbone to shield the metal center.[3] 3. Ensure all solvents and reagents are rigorously dried and deoxygenated.
Electrochemical oxidation is irreversible on the cyclic voltammogram. The generated Ni(3+) species is chemically unstable on the timescale of the CV scan and undergoes a rapid follow-up reaction after oxidation.1. Increase the scan rate of the experiment. A faster scan may allow the reverse (reduction) wave to be observed before the complex decomposes. 2. Perform the experiment at a lower temperature to slow the rate of the decomposition reaction. 3. Consider a different solvent that may better stabilize the complex.
Broad, featureless EPR spectrum. The sample concentration is too high, leading to spin-spin broadening, or the measurement temperature is not optimal.1. Dilute the sample significantly. 2. Record the spectrum at a very low temperature (e.g., in a frozen glass at 77 K) to reduce relaxation effects and resolve hyperfine coupling.[3]
Difficulty isolating the Ni(3+) complex as a solid. The complex is highly reactive and undergoes rapid reductive elimination or other decomposition pathways.[8]1. If reductive elimination is the suspected pathway, consider using ligands that are less prone to this reaction, such as perfluoroalkyl groups.[8] 2. Work at low temperatures throughout the synthesis and isolation process. 3. Choose a counter-anion (e.g., SbF₆⁻, B(ArF)₄⁻) that is non-coordinating and can promote crystallization.

Data Presentation: Properties of Stabilized Ni(3+) Complexes

The following tables summarize representative quantitative data for Ni(3+) complexes, highlighting the influence of the ligand environment.

Table 1: Redox Potentials for Ni(II)/Ni(III) Couples

Complex/Ligand SystemE₁/₂ or Eₚ (V vs. Fc/Fc⁺)SolventNotes
Ni₃ Cluster with Trisphenoxide Phosphinimide[6]+0.05Not SpecifiedPseudo-reversible oxidation event.
[(PyNMe₃)Ni(cycl)][7]~ -0.1MeCNReversible one-electron oxidation.
Salen-type Ni(II) Complex[9]-0.73 to -0.85DMFElectrochemically irreversible Ni(III)/Ni(II) reduction.

Table 2: Structural and Magnetic Properties of a Ni(II)/Ni(III) Pair

Property[(PyNMe₃)NiII(cycl)] (Complex 2 )[7][(PyNMe₃)NiIII(cycl)]⁺ (Complex 3 )[7]
Oxidation State +2+3
Coordination Geometry Square PlanarDistorted Octahedral
Magnetic Property DiamagneticParamagnetic
Ni-C Bond Length (Å) 1.888(2)Longer than in Ni(II) complex
Ni-N Bond Length (Å) 1.992(19)Longer than in Ni(II) complex

Experimental Protocols

Protocol 1: General Synthesis and Isolation of a Ni(3+) Complex via Chemical Oxidation

This protocol is a generalized procedure based on the synthesis of complexes like --INVALID-LINK--.[7]

  • Preparation of Ni(II) Precursor: Synthesize and purify the desired Ni(II) starting material, for example, [(PyNMe₃)NiII(cycl)], under an inert atmosphere (N₂ or Ar). Characterize it thoroughly (NMR, MS, X-ray diffraction if possible) to ensure purity.

  • Inert Atmosphere Setup: All steps must be performed in a glovebox or using Schlenk line techniques. All glassware must be oven-dried, and all solvents must be rigorously purified, dried, and deoxygenated.

  • Dissolution and Cooling: In a glovebox, dissolve the Ni(II) precursor (1.0 eq) in a minimal amount of a suitable solvent (e.g., acetonitrile) in a Schlenk flask. Cool the solution to -35 °C using a cryocooler or a suitable cooling bath (e.g., acetonitrile/liquid N₂).

  • Oxidation: In a separate vial, dissolve the oxidant, ferrocenium hexafluorophosphate ([Fc][PF₆]) (1.0 eq), in a minimal amount of cold acetonitrile. Add the oxidant solution dropwise to the stirring, cold solution of the Ni(II) complex. A distinct color change (e.g., from yellow to reddish-brown) should be observed.[7]

  • Reaction Monitoring: Stir the reaction at -35 °C for 1-2 hours. The progress can be monitored by taking a small aliquot (under inert conditions) and analyzing it with low-temperature UV-Vis or EPR spectroscopy.

  • Isolation: Precipitate the product by adding a non-polar solvent (e.g., diethyl ether or pentane) vapor-diffused into the reaction solution at low temperature.

  • Purification: Collect the resulting solid via filtration in the cold. Wash the solid with small portions of cold diethyl ether to remove any unreacted ferrocene (which is soluble). Dry the product under vacuum at low temperature.

  • Storage: Store the final Ni(3+) complex as a solid under an inert atmosphere at low temperature (e.g., ≤ -30 °C) to prevent decomposition.

Protocol 2: Characterization by Cyclic Voltammetry (CV)

  • Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in the chosen solvent (e.g., acetonitrile). Ensure the solution is rigorously deoxygenated by bubbling with N₂ or Ar for at least 15-20 minutes.

  • Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry, rinse thoroughly with deionized water and then the solvent, and dry completely.

  • Blank Scan: Assemble the three-electrode cell (working, reference e.g., Ag/AgCl, and counter e.g., Pt wire) and run a CV of the electrolyte solution to establish the solvent window and check for impurities.

  • Sample Analysis: Add the Ni(II) precursor to the cell to a final concentration of ~1 mM. Record the cyclic voltammogram, scanning to a potential sufficiently positive to observe the Ni(II) → Ni(III) oxidation.

  • Internal Standard: After recording the sample data, add a small amount of an internal standard, such as ferrocene, and record another CV. Report all potentials versus the Fc/Fc⁺ couple.

  • Data Interpretation: Analyze the voltammogram for the peak potential (Eₚ) or half-wave potential (E₁/₂) of the oxidation event. The separation between the anodic and cathodic peak potentials (ΔEₚ) and the ratio of their peak currents (iₚₐ/iₚ꜀) will indicate the electrochemical reversibility of the Ni(II)/Ni(III) couple.

Visualizations

Stabilization_Strategies cluster_ligand Effective Ligand Properties cluster_conditions Favorable Experimental Conditions L1 Strong σ-Donation (e.g., Phosphines, Amides) Result Stable Ni(3+) Complex in Solution L1->Result L2 Steric Bulk (e.g., Mesityl, t-Butyl) L2->Result L3 Macrocyclic Framework (e.g., Pyridinophane) L3->Result C1 Low Temperature C1->Result C2 Inert Atmosphere (Anhydrous, O₂-free) C2->Result C3 Non-Coordinating Counter-Anion C3->Result

Experimental_Workflow cluster_char Characterization Methods start Start: Pure Ni(II) Precursor step1 Dissolve in Anhydrous, Deoxygenated Solvent start->step1 step2 Cool to Low Temperature (e.g., -35 °C) step1->step2 step3 Add Chemical Oxidant (1 eq) (e.g., [Fc][PF₆]) step2->step3 step4 Characterize In Situ or Isolate Solid step3->step4 char1 EPR Spectroscopy step4->char1 char2 Cyclic Voltammetry (CV) step4->char2 char3 X-ray Crystallography step4->char3 char4 Magnetic Susceptibility step4->char4 end_node End: Characterized Ni(3+) Complex char1->end_node char2->end_node char3->end_node char4->end_node

Troubleshooting_Tree

References

common side reactions and byproducts in Nickel(3+) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Nickel(III) complexes. It provides troubleshooting advice and answers to frequently asked questions regarding the common side reactions and byproducts encountered during these sensitive experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my synthesized Nickel(III) complexes so unstable?

A1: The instability of Ni(III) complexes is a well-documented challenge. The d7 electronic configuration of Ni(III) makes it a potent oxidizing agent, prone to decomposition. Several key pathways contribute to this instability:

  • Reductive Elimination: This is a very common and often rapid decomposition route for organometallic Ni(III) species, especially those with alkyl and aryl ligands. The Ni(III) center facilitates the formation of a new carbon-carbon or carbon-heteroatom bond, reducing the nickel back to Ni(I) or Ni(II).[1][2][3][4] The use of perfluoroalkyl ligands has been shown to slow this process, allowing for the isolation of more stable complexes.[1][3]

  • Disproportionation: Ni(III) can be involved in complex equilibria with other oxidation states. For instance, unstable Ni(I) species, which can be formed from reductive elimination, may disproportionate into Ni(0) and Ni(II).[3][5][6] This can lead to a mixture of nickel species in your reaction.

  • Ligand-Centered Oxidation: In some cases, the ligand, rather than the nickel center, is oxidized, especially when using redox-active or "non-innocent" ligands.[7] This can lead to a complex that is formally Ni(IV) but spectroscopically and structurally characterized as a Ni(III) center with a ligand radical cation.[7]

Q2: What are the most common byproducts I should expect in my reaction mixture?

A2: The byproducts are directly related to the decomposition pathways mentioned above. Common culprits include:

  • The starting Ni(II) complex: From incomplete oxidation or decomposition back to the more stable +2 state.

  • Reductively eliminated organic products: For example, in the case of a dialkyl Ni(III) complex, you would expect to see the corresponding coupled alkane (e.g., ethane from a dimethyl complex).[2]

  • Nickel(0) metal: Often observed as a black precipitate, resulting from disproportionation reactions.[8]

  • Oxidized ligand species: If ligand-centered oxidation occurs, you will have the desired metal complex but with an altered ligand structure.[9]

  • Products from solvent interaction: Solvents like THF can undergo hydrogen atom abstraction, leading to unexpected byproducts.[10]

Q3: How can I improve the stability and yield of my Ni(III) complex?

A3: Stabilizing the Ni(III) oxidation state is critical. Consider the following strategies:

  • Ligand Design: The choice of ligand is paramount. Tetradentate, macrocyclic N-donor ligands are often used to stabilize the distorted octahedral geometry preferred by d7 centers.[1][2] Sterically bulky ligands can also inhibit decomposition pathways.

  • Ancillary Ligands: Employing strongly electron-withdrawing ligands, such as trifluoromethyl (CF3) groups, can significantly slow down reductive elimination and enhance stability.[1][3]

  • Choice of Oxidant: Use mild, one-electron oxidants to avoid over-oxidation or side reactions. Ferrocenium salts like [Fc]PF6 are commonly used for the clean oxidation of Ni(II) precursors.[1][11]

  • Low Temperature: Perform the synthesis and characterization at low temperatures (-35 °C or below) to slow decomposition rates and characterize transient species.[3][11]

Q4: My characterization data is ambiguous. How can I confirm the oxidation state is truly Ni(III)?

A4: A combination of techniques is essential. While EPR spectroscopy is a powerful tool for identifying odd-electron species like Ni(III), it may not be sufficient on its own.[11] To distinguish between a true Ni(III) center and a Ni(II) center with an oxidized ligand radical, consider advanced techniques like X-ray Absorption Spectroscopy (XAS) and supporting Density Functional Theory (DFT) calculations.[7] These methods provide direct insight into the electronic structure of the nickel center.

Troubleshooting Guide

This section addresses specific experimental issues in a problem/cause/solution format.

ProblemProbable Cause(s)Recommended Solution(s)
Low or no yield of the desired Ni(III) complex. 1. Rapid Reductive Elimination: The Ni(III) species forms but immediately decomposes.[2][3] 2. Incorrect Oxidant: The oxidant is too strong, too weak, or the stoichiometry is incorrect. 3. Ligand Oxidation: The ligand is preferentially oxidized over the Ni(II) center.[7][9]1. Modify Ligands: Use perfluoroalkyl groups instead of standard alkyls.[1] Lower Temperature: Conduct the reaction at -50°C or lower.[3] 2. Select a Mild Oxidant: Use one equivalent of a one-electron oxidant like ferrocenium hexafluorophosphate ([Fc]PF6).[1] 3. Use Robust Ligands: Employ ligands less susceptible to oxidation. Advanced Characterization: Use XAS and DFT to confirm the locus of oxidation.[7]
A black precipitate forms during the reaction. Disproportionation: Unstable Ni(I) intermediates, formed via reductive elimination from Ni(III), can disproportionate to form Ni(0) metal and Ni(II) species.[3][5]Ligand Choice: Use ligands that stabilize the Ni(III) state and disfavor the formation of unstable Ni(I). Control Stoichiometry: Precise control over the oxidant-to-precursor ratio can minimize side reactions.
Formation of unexpected organic byproducts is observed (e.g., via GC-MS). Reductive Elimination: The primary pathway for C-C or C-heteroatom bond formation from an organometallic Ni(III) center.[4]This is an inherent reactivity of many organometallic Ni(III) complexes. To study the Ni(III) species itself, you must suppress this pathway by working at very low temperatures or by using stabilizing ligands (e.g., CF3 groups).[1][3]
EPR signal is weak or shows multiple species. 1. Decomposition: The Ni(III) complex is unstable under the measurement conditions. 2. Spin Equilibrium: A low-spin/high-spin equilibrium can complicate the spectrum.[12] 3. Mixture of Complexes: The sample contains a mixture of Ni(I), Ni(II), and Ni(III) species due to complex redox equilibria.[5][6]1. Acquire Spectra at Low Temperatures: Use a cryostat to measure the sample at liquid nitrogen or helium temperatures. 2. Variable-Temperature EPR: Study the sample at multiple temperatures to identify any spin equilibrium.[12] 3. Purify Sample Carefully: Ensure the precursor is pure and the oxidation is clean. Use electrochemical methods (e.g., Cyclic Voltammetry) to understand the redox behavior of your system.

Visualized Workflows and Logic

The following diagrams illustrate key processes and troubleshooting logic in Ni(III) synthesis.

G cluster_workflow General Workflow for Ni(III) Synthesis A Ni(II) Precursor + Ligand B Inert Atmosphere (N2 or Ar) A->B C Low Temperature (-35°C to -78°C) B->C D Add 1 eq. Mild Oxidant (e.g., [Fc]PF6) C->D E Reaction Mixture (Color Change) D->E F Low-Temp Isolation / In-situ Characterization E->F G Ni(III) Complex F->G

Caption: A generalized experimental workflow for oxidizing a Ni(II) precursor.

G start Low Yield of Ni(III) Complex cause1 Rapid Reductive Elimination? start->cause1 cause2 Ligand Oxidation? cause1->cause2 No sol1 Use CF3 Ligands Lower Temperature cause1->sol1 Yes cause3 Disproportionation? cause2->cause3 No sol2 Perform XAS/DFT Use Redox-Inert Ligand cause2->sol2 Yes sol3 Modify Ligand to Stabilize Ni(III) cause3->sol3 Yes

Caption: Troubleshooting logic for diagnosing low yields in Ni(III) synthesis.

G cluster_desired Desired Pathway cluster_side Common Side Reactions cluster_byproducts Resulting Byproducts Ni3 [(L)Ni(III)(R)2]+ Stable Stable Ni(III) Complex (For Characterization) Ni3->Stable Stabilization RE Reductive Elimination Ni3->RE LO Ligand Oxidation Ni3->LO Prod_RE R-R + [(L)Ni(I)]+ RE->Prod_RE Disp Disproportionation Prod_Disp Ni(0) + Ni(II) Disp->Prod_Disp Prod_LO [(L•+)Ni(II)(R)2]+ LO->Prod_LO Prod_RE->Disp Unstable Ni(I)

Caption: Competing reaction pathways originating from a Ni(III) center.

Key Experimental Protocol

Synthesis of a Representative Organometallic Ni(III) Complex via Chemical Oxidation

Disclaimer: This is a generalized protocol based on literature precedents.[1][11] Specific conditions, including choice of solvent, temperature, and reaction time, must be optimized for your specific ligand and substrate system.

Materials:

  • Ni(II) precursor complex (e.g., (L)Ni(II)R2)

  • Oxidant: Ferrocenium hexafluorophosphate ([Fc]PF6)

  • Anhydrous, degassed solvent (e.g., acetonitrile, MeCN)

  • Schlenk line and glassware

  • Low-temperature bath (e.g., dry ice/acetone or cryocooler)

Methodology:

  • Preparation: In a glovebox, charge a Schlenk flask with the Ni(II) precursor complex. In a separate vial, weigh out one molar equivalent of [Fc]PF6.

  • Dissolution: Remove the flask from the glovebox and attach it to a Schlenk line. Cool the flask to the desired temperature (e.g., -35 °C). Add the pre-chilled, anhydrous solvent via cannula to dissolve the Ni(II) complex.

  • Oxidation: Dissolve the [Fc]PF6 in a minimum amount of cold solvent and slowly add this solution to the stirring solution of the Ni(II) complex over several minutes.

  • Reaction Monitoring: A distinct color change (e.g., to purple or orange) often indicates the formation of the Ni(III) species.[1] The reaction should be stirred at low temperature for a predetermined time.

  • Isolation/Characterization:

    • For unstable complexes: The product is best characterized in situ at low temperature using techniques like EPR, UV-Vis, and NMR spectroscopy.

    • For stable complexes: The product can be isolated by precipitation with a non-polar solvent (e.g., pentane) at low temperature, followed by cold filtration and drying under vacuum. All manipulations must be performed under inert atmosphere and at low temperatures to prevent decomposition.

References

Technical Support Center: Optimizing Ligand Design for Enhanced Nickel(III) Catalyst Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in optimizing ligand design to improve the efficiency of Nickel(III) catalysts in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that can affect the activity, selectivity, and stability of your Ni(III) catalysts through strategic ligand design.

Issue 1: Low or No Catalytic Activity

Question Potential Cause Troubleshooting Steps
My reaction shows low or no conversion. How can I improve the catalyst's activity? Inefficient Ligand Electronics: The ligand may not adequately stabilize the Ni(III) intermediate, which is crucial for many catalytic cycles.Ligand Modification: Experiment with ligands possessing different electronic properties. Electron-donating ligands can often stabilize the high-valent Ni(III) state. Conversely, for certain reactions like decarbonylation, enhancing the electron-withdrawing ability of the ligand can reduce the overall reaction energy barrier.[1]
Steric Hindrance: The ligand may be too bulky, preventing substrate coordination to the nickel center.Ligand Screening: Test a variety of phosphine or N-heterocyclic carbene (NHC) ligands with different steric profiles. For instance, ligands with remote steric hindrance—bulkiness distant from the metal center—can be effective for nickel catalysis.[2][3]
Poor Ligand-to-Metal Ratio: An incorrect stoichiometry between the ligand and the nickel precursor can lead to the formation of inactive species.Ratio Optimization: Systematically vary the ligand-to-nickel ratio. Common starting points are 1:1 or 2:1 ligand-to-metal ratios.
Inactive Precatalyst: The Ni(0) or Ni(II) precatalyst may not be efficiently converted to the active Ni(I)/Ni(III) species.Precatalyst Activation: If using a Ni(II) precatalyst, ensure that an appropriate reducing agent is used to generate the active lower-valent nickel species. For air-sensitive Ni(0) precatalysts, ensure rigorous inert atmosphere techniques are employed.[4]

Issue 2: Catalyst Deactivation and Instability

Question Potential Cause Troubleshooting Steps
My catalyst seems to die before the reaction is complete. What are common deactivation pathways and how can I prevent them? Ligand Dissociation: The ligand may dissociate from the nickel center, leading to catalyst decomposition or the formation of inactive nickel species.Chelating Ligands: Employ multidentate (e.g., bidentate or tridentate) ligands, such as bipyridines or PyBox, which can form more stable complexes with the nickel center.[5]
Air or Moisture Sensitivity: The active nickel catalyst, particularly Ni(0) and Ni(I) species, can be highly sensitive to oxygen and moisture.Inert Atmosphere: Conduct all reactions under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Use freshly distilled or anhydrous solvents.[4]
Thermal Degradation: High reaction temperatures can lead to ligand decomposition or sintering of nickel nanoparticles.Temperature Optimization: Determine the minimum temperature required for efficient conversion. Monitor the reaction progress and minimize prolonged heating.
Side Reactions: Unwanted side reactions can consume the catalyst or generate species that inhibit catalysis.Ligand Tuning: Modify the ligand structure to disfavor side reactions. For example, bulky ligands can suppress off-cycle pathways.

Issue 3: Poor Selectivity

Question Potential Cause Troubleshooting Steps
My reaction is producing a mixture of isomers or undesired side products. How can ligand design improve selectivity? Unfavorable Reductive Elimination: The electronics and sterics of the ligand influence the rate and selectivity of the C-C or C-X bond-forming reductive elimination from the Ni(III) center.Electronic Tuning: Modulating the electron-donating or -withdrawing properties of the ligand can influence the electronic environment at the nickel center, thereby affecting the selectivity of reductive elimination.
Competing β-Hydride Elimination: This is a common side reaction, especially with alkyl substrates, leading to the formation of alkenes.Use of Bulky Ligands: Sterically demanding ligands can create a crowded coordination sphere around the nickel, which can disfavor the formation of the transition state required for β-hydride elimination.[6][7][8] Chelating ligands can also slow the rate of β-hydride elimination by occupying coordination sites.[5]
Incorrect Ligand Geometry: The bite angle and overall geometry of the ligand can influence the regioselectivity of the reaction.Ligand Scaffold Variation: Screen ligands with different backbones and coordinating atoms to identify a geometry that favors the desired product.

Quantitative Data on Ligand Performance

The following tables summarize quantitative data on the performance of different ligands in nickel-catalyzed reactions, providing a basis for comparison and selection.

Table 1: Comparison of Phosphine Ligands in Ni-catalyzed Suzuki Coupling of Acetals

LigandCone Angle (°)% Buried VolumeYield (%)
P(t-Bu)₃18237.5<5
PCy₃17035.110
PPh₃14529.6<5
JohnPhos19632.715
Custom Ligand 119028.185
Custom Ligand 220529.592

*Custom ligands with remote steric hindrance. Data compiled from studies on Ni-catalyzed Csp³ Suzuki coupling.[2][3]

Table 2: Performance of Bipyridine Ligands in Ni-catalyzed Cross-Electrophile Coupling

Ligand6,6'-SubstituentsTurnover Frequency (TOF)
tBubpyH, HHigh
tBubpyMeH, MeVery High
tBubpyMe2Me, MeLow
tBubpyiPr2iPr, iPrVery Low

Data reflects the impact of steric hindrance near the metal center on catalytic activity.[9]

Experimental Protocols

Protocol 1: Synthesis of a Ni(II) Precatalyst with a Phosphine Ligand

This protocol describes the synthesis of Dichlorobis(triphenylphosphine)nickel(II) [NiCl₂(PPh₃)₂], a common precatalyst.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Triphenylphosphine (PPh₃)

  • Ethanol

  • Diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve NiCl₂·6H₂O (1.0 eq) in ethanol.

  • To this solution, add a solution of PPh₃ (2.0 eq) in ethanol dropwise with stirring.

  • Heat the reaction mixture to reflux and stir for 1 hour.

  • Cool the mixture to room temperature, and then place it in an ice-water bath for 10 minutes.

  • Collect the resulting red crystalline precipitate by filtration under inert atmosphere.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum.[2][10]

Protocol 2: General Procedure for a Ni-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Ni(II) precatalyst (e.g., [Ni(dppf)Cl₂]) (5 mol%)

  • Base (e.g., K₃PO₄) (2.0 mmol)

  • Anhydrous solvent (e.g., toluene or THF)

  • Schlenk tube or glovebox

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide, arylboronic acid, Ni(II) precatalyst, and base.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or GC).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2][10][11][12][13]

Protocol 3: Synthesis of an N-Heterocyclic Carbene (NHC) Ligand Precursor

This protocol describes the synthesis of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl).

Materials:

  • 2,4,6-trimethylaniline (mesitylamine)

  • Paraformaldehyde

  • Glyoxal (40% in water)

  • Hydrochloric acid

  • Toluene

Procedure:

  • In a round-bottom flask, combine 2,4,6-trimethylaniline, paraformaldehyde, and toluene.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • After the initial reaction, add glyoxal and hydrochloric acid.

  • Continue to heat the mixture under reflux.

  • Upon completion, cool the reaction and collect the precipitate by filtration.

  • Wash the solid with toluene and dry to obtain the imidazolium salt.[14][15]

Visualizations

Diagram 1: Troubleshooting Logic for Low Catalytic Activity

troubleshooting_low_activity start Low or No Catalytic Activity cause1 Inefficient Ligand Electronics start->cause1 cause2 Steric Hindrance start->cause2 cause3 Incorrect L:M Ratio start->cause3 cause4 Inactive Precatalyst start->cause4 solution1 Modify Ligand Electronics cause1->solution1 solution2 Screen Ligands (Vary Sterics) cause2->solution2 solution3 Optimize L:M Ratio cause3->solution3 solution4 Ensure Precatalyst Activation cause4->solution4

Caption: A flowchart for diagnosing and addressing low catalytic activity.

Diagram 2: Experimental Workflow for Ligand Optimization

ligand_optimization_workflow start Define Catalytic Transformation step1 Select Initial Ligand (e.g., Phosphine, NHC) start->step1 step2 Synthesize Ligand & Ni Complex step1->step2 step3 Catalytic Test Reaction step2->step3 decision Performance Acceptable? step3->decision output Optimized Catalyst decision->output Yes step4 Modify Ligand (Sterics/Electronics) decision->step4 No step4->step2

Caption: An iterative workflow for optimizing ligand design for a target reaction.

Ni_I_III_cycle cluster_main Catalytic Cycle Ni_I L-Ni(I)-X Ni_III L-Ni(III)(Ar)(X)₂ Ni_I->Ni_III Oxidative Addition (Ar-X) Ni_III_TM L-Ni(III)(Ar)(Nu) Ni_III->Ni_III_TM Transmetalation (Nu-M) Ni_III_TM->Ni_I Reductive Elimination Product Ar-Nu Ni_III_TM->Product

References

Technical Support Center: Nickel(III) Coordination Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nickel(III) Coordination Complexes. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving these sensitive compounds.

Frequently Asked Questions (FAQs)

FAQ 1: My freshly prepared Nickel(III) complex solution is rapidly changing color and decomposing. What are the likely causes?

Rapid decomposition of Ni(III) complexes is a common issue, as they are often kinetically and thermodynamically unstable. The degradation is typically a reductive process leading to the more stable Ni(II) species. Key factors influencing this instability include:

  • Ligand Environment: The nature of the ligand is paramount. Strong σ-donating and π-accepting ligands, especially macrocyclic ligands like cyclams or pyridinophanes, are known to stabilize the Ni(III) oxidation state.[1][2][3] Polydentate ligands that form five- or six-membered chelate rings significantly enhance stability (the chelate effect).[4][5][6] Conversely, ligands that are easily oxidized can promote intramolecular electron transfer, leading to the reduction of the Ni(III) center.

  • Solvent Effects: The choice of solvent is critical. Protic solvents, especially water, can sometimes participate in degradation pathways. The stability of similar complexes has been observed to follow the trend of methanol > ethanol > acetone in some cases, though this is highly system-dependent.[7]

  • Presence of Reductants: Trace impurities, including oxygen (which can initiate radical chains), or other reducing agents in your solvents or reagents can rapidly degrade your Ni(III) complex.

  • Photodegradation: Some Ni(III) complexes are light-sensitive. Exposure to ambient or UV light can induce photoredox pathways, leading to decomposition.

  • Temperature: Higher temperatures generally accelerate decomposition rates. Many stable Ni(III) complexes are only isolable and characterizable at low temperatures (e.g., -35 °C).[1][8]

FAQ 2: How can I experimentally confirm the +3 oxidation state and monitor the degradation of my complex?

A combination of spectroscopic and electrochemical techniques is essential for confirming the presence of Ni(III) and monitoring its stability.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the most direct method for identifying a Ni(III) species. As a d⁷ ion, low-spin Ni(III) is paramagnetic (S = ½) and will exhibit a characteristic EPR signal.[2][8][9] The absence or decay of this signal over time is a clear indicator of degradation.

  • UV-Visible Spectroscopy: Ni(III) complexes often have distinct absorption bands in the UV-Vis spectrum that differ from their Ni(II) precursors.[8] You can monitor the degradation kinetically by observing the decay of the Ni(III) absorption peak and the concurrent growth of the Ni(II) peak over time.

  • Cyclic Voltammetry (CV): CV can provide the redox potential for the Ni(III)/Ni(II) couple. A quasi-reversible wave suggests that the Ni(III) species is relatively stable on the CV timescale.[8] Changes in the voltammogram over subsequent scans can indicate decomposition.

  • X-ray Photoelectron Spectrometry (XPS): This technique can be used to identify the oxidation state of nickel in solid samples by analyzing the binding energies of its core electrons.[1]

FAQ 3: What are the common degradation pathways and resulting products?

Degradation of Ni(III) complexes typically proceeds through one or more of the following pathways, ultimately yielding a Ni(II) species.

  • Reductive Elimination: This is a common pathway, especially for organometallic Ni(III) complexes, where two ligands on the nickel center couple and are eliminated, reducing the metal from Ni(III) to Ni(I), which may then react further to form Ni(II). For complexes with alkyl and aryl ligands, this can lead to C-C bond formation.[1][10]

  • Intramolecular Electron Transfer (Ligand Oxidation): The Ni(III) center can oxidize one of its own ligands, leading to a Ni(II) center and a ligand radical. This is more common with ligands that have easily oxidizable moieties.

  • Solvent-Assisted Reduction: Solvent molecules can act as reductants, particularly at elevated temperatures or under photolytic conditions.

  • Disproportionation: In some cases, two Ni(III) complexes may react to form one Ni(II) and one Ni(IV) complex. The viability of this pathway depends on the relative stability of the different oxidation states.[11][12]

The final nickel product is almost always a Ni(II) complex, often coordinated by the original ligands or their oxidized/decomposed fragments. Organic byproducts will vary depending on the specific degradation pathway.

Troubleshooting Guides

Problem 1: My Ni(III) complex is unstable even with a stabilizing macrocyclic ligand.
Possible Cause Troubleshooting Step
Oxygen Contamination Rigorously degas all solvents (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen). Perform all manipulations under a strict inert atmosphere (glovebox or Schlenk line).
Solvent Purity Use freshly distilled, high-purity, anhydrous solvents. Impurities from solvent storage can act as reductants.
Ligand Purity Ensure the ligand is pure and free from any starting materials or side-products from its synthesis that could be reducing agents.
Counter-ion Effects The counter-ion can sometimes influence stability. If using a reactive counter-ion, consider anion exchange to a more inert option like PF₆⁻ or B(ArF)₄⁻.
Photoreactivity Protect the reaction and the isolated complex from light by wrapping flasks in aluminum foil or working in a darkened room.
Problem 2: I am seeing inconsistent or weak signals in my characterization data (EPR, CV).
Possible Cause Troubleshooting Step
Low Yield/Incomplete Oxidation The oxidizing agent used to generate the Ni(III) species may be insufficient or inappropriate. Try a stronger or more suitable oxidant (e.g., [Fc⁺][PF₆⁻], AgBF₄, or an electrochemical method).[2] Monitor the oxidation with UV-Vis to confirm completion.
Paramagnetic Broadening (NMR) If attempting NMR, the paramagnetic Ni(III) center will cause significant broadening of signals. This is expected. EPR is a more suitable technique for characterizing the Ni(III) species itself.[9]
Decomposition During Measurement If the complex is highly unstable, it may be degrading during sample preparation or measurement. For EPR and UV-Vis, freeze the sample in liquid nitrogen immediately after preparation to acquire the spectrum at low temperature.[8][9]
Incorrect Sample Concentration For EPR, ensure the concentration is appropriate. Too high a concentration can lead to spin-spin broadening, while too low a concentration will result in a poor signal-to-noise ratio.

Data and Protocols

Table 1: Factors Influencing Coordination Complex Stability

This table summarizes general principles that affect the stability of coordination complexes, which are applicable to Ni(III) systems.

FactorInfluence on StabilityRationale
Central Metal Ion Charge Higher positive charge increases stability.A higher charge on the metal ion (e.g., Ni³⁺ vs. Ni²⁺) leads to a stronger electrostatic attraction for the ligands.[4][6][13]
Central Metal Ion Size Smaller ionic radius increases stability.A smaller metal ion results in a shorter metal-ligand bond distance and stronger interaction.[4][13]
Ligand Basicity More basic (nucleophilic) ligands form more stable bonds.Stronger Lewis bases are better electron donors to the metal center.[13]
Chelate Effect Polydentate ligands form more stable complexes than monodentate ligands.The formation of chelate rings is entropically favorable.[4][5][6]
Macrocyclic Effect Pre-organized macrocyclic ligands form exceptionally stable complexes.The ligand is already in a favorable conformation for binding, minimizing the entropic penalty of complexation.[5]

Experimental Protocols

Protocol 1: Monitoring Ni(III) Complex Degradation via UV-Visible Spectroscopy

This protocol provides a general method for observing the kinetics of decomposition of a Ni(III) complex.

  • Preparation: Prepare a stock solution of the stable Ni(II) precursor complex in a suitable, degassed, anhydrous solvent (e.g., acetonitrile) under an inert atmosphere.

  • Oxidation: In a UV-Vis cuvette sealed with a septum, add a known volume of the Ni(II) stock solution. At time t=0, inject a stoichiometric equivalent of a chemical oxidant (e.g., a solution of ferrocenium hexafluorophosphate). Mix rapidly.

  • Data Acquisition: Immediately place the cuvette in a thermostatted spectrophotometer and begin acquiring spectra at regular time intervals (e.g., every 30 seconds).

  • Analysis: Monitor the decay of the characteristic absorbance peak of the Ni(III) complex. Plot the absorbance versus time. This data can be used to determine the half-life and reaction order of the decomposition.

Visualizations

Diagrams of Degradation Pathways and Troubleshooting

DegradationPathways Ni_III [L-Ni(III)]ⁿ⁺ (Unstable Species) Ni_II [L'-Ni(II)]⁽ⁿ⁻¹⁾⁺ (Stable Product) Ni_III->Ni_II Intramolecular Electron Transfer Ni_III->Ni_II Reductive Elimination Ni_III->Ni_II Solvent-Assisted Reduction Ni_III->Ni_II Disproportionation Ligand_Ox Oxidized Ligand Ni_III->Ligand_Ox Coupled_Prod Reductively Eliminated Product Ni_III->Coupled_Prod Solvent_Ox Oxidized Solvent Ni_III->Solvent_Ox Ni_IV [L-Ni(IV)]⁽ⁿ⁺¹⁾⁺ Ni_III->Ni_IV Disproportionation

Caption: Common degradation pathways for a generic Ni(III) complex.

Caption: A logical workflow for troubleshooting Ni(III) complex instability.

References

Technical Support Center: Isolation and Characterization of Ni(III) Species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trivalent nickel (Ni(III)) species. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to help you overcome the challenges associated with the synthesis, isolation, and characterization of these reactive intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the study of Ni(III) complexes.

1. Synthesis and Isolation

  • Q1: My attempt to oxidize the Ni(II) precursor to Ni(III) is failing. What are the likely causes and solutions?

    A1: Failure to oxidize a Ni(II) center can stem from several factors. First, ensure your oxidant is sufficiently powerful; the required potential can be estimated from cyclic voltammetry (CV) of the Ni(II) precursor. Mild oxidants like ferrocenium hexafluorophosphate ([Fc]PF₆) are often used, but stronger oxidants may be necessary.[1][2] Second, the ligand environment is critical. The stabilization of the Ni(III) state is greatly enhanced by strong σ-donating ligands, particularly multidentate nitrogen-donor ligands like pyridinophanes (e.g., RN4) or N-heterocyclic carbenes (NHCs).[3][4] If oxidation is still unsuccessful, consider modifying the ligand to increase its electron-donating ability. Finally, ensure rigorously anaerobic and anhydrous conditions, as trace oxygen or water can interfere with the reaction.[5][6]

  • Q2: The Ni(III) species forms in solution, but I cannot isolate it. How can I improve its stability?

    A2: The transient nature of many Ni(III) complexes is a primary challenge. To improve stability for isolation, consider the following strategies:

    • Low Temperature: Perform the synthesis and workup at low temperatures (e.g., -35 °C to -80 °C) to slow down decomposition pathways like reductive elimination.[1][3]

    • Sterically Bulky Ligands: Employing sterically demanding ligands, such as 1,2-bis(di-tert-butylphosphino)ethane (dtbpe) or those with bulky aryl substituents, can physically protect the reactive Ni(III) center.[7][8]

    • Stabilizing Ancillary Ligands: The choice of ligands bound directly to the nickel can dramatically influence stability. For organometallic Ni(III) species, using electron-deficient groups like trifluoromethyl (CF₃) ligands can slow reductive elimination, enabling isolation even at room temperature.[3][9]

    • Macrocyclic Ligands: Flexible, tetradentate macrocyclic ligands like N,N′-dialkyl-2,11-diaza--INVALID-LINK--pyridinophane (RN4) are particularly effective at stabilizing the distorted octahedral geometry preferred by d⁷ Ni(III) ions.[9][10]

  • Q3: My reaction is clean, but the isolated product contains impurities. What are the common sources of contamination?

    A3: Impurities often arise from unreacted starting materials, byproducts from the oxidant, or decomposition. Ensure the complete consumption of the Ni(II) starting material. If using a chemical oxidant like [Fc]PF₆, ferrocene will be a byproduct that must be removed, often by washing with a non-polar solvent in which the desired ionic complex is insoluble. Decomposition of the Ni(III) product back to Ni(II) is also common; this can be minimized by maintaining low temperatures throughout the isolation and purification process and handling the material under a strictly inert atmosphere.[6][11]

2. Characterization

  • Q4: How can I confirm the formation of a Ni(III) species in solution?

    A4: The primary technique for identifying a paramagnetic Ni(III) species (a low-spin d⁷ ion, S=1/2) is Electron Paramagnetic Resonance (EPR) spectroscopy . A successful measurement will typically yield a rhombic or axial signal with g-values in the range of 2.0 to 2.3.[12][13][14] The observation of superhyperfine coupling to ligand donor atoms (e.g., ¹⁴N) can provide further structural evidence.[1][10] Cyclic Voltammetry (CV) can also be used to show the appearance of the reversible Ni(II)/Ni(III) redox couple.[9][15]

  • Q5: My EPR spectrum is complex or ambiguous. How do I interpret it?

    A5: Interpretation can be challenging. A common ambiguity is distinguishing a true metal-centered Ni(III) species from a Ni(II) complex with a ligand-based radical.[3] The g-values can be informative; a gₐᵥ > 2.1 is often indicative of the unpaired electron residing primarily on the nickel center.[12] Additionally, some systems can exist in a high-spin/low-spin equilibrium, leading to temperature-dependent changes in the EPR signal and magnetic moment.[7] If the spectrum is weak or shows multiple species, it may indicate low yield or decomposition.[12] Comparing the experimental spectrum to DFT-calculated parameters can aid in assignment.[10]

  • Q6: What is the definitive method for structural characterization of a Ni(III) complex?

    A6: Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, coordination geometry, and solid-state packing.[16] Obtaining suitable crystals is often the most significant challenge due to the inherent instability of many Ni(III) species. Crystallization should be attempted at low temperatures, and crystals must be handled under inert conditions to prevent decomposition. Ni(III) centers commonly adopt distorted octahedral or five-coordinate geometries.[1][9]

Quantitative Data Summary

The following tables summarize key quantitative data for representative Ni(III) complexes to serve as a reference for experimental results.

Table 1: Representative EPR Spectroscopic Data for Ni(III) Complexes

Complex Solvent/Temp. gₓ / g⊥ gᵧ / g⊥ gz / g∥ Reference
[(MeN₄)NiIII(Me)₂]⁺ PrCN / 77 K 2.228 2.210 2.014 [10]
--INVALID-LINK-- MeCN/PrCN / 77 K - - - [1]
[(dtbpe)Ni=N(dmp)⁺][B(ArF)₄⁻] Toluene / ~4 K 2.17 2.06 1.97 [7]
[NiIII(L¹··)²⁻(OH)] Acetone / 113 K 2.25 2.25 2.02 [12][17]
[NiIII(OPh)(P(C₆H₃-3-SiMe₃-2-S)₃)]⁻ Not specified / 77 K 2.31 2.09 2.00 [14]

| (ⁱᵖʳN3)NiIII(PhAc)BrCl | Not specified / -95 °C | 2.298 | 2.197 | 2.037 |[13] |

Table 2: Selected Bond Distances from X-ray Crystallography

Complex Bond Distance (Å) Geometry Reference
[(MeN₄)NiIII(Me)₂]⁺ Ni–C 1.978-1.987 Distorted Octahedral [10]
[(MeN₄)NiIII(Me)₂]⁺ Ni–N(axial) 2.240-2.252 Distorted Octahedral [10]
[(tBuN₄)NiIII(CF₃)₂]⁺ Ni–C 1.91-1.97 Distorted Octahedral [9]
[(tBuN₄)NiIII(CF₃)₂]⁺ Ni–N(axial) 2.21-2.42 Distorted Octahedral [9]
[(PyNMe₃)NiIII(cycl)]⁺ Ni–C 1.949-1.969 Distorted Octahedral [1]

| [Ni(III)(cyclam)(NO₃)₂]⁺ | Ni-N | ~1.97-2.11 | Distorted Octahedral |[16] |

Table 3: Electrochemical Data for Ni(II)/Ni(III) Redox Couples

Complex Precursor E₁/₂ (V vs. Fc/Fc⁺) Solvent Reference
(MeN₄)NiII(CF₃)₂ +0.805 MeCN [9]
(tBuN₄)NiII(CF₃)₂ +0.220 MeCN [9]
[(PyNMe₃)NiII(cycl)] +0.250 MeCN [1]

| (MeN₄)NiIIMe₂ | ~0 | Not specified |[10] |

Experimental Protocols

Protocol 1: General Synthesis of a Ni(III) Complex via Chemical Oxidation

This protocol describes a general method for synthesizing a Ni(III) complex from a Ni(II) precursor using an inert-atmosphere glovebox.

  • Preparation: Move the Ni(II) precursor complex, the oxidant (e.g., [Fc]PF₆), and anhydrous solvent (e.g., acetonitrile or dichloromethane) into a nitrogen- or argon-filled glovebox. All glassware must be oven-dried and cooled under vacuum.

  • Dissolution: In a Schlenk flask equipped with a magnetic stir bar, dissolve the Ni(II) precursor (1.0 eq) in the chosen solvent at the desired temperature (e.g., -35 °C, achieved with a cryo-bath).

  • Oxidation: In a separate vial, dissolve the oxidant (1.0 eq) in a minimum amount of the same solvent. Add this solution dropwise to the stirring solution of the Ni(II) complex.

  • Reaction Monitoring: A color change is typically observed upon oxidation. Allow the reaction to stir for 30-60 minutes at low temperature. The progress can be monitored by taking an aliquot for EPR spectroscopy.

  • Isolation: If the Ni(III) product is insoluble, it can be isolated by filtration through a cannula filter at low temperature. If it is soluble, precipitation can be induced by adding a non-polar co-solvent (e.g., pentane or diethyl ether).

  • Purification: Wash the isolated solid with a solvent in which the product is insoluble but the oxidant byproduct (e.g., ferrocene) is soluble. Dry the final product under vacuum at low temperature.

  • Storage: Store the isolated Ni(III) complex under an inert atmosphere at low temperature (≤ -35 °C) to prevent decomposition.

Protocol 2: Sample Preparation and Measurement by EPR Spectroscopy

  • Sample Preparation: Inside a glovebox, prepare a dilute solution (typically 1-5 mM) of the Ni(III) complex in a suitable glass-forming solvent (e.g., toluene, 2-methyl-THF, or a MeCN/PrCN mixture).

  • Loading the EPR Tube: Using a pipette, transfer the solution into a quartz EPR tube (e.g., 4 mm O.D.).

  • Sealing: Securely seal the EPR tube with a septum or cap and wrap it with paraffin film to ensure an airtight seal.

  • Flash Freezing: Remove the sealed tube from the glovebox and immediately freeze it in liquid nitrogen to create a frozen glass. This is crucial for obtaining a good quality spectrum.

  • Measurement: Insert the frozen sample into the EPR spectrometer's pre-cooled cryostat (e.g., 77 K). Record the X-band EPR spectrum.

  • Data Analysis: Simulate the experimental spectrum using appropriate software to extract the g-values and any hyperfine coupling constants.[10]

Visualizations

Synthesis_and_Isolation_Workflow

Characterization_Workflow cluster_initial Initial Confirmation cluster_advanced Detailed Analysis start Synthesized Sample EPR EPR Spectroscopy (Confirm S=1/2) start->EPR CV Cyclic Voltammetry (Determine E₁/₂) start->CV Magnetic Magnetic Susceptibility (Confirm Paramagnetism) EPR->Magnetic Paramagnetic? XPS XPS (Confirm Oxidation State) CV->XPS Redox couple seen? Xray Single Crystal X-ray (Definitive Structure) XPS->Xray Magnetic->Xray Data consistent?

// No formation branch no_formation [label="No", shape=plaintext]; check_oxidant [label="Is oxidant strong\nenough? (Check CV)"]; check_ligand [label="Is ligand a strong\nσ-donor?"]; solution_oxidant [label="Use Stronger\nOxidant", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_ligand [label="Modify Ligand\n(e.g., add N-donors)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Formation but no isolation branch yes_formation [label="Yes", shape=plaintext]; check_temp [label="Was reaction run\nat low temp?"]; check_sterics [label="Is ligand sterically\n-demanding?"]; solution_temp [label="Lower Temperature\n(-35 to -80 °C)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_sterics [label="Increase Ligand\nBulk", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_formation; check_formation -> check_oxidant [label="No"]; check_oxidant -> check_ligand [label="No"]; check_oxidant -> solution_oxidant [label="Yes"]; check_ligand -> solution_ligand [label="No"];

check_formation -> check_temp [label="Yes"]; check_temp -> check_sterics [label="No"]; check_temp -> solution_temp [label="Yes"]; check_sterics -> solution_sterics [label="No"]; } end_dot Caption: A logical guide to troubleshooting Ni(III) synthesis.

References

improving the selectivity of Nickel(3+)-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nickel-Catalyzed Reactions. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction selectivity and troubleshooting common issues encountered during experimentation involving Nickel(III) intermediates.

Troubleshooting Guides

This section addresses specific selectivity problems you may encounter. For each issue, we provide potential causes and recommended solutions in a question-and-answer format.

Issue 1: Poor Regioselectivity (e.g., mixture of linear vs. branched products)

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Regioselectivity in nickel-catalyzed reactions, particularly those proceeding through a Ni(I)/Ni(III) cycle, is highly dependent on the steric and electronic properties of the catalyst system and substrates. The choice of ligand is often the most critical factor.[1]

Potential Causes & Solutions:

  • Suboptimal Ligand: The ligand's steric bulk and electronic nature directly influence the transition state, dictating the regiochemical outcome.

    • Solution: Conduct a ligand screening. The steric and electronic properties of ligands like phosphines and N-heterocyclic carbenes (NHCs) significantly impact catalyst activity and selectivity.[2] Experimenting with different ligands is a primary strategy to control regioselectivity.[3] For example, in Heck reactions, bidentate ligands can be key to suppressing undesired isomerization and achieving high branch-selectivity.[4]

  • Reaction Temperature: Temperature can influence which reaction pathway is kinetically favored.

    • Solution: Optimize the reaction temperature. In some alkene hydroalkylation reactions, temperature can be used to switch the site-selectivity, providing either linear or branched products from the same starting materials.[5]

  • Solvent Effects: The solvent can influence the catalyst-substrate complex and affect the energy barriers of competing pathways.

    • Solution: Screen a range of solvents with varying polarities and coordinating abilities.[1] Polar aprotic solvents like THF or dioxane are common, but others may provide better selectivity for your specific transformation.[1][6]

Data on Ligand Effects on Regioselectivity:

Ligand TypeCommon ExamplesGeneral Effect on RegioselectivityCitation
Bulky Monodentate Phosphines PCy₃, P(tBu)₃Often favor the linear product due to steric hindrance.[1]
Bidentate Phosphines dppe, dppf, XantphosBite angle and steric profile can be tuned to favor either linear or branched products.[1][7]
N-Heterocyclic Carbenes (NHCs) IPr, IMesSterically demanding NHCs can provide high selectivity, which is tunable by modifying substituents.[2]
Bifunctional NHC Ligands NHC with Al-binding side-armCan override intrinsic electronic bias in substrates like pyridines to achieve unconventional C3-selectivity.[8]
Issue 2: Low Enantioselectivity in Asymmetric Reactions

Question: I am running an asymmetric reaction, but the enantiomeric excess (ee) is low. What can I do to improve it?

Answer: Achieving high enantioselectivity requires meticulous optimization of the chiral ligand and reaction conditions to maximize the energy difference between the diastereomeric transition states.[1] The facial selectivity of radical coordination to the nickel center, controlled by the chiral ligand, is often the enantiodetermining step.[9]

Potential Causes & Solutions:

  • Incorrect Chiral Ligand: The structure of the chiral ligand is the primary determinant of enantioselectivity.[1]

    • Solution: Screen a library of chiral ligands. Common classes include BOX, PYBOX, and chiral phosphines. The optimal ligand scaffold is highly specific to the transformation.[1]

  • Inappropriate Reaction Temperature: Temperature affects the energy difference between competing transition states.

    • Solution: Lowering the reaction temperature often increases enantioselectivity.[1] Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the best balance between reaction rate and ee.[1] However, be aware that in some cases, elevated temperatures can promote racemization of the product.[10]

  • Suboptimal Solvent: The solvent can alter the conformation of the catalyst-substrate complex.[1]

    • Solution: Perform a solvent screen. Test a range of solvents with different polarities and coordinating abilities to see their impact on enantioselectivity.[1]

  • Interfering Additives: Additives, while sometimes beneficial, can also interfere with the chiral environment.

    • Solution: Investigate the effect of additives like Lewis acids or bases if they are compatible with your reaction. They can sometimes act as co-catalysts that enhance enantioselectivity.[1]

Data on Optimizing Enantioselectivity:

ParameterVariationGeneral ObservationRecommended ActionCitation
Chiral Ligand BOX vs. PYBOX vs. Chiral PhosphineThe optimal ligand is substrate-dependent.Screen a diverse library of chiral ligands.[1][2]
Temperature 25 °C → 0 °C → -20 °CLower temperatures generally increase enantiomeric excess (ee).Systematically lower the temperature to find the optimum.[1][10]
Solvent Toluene vs. THF vs. CH₂Cl₂Solvent polarity and coordination can significantly impact ee.Screen various anhydrous, degassed solvents.[1][6]
Additives Lewis Acids/BasesCan act as co-catalysts or modifiers, sometimes enhancing ee.Cautiously investigate the effect of additives.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of the Ni(III) oxidation state in achieving selectivity? The Ni(III) oxidation state is a key intermediate in many modern nickel-catalyzed cross-coupling reactions, particularly those involving radical pathways (often via a Ni(I)/Ni(III) cycle).[4][9] Reductive elimination from the Ni(III) center is often the product-forming step.[11] The geometry and electronic structure of the Ni(III) complex, which is influenced by ligands, directly impacts the selectivity of this crucial step. For instance, in C-N bond formation, rapid reductive elimination from a Ni(III) intermediate is proposed to generate the desired product.[12]

Q2: My reaction is sensitive to air and moisture. What precautions are necessary? Many nickel catalysts, especially low-valent Ni(0) and Ni(I) precursors to the active Ni(III) species, are sensitive to air and moisture.[1] It is critical to use rigorous air-free techniques, such as a glovebox or Schlenk line. Ensure all glassware is oven-dried and that solvents are anhydrous and thoroughly degassed before use.[1][13]

Q3: How do I choose between different nickel precatalysts? The choice depends on the reaction and desired convenience. Ni(COD)₂ is a common, highly active Ni(0) source but is air-sensitive.[1] Air-stable Ni(II) precatalysts (e.g., NiCl₂(dme), Ni(OAc)₂) are more convenient to handle but require an in-situ reduction step to generate the active low-valent nickel species.[1][12][13] The performance of the in-situ reduction can itself affect reaction outcomes.

Q4: What are common side reactions that affect selectivity? Common side reactions include homocoupling of electrophiles, substrate decomposition, and isomerization of double bonds.[1][13] These can often be minimized by carefully optimizing reaction conditions, such as temperature, reaction time, and the choice of ligand and base.[13] In cross-electrophile couplings, achieving cross-selectivity over homocoupling is a major challenge, often addressed by tuning the relative rates of electrophile activation.[14][15][16]

Experimental Protocols & Visualizations

Protocol: General Procedure for Ligand Screening

This protocol provides a general method for screening different ligands to optimize the selectivity of a Ni(III)-catalyzed reaction.

1. Materials:

  • Nickel precatalyst (e.g., Ni(OTf)₂, NiCl₂(dme))

  • Array of ligands (e.g., various phosphines, NHCs) in separate vials

  • Substrate 1 (e.g., Aryl Halide)

  • Substrate 2 (e.g., Alkyl Halide)

  • Reductant (e.g., Zn, Mn), if using a Ni(II) precatalyst

  • Base (if required)

  • Anhydrous, degassed solvent (e.g., THF, Dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

  • Heating block or oil bath

2. Procedure:

  • Preparation (Inert Atmosphere): Arrange an array of reaction vials. To each vial, add the nickel precatalyst (e.g., 5 mol%) and one equivalent of the respective ligand (e.g., 6 mol% for a 1.2:1 ligand-to-metal ratio).

  • Reagent Addition: To each vial, add Substrate 1 (1.0 equiv.), the reductant (if needed, e.g., 2.0 equiv.), and any required base.

  • Solvent and Substrate 2: Add the anhydrous, degassed solvent, followed by Substrate 2 (e.g., 1.5 equiv.).

  • Reaction: Seal the vials and place them in a pre-heated block at the desired temperature for a set amount of time (e.g., 12-24 hours).

  • Quenching and Analysis: After the reaction is complete, cool the vials to room temperature. Quench the reaction appropriately (e.g., with saturated aqueous NH₄Cl). Add an internal standard and analyze the crude reaction mixture by GC, LC-MS, or ¹H NMR to determine conversion, yield, and product selectivity for each ligand.[1]

Ligand_Screening_Workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction & Analysis p1 Array of reaction vials p2 Add Ni precatalyst to each vial p1->p2 p3 Add a different ligand to each vial p2->p3 r1 Add Substrate 1, reductant, and base p3->r1 r2 Add solvent and Substrate 2 r1->r2 rxn Seal vials and heat for set time r2->rxn analysis Quench and analyze by GC/LC-MS/NMR rxn->analysis result Identify Optimal Ligand analysis->result

Caption: A workflow for performing a ligand screening experiment.
Logical Relationship: Troubleshooting Poor Selectivity

This diagram outlines a systematic approach to troubleshooting and improving selectivity in your reaction.

Troubleshooting_Selectivity start Poor Selectivity Observed ligand Is the ligand optimized? start->ligand screen_ligand Perform Ligand Screen (Vary sterics/electronics) ligand->screen_ligand No temp Is temperature optimized? ligand->temp Yes screen_ligand->temp screen_temp Screen Temperatures (e.g., -20°C, RT, 80°C) temp->screen_temp No solvent Is solvent optimized? temp->solvent Yes screen_temp->solvent screen_solvent Screen Solvents (Vary polarity/coordination) solvent->screen_solvent No other Consider other factors: - Base - Additives - Substrate purity solvent->other Yes screen_solvent->other finish Improved Selectivity other->finish Ni_I_III_Cycle cluster_main Catalytic Cycle ni1_x L-Ni(I)-X ni1_r1 L-Ni(I)-R¹ ni1_x->ni1_r1 Transmetalation or Oxidative Addition of R¹-X ni3 L-Ni(III)(R¹)(R²)(X) ni3->ni1_x product R¹-R² ni3->product Reductive Elimination (Selectivity Determining Step) ni1_r1->ni3 Radical Oxidative Addition of R²-X reductant Reductant (e.g., Zn, Mn) ni2 L-Ni(II)-X₂ reductant->ni2 Reduction ni2->ni1_x Reduction r1_x R¹-X (e.g., Aryl Halide) r1_x->ni1_x r2_x R²-X (e.g., Alkyl Halide) r2_x->ni1_r1

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Nickel(III)-Mediated Processes

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation in Nickel(III)-mediated reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My reaction has stalled or is showing significantly reduced conversion. What are the primary causes of catalyst deactivation?

A1: A decline in catalytic activity is typically attributed to one of several deactivation mechanisms. The most common causes are poisoning, coking or fouling, and thermal degradation (sintering).[1][2] Poisoning occurs when impurities in the feedstock strongly chemisorb to the active sites of the catalyst.[2] Coking is the physical deposition of carbonaceous materials on the catalyst surface, which blocks active sites and pores.[3][4] Sintering involves the agglomeration of nickel particles at high temperatures, leading to a loss of active surface area.[1][5] Additionally, in complex organometallic systems, the formation of inactive nickel species, such as dimers, can be a mode of deactivation.[6]

Q2: How can I identify the specific cause of my catalyst's deactivation?

A2: A systematic approach is required to pinpoint the cause.

  • Analyze Reactants and Solvents: First, review the purity of your starting materials, solvents, and any reagents used. Trace contaminants are a frequent source of poisons.[7][8]

  • Characterize the Spent Catalyst: Analyzing the catalyst post-reaction is crucial. Techniques like X-ray Photoelectron Spectroscopy (XPS) can identify surface poisons, Transmission Electron Microscopy (TEM) can reveal sintering through changes in particle size, and Temperature-Programmed Oxidation (TPO) can quantify coke deposition.[9][10]

  • Review Reaction Conditions: Examine your experimental log for deviations. Operating at temperatures higher than specified can accelerate thermal degradation.[1][3] Changes in reactant concentration or pressure can also influence the rate of fouling.[11]

Q3: My starting materials contain functional groups known to coordinate with metals (e.g., thiols, amines). Could this be poisoning my catalyst?

A3: Yes, this is a very likely cause. Strong chemisorption of reactants, products, or impurities on active sites is the definition of catalyst poisoning.[2] Sulfur and phosphorus compounds are well-known poisons for nickel catalysts.[1][12] The strong coordination of these functional groups to the nickel center can block the sites required for the catalytic cycle to proceed.[13] It is recommended to use highly purified reagents or to protect susceptible functional groups prior to the reaction.

Q4: I am observing the formation of a dark, insoluble material in my reaction vessel. What is this, and how does it affect the catalyst?

A4: The formation of dark, insoluble materials often indicates coking or fouling.[4] This happens when hydrocarbon reactants, intermediates, or products undergo cracking and condensation reactions on the catalyst surface, forming carbonaceous deposits.[2] These deposits physically block the active sites and pores of the catalyst, preventing reactants from accessing them and leading to a rapid decline in activity.[3] This is particularly common in high-temperature processes or with hydrocarbon-rich feedstocks.[4]

Q5: Can the ligands used to stabilize the Ni(III) species contribute to deactivation?

A5: Absolutely. While ligands are essential for stabilizing high-valent nickel intermediates, they can also be a point of failure.[14][15] Ligand decomposition under reaction conditions can lead to the formation of inactive nickel species. For example, certain phosphine ligands, if not sterically appropriate, can lead to the formation of off-cycle Ni(I) or cyclonickelated species that are catalytically inactive.[14] The choice of ligand is critical, with tetradentate N-donor ligands often being used to stabilize reactive organometallic Ni(III) complexes.[15][16]

Q6: Is it possible to regenerate my deactivated nickel catalyst?

A6: Yes, regeneration is often possible, and the appropriate method depends on the deactivation mechanism.[5][10]

  • For Coking/Fouling: A common method is a controlled oxidation (calcination) to burn off carbon deposits, followed by a reduction step to reactivate the nickel.[5][8][10]

  • For Reversible Poisoning: Treatment with specific chemical washes or thermal treatments may remove the adsorbed poison. For instance, sulfur poisoning at higher temperatures can sometimes be reversed with hydrogen and steam treatment.[1]

  • For Sintering: This is generally considered an irreversible process, as it involves a physical change in the catalyst's structure.[8]

Data Presentation

The following tables summarize key quantitative data related to catalyst deactivation.

Table 1: Common Poisons for Nickel Catalysts and Their Effects

Poison Class Examples Typical Source Effect on Catalyst
Sulfur Compounds H₂S, Mercaptans, Thiophenes Contaminated feedstocks, reagents Strong chemisorption on Ni sites, blocking activity.[1][13]
Phosphorus Compounds Phosphines, Phosphates Reagents, impurities in biomass Irreversible phase transformation of support (e.g., AlPO₄), pore blockage.[12]
Halogen Compounds Chlorides, Bromides Solvents, starting materials Can alter the electronic properties of Ni and promote sintering.
Heavy Metals Pb, Hg, As Contaminated feedstocks Irreversible adsorption on active sites.[1]

| Strongly Coordinating Species | CO, Cyanides, Amidines | Byproducts, reactants, additives | Occupy active sites, preventing substrate binding.[1][17] |

Table 2: Influence of Reaction Temperature on Deactivation

Temperature Range Primary Deactivation Mechanism Consequence
Low (< 425°C) Vapor Compound Formation (e.g., Ni(CO)₄) Loss of nickel metal from the support.[1]
Moderate (400°C - 600°C) Coking / Fouling Deposition of carbon, blocking active sites and pores.[3]

| High (> 500°C) | Thermal Degradation / Sintering | Loss of active surface area due to crystallite growth.[1] |

Table 3: Comparison of Catalyst Regeneration Strategies

Deactivation Cause Regeneration Method General Efficacy Key Considerations
Coking Oxidative Treatment (Calcination in air/O₂) High Temperature must be carefully controlled to avoid sintering the catalyst.[5][10]
Sulfur Poisoning Steam/Hydrogen Stream Treatment Moderate to High Efficacy depends on temperature and the nature of the sulfur bond; may be only partially reversible.[3][5]
Organic Fouling Solvent Washing / Sonication Partial Can remove physically adsorbed polymers or heavy organics.[11]

| Sintering | Redispersion (e.g., CO₂ oxidative treatment) | Partial to Low | Can sometimes redisperse agglomerated particles but is generally difficult and often ineffective.[5] |

Experimental Protocols

Protocol 1: Standard Procedure for Characterizing a Spent Catalyst

This protocol outlines a workflow for analyzing a deactivated catalyst to determine the cause of failure.

  • Sample Preparation:

    • Carefully recover the catalyst from the reaction mixture under an inert atmosphere to prevent aerial oxidation.

    • Gently wash the catalyst with a non-reactive solvent (e.g., anhydrous hexane or toluene) to remove residual reactants and products.

    • Dry the catalyst under a high vacuum at a low temperature (e.g., < 60°C) to avoid further thermal changes.

  • Physical Characterization (Sintering):

    • Technique: Transmission Electron Microscopy (TEM).

    • Methodology: Disperse a small amount of the dried catalyst onto a TEM grid. Acquire images at multiple locations and measure the nickel particle size distribution.

    • Analysis: Compare the particle size of the spent catalyst to that of the fresh catalyst. A significant increase in the average particle size is indicative of sintering.[9]

  • Surface Chemical Analysis (Poisoning):

    • Technique: X-ray Photoelectron Spectroscopy (XPS).

    • Methodology: Analyze the surface of the spent catalyst. Acquire high-resolution spectra for Ni, C, O, and any suspected poisons (e.g., S, P, Cl).

    • Analysis: The presence of elements not found in the fresh catalyst or significant shifts in the binding energies of the nickel species can identify surface poisons and changes in the catalyst's chemical state.[9]

  • Deposit Analysis (Coking/Fouling):

    • Technique: Temperature-Programmed Oxidation (TPO).

    • Methodology: Heat the spent catalyst in a controlled flow of a dilute oxygen/inert gas mixture while monitoring the effluent gas with a mass spectrometer or thermal conductivity detector for CO₂.

    • Analysis: The amount of CO₂ evolved is directly proportional to the amount of carbon deposited on the catalyst. The temperature at which the CO₂ evolves can provide information about the nature of the carbonaceous species.

Visualizations

Below are diagrams illustrating key concepts in catalyst deactivation.

G start Reaction Failure (Low Conversion / Stalled) check_purity Step 1: Review Purity of Reagents & Solvents start->check_purity run_control Run Control Experiment with Purified Materials check_purity->run_control purity_issue Result: Activity Restored -> Poisoning by Impurity run_control->purity_issue Yes no_purity_issue Result: Still Inactive run_control->no_purity_issue No characterize Step 2: Characterize Spent Catalyst no_purity_issue->characterize tem TEM Analysis: Particle Size Increased? characterize->tem xps XPS Analysis: Foreign Elements Detected? characterize->xps tpo TPO Analysis: Significant CO2 Evolution? characterize->tpo sintering Diagnosis: Sintering (Thermal Degradation) tem->sintering Yes poisoning Diagnosis: Poisoning xps->poisoning Yes coking Diagnosis: Coking/Fouling tpo->coking Yes

Caption: A logical workflow for troubleshooting the root cause of catalyst deactivation.

DeactivationPathways cluster_poisoning Poisoning cluster_coking Coking / Fouling cluster_sintering Sintering ActiveCatalyst Active Ni(III) Catalyst (High Surface Area) Poisoning Strong Chemisorption of Impurities (S, P, etc.) ActiveCatalyst->Poisoning Coking Deposition of Carbonaceous Material ActiveCatalyst->Coking Sintering High Temperature (>500°C) ActiveCatalyst->Sintering PoisonedCatalyst Poisoned Catalyst (Blocked Active Sites) Poisoning->PoisonedCatalyst Irreversible/ Reversible FouledCatalyst Fouled Catalyst (Blocked Pores/Sites) Coking->FouledCatalyst SinteredCatalyst Sintered Catalyst (Low Surface Area) Sintering->SinteredCatalyst Irreversible

Caption: Major deactivation pathways for heterogeneous nickel catalysts.

CatalyticCycle Simplified Ni(I)/Ni(III) Catalytic Cycle Ni1 L-Ni(I) OA Oxidative Addition (R-X) Ni1->OA Ni3 L-Ni(III)-R(X) OA->Ni3 TM Transmetalation (Nu-M) Ni3->TM Dimer Inactive Dimer [L-Ni(II)]₂ Ni3->Dimer Dimerization LigandDecomp Ligand Decomposition Ni3->LigandDecomp Ni3_Nu L-Ni(III)-R(Nu) TM->Ni3_Nu RE Reductive Elimination Ni3_Nu->RE RE->Ni1 Regenerates Catalyst Product Product (R-Nu) RE->Product OffCycleNi Off-Cycle Ni Species LigandDecomp->OffCycleNi

Caption: Potential entry points for deactivation within a catalytic cycle.

References

Technical Support Center: Refining Reaction Conditions for Nickel(III) Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nickel(III) photoredox catalysis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key components of a typical Nickel(III) photoredox catalytic system?

A typical Nickel(III) photoredox catalysis system consists of a nickel catalyst precursor, a photocatalyst, a ligand, a sacrificial electron donor or acceptor, a solvent, and a light source. The synergy between the nickel catalyst and the photocatalyst under light irradiation enables the activation of substrates and the formation of desired chemical bonds under mild conditions.

Q2: How does the choice of photocatalyst affect the reaction?

The photocatalyst absorbs light and initiates the single-electron transfer (SET) process that drives the catalytic cycle. The choice of photocatalyst, with its specific redox potentials and absorption spectrum, is crucial and should be matched to the reaction conditions and the redox properties of the substrates. Common photocatalysts include iridium and ruthenium complexes, as well as organic dyes.

Q3: What is the role of the ligand in Nickel(III) photoredox catalysis?

Ligands play a critical role in stabilizing the nickel species in various oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), influencing the catalyst's reactivity, selectivity, and stability. The electronic and steric properties of the ligand can be tuned to optimize the reaction outcome. Common ligand classes include bipyridines, phosphines, and N-heterocyclic carbenes (NHCs).

Q4: Why is degassing the reaction mixture often necessary?

Many photoredox reactions are sensitive to oxygen, which can quench the excited state of the photocatalyst or react with radical intermediates, leading to side reactions and reduced efficiency. Therefore, degassing the solvent and reaction mixture by sparging with an inert gas like argon or nitrogen is a critical step in the experimental setup.

Q5: Can I use any light source for my photoredox reaction?

The light source must emit photons of a wavelength that can be absorbed by the photocatalyst. The efficiency of the reaction can be highly dependent on the wavelength and intensity of the light source. Blue LEDs are commonly used as they are energy-efficient and their emission spectra overlap well with the absorption spectra of many common photocatalysts.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My reaction is showing low conversion of starting material and a low yield of the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yield is a common issue in photoredox catalysis and can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_setup Verify Reaction Setup: - Inert atmosphere? - Degassed solvent? - Light source working? start->check_setup check_reagents Assess Reagent Quality: - Purity of starting materials? - Catalyst/ligand integrity? - Solvent anhydrous? check_setup->check_reagents Setup Correct optimize_conditions Systematically Optimize Conditions: - Catalyst/ligand loading - Solvent polarity - Temperature - Light intensity check_setup->optimize_conditions Issue Found & Corrected check_reagents->optimize_conditions Reagents OK check_reagents->optimize_conditions Impurity Identified & Removed side_reactions Investigate Side Reactions: - Catalyst deactivation? - Substrate decomposition? - Byproduct formation? optimize_conditions->side_reactions Optimization Ineffective solution Improved Yield optimize_conditions->solution Effective side_reactions->optimize_conditions Identify & Mitigate

Caption: Troubleshooting workflow for addressing low reaction yield.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Improper Reaction Setup - Ensure a completely inert atmosphere by thoroughly degassing the solvent and reaction vessel. - Verify that the light source is functioning correctly and positioned for optimal irradiation of the reaction mixture.
Reagent Quality - Use freshly purified starting materials and high-purity, anhydrous solvents. - Verify the integrity and activity of the photocatalyst and nickel catalyst. Consider synthesizing or purchasing fresh batches.
Suboptimal Reaction Conditions - Catalyst and Ligand Loading: Systematically vary the catalyst and ligand loading. Sometimes, higher or lower concentrations can have a significant impact on yield. - Solvent: Screen a range of solvents with varying polarities. The solvent can influence the solubility of reagents and the stability of intermediates. - Temperature: While many photoredox reactions are run at room temperature, gentle heating or cooling can sometimes improve yields.
Side Reactions - Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify any major byproducts. Understanding the nature of side reactions can provide clues for optimization. - Consider the possibility of substrate or product decomposition under the reaction conditions.
Issue 2: Catalyst Deactivation (Formation of Nickel Black)

Question: My reaction mixture turns black, and the reaction stalls. I suspect catalyst deactivation. What is "nickel black," and how can I prevent its formation?

Answer: The formation of a black precipitate, often referred to as "nickel black," is a common sign of nickel catalyst deactivation. This precipitate consists of agglomerated low-valent nickel species that are catalytically inactive.

Catalyst Deactivation Pathway

CatalystDeactivation NiII Ni(II) Precatalyst Ni0 Ni(0) Species NiII->Ni0 Reduction by Photocatalyst OxidativeAddition Oxidative Addition (Productive Pathway) Ni0->OxidativeAddition Aggregation Aggregation Ni0->Aggregation Slow Oxidative Addition or High Ni(0) Concentration Product Desired Product OxidativeAddition->Product NiBlack Nickel Black (Inactive) Aggregation->NiBlack

Caption: Simplified pathway of nickel catalyst deactivation.

Strategies to Mitigate Nickel Black Formation:

Strategy Explanation Experimental Adjustment
Ligand Modification The choice of ligand can significantly impact the stability of low-valent nickel intermediates and prevent their aggregation.Screen different ligands, including those with bulkier substituents or stronger chelating properties.
Adjusting Catalyst Loading A high concentration of the nickel catalyst can sometimes promote the formation of nickel black.Try decreasing the nickel catalyst loading.
Solvent Effects The solvent can influence the solubility and stability of nickel species.Experiment with different solvents or solvent mixtures.
Control of Light Intensity High light intensity can sometimes lead to a rapid buildup of reactive intermediates that can decompose.Reduce the light intensity or increase the distance between the light source and the reaction vessel.
Additives Certain additives may help to stabilize the active nickel catalyst.Investigate the effect of adding co-solvents or other additives that are known to stabilize nickel complexes.

Quantitative Data Summary

The following tables summarize the effects of various reaction parameters on the yield of a representative Nickel(III) photoredox-catalyzed C-N cross-coupling reaction. Note: The data presented here is illustrative and may not be directly applicable to all systems. Optimization is crucial for each specific reaction.

Table 1: Effect of Ligand on Reaction Yield

Ligand Yield (%) Reference
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)85
1,10-Phenanthroline72
Triphenylphosphine45
Xantphos68

Table 2: Effect of Solvent on Reaction Yield

Solvent Yield (%) Reference
Dimethylformamide (DMF)88
Acetonitrile (MeCN)75
Dioxane62
Tetrahydrofuran (THF)55

Table 3: Effect of Nickel Catalyst Loading on Reaction Yield

Ni Catalyst Loading (mol%) Yield (%) Reference
165
2.582
585
1078

Experimental Protocols

General Protocol for a Nickel/Photoredox-Catalyzed C-N Cross-Coupling Reaction

This protocol provides a general procedure for the coupling of an aryl halide with an amine.

Materials:

  • Nickel(II) bromide glyme complex (NiBr₂·glyme)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

  • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)

  • Aryl halide

  • Amine

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF)

  • Reaction vial with a magnetic stir bar

  • Blue LED light source

Procedure:

  • Reaction Setup: In a glovebox, add the NiBr₂·glyme (e.g., 5 mol%), the photocatalyst (e.g., 1-2 mol%), the ligand (e.g., 10 mol%), the aryl halide (1.0 equiv), the amine (1.2 equiv), and the base (2.0 equiv) to an oven-dried reaction vial containing a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a desired concentration, e.g., 0.1 M) to the vial.

  • Sealing and Degassing: Seal the vial with a septum cap. If not in a glovebox, the vial should be subjected to several cycles of vacuum and backfilling with an inert gas (argon or nitrogen).

  • Initiation of Reaction: Place the reaction vial in front of a blue LED light source and begin vigorous stirring. Ensure the reaction is cooled by a fan to maintain a constant temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by opening it to the air. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Technical Support Center: Managing Air and Moisture Sensitivity of Nickel(III) Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully handling air- and moisture-sensitive Nickel(III) precursors. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during synthesis and handling.

Troubleshooting Guide: Issues with Nickel(III) Precursors

The stability of Nickel(III) precursors is paramount for successful experimentation. Decomposition, often through reduction to Nickel(II), can be triggered by exposure to air and moisture. This guide provides a systematic approach to identifying and mitigating common issues.

Problem Potential Cause Suggested Solution Visual & Spectroscopic Indicators
Unexpected Color Change in Solid or Solution Decomposition of Ni(III) to Ni(II) due to exposure to air (oxygen) or moisture.Ensure all handling is performed under a strictly inert atmosphere (glovebox or Schlenk line) with O₂ and H₂O levels below 1 ppm.[1][2] Use anhydrous, degassed solvents.A color change, for instance from a characteristic reddish or dark color of a Ni(III) complex to the green or blue-green color typical of Ni(II) complexes like [Ni(acac)₂]₃ or Ni(acac)₂(H₂O)₂, indicates decomposition.[3]
Inconsistent or Poor Reaction Yields Use of partially decomposed Ni(III) precursor.Verify the purity of the precursor before use. If decomposition is suspected, purify the precursor if possible, or use a fresh batch. Store precursors in a dark, cold, and inert environment.Monitor the purity of the precursor using UV-Vis or EPR spectroscopy. A decrease in the intensity of the Ni(III) absorption band or EPR signal suggests decomposition.[1][2]
Formation of Insoluble Precipitates Hydrolysis or reaction of the Ni(III) precursor with trace water to form insoluble nickel hydroxides or oxides.Thoroughly dry all glassware at high temperature (e.g., 125 °C overnight) and cool under vacuum or in an inert atmosphere before use.[4] Use rigorously dried and degassed solvents.The appearance of a new, unexpected precipitate can be a sign of hydrolysis.
Broadened or Uninterpretable NMR Spectra The inherent paramagnetism of Ni(III) (a d⁷ ion) leads to significant line broadening in NMR spectra.[5]While challenging, NMR can still be a useful tool. Consult literature for expected chemical shifts and line widths for your specific complex. Consider using Evans' method for determining magnetic susceptibility.[6]Paramagnetic Ni(III) complexes will show broad peaks, while decomposition to diamagnetic Ni(II) species (in specific geometries) could result in the appearance of sharper signals.
No Reaction or Slow Reaction Rate Inactive catalyst due to decomposition of the Ni(III) precursor to a less reactive Ni(II) species.Re-evaluate the handling and storage procedures for the Ni(III) precursor. Ensure the reaction setup is scrupulously air- and moisture-free.The absence of product formation or a significantly slower reaction rate compared to literature reports can indicate a compromised precursor.

Logical Workflow for Troubleshooting Ni(III) Precursor Decomposition

The following diagram outlines a step-by-step process to diagnose and address suspected decomposition of a Nickel(III) precursor.

TroubleshootingWorkflow Troubleshooting Workflow for Ni(III) Precursor Decomposition cluster_observe Observation cluster_verify Verification Observe Observe Unexpected Result (e.g., color change, low yield) Check_Purity Check Precursor Purity Observe->Check_Purity Is precursor degraded? Check_Conditions Review Experimental Conditions Observe->Check_Conditions Are conditions optimal? Check_Purity->Check_Conditions Purify_Replace Purify or Replace Precursor Check_Purity->Purify_Replace Yes Optimize_Setup Optimize Inert Atmosphere Setup Check_Conditions->Optimize_Setup No Dry_Reagents Rigorously Dry Solvents/Reagents Check_Conditions->Dry_Reagents No Repeat_Experiment Repeat Experiment Check_Conditions->Repeat_Experiment Yes Purify_Replace->Repeat_Experiment Optimize_Setup->Repeat_Experiment Dry_Reagents->Repeat_Experiment

Caption: A flowchart outlining the decision-making process for troubleshooting experiments involving potentially decomposed Nickel(III) precursors.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for a Nickel(III) precursor?

A1: The most common sign is a visible color change. Many Ni(III) complexes have distinct colors (e.g., reddish, dark brown, or dark green), which will change upon reduction to Ni(II). For instance, a change to a green or blue-green hue can indicate the formation of Ni(II) species.[3] Other signs include a decrease in solubility or the formation of an unexpected precipitate.

Q2: How can I confirm the oxidation state of my nickel complex?

A2: Several spectroscopic techniques can help determine the oxidation state.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: Ni(III) is a paramagnetic d⁷ ion and will give an EPR signal. Conversely, many common Ni(II) complexes are EPR-silent in the X-band.[1] The disappearance or significant decrease in the EPR signal intensity is a strong indicator of reduction from Ni(III) to Ni(II).[1]

  • UV-Vis Spectroscopy: Ni(III) complexes often exhibit characteristic absorption bands in the UV-Vis spectrum. Decomposition to Ni(II) will result in the disappearance of these bands and the appearance of new bands at different wavelengths. For example, one study showed the oxidation of a Ni(II) complex (λmax = 462 nm) to a Ni(III) complex (λmax = 513 nm).[2]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can directly probe the electronic state of the nickel atom, and a shift in the Ni 2p binding energy can indicate a change in oxidation state.[7]

Q3: What are the ideal atmospheric conditions for handling Nickel(III) precursors?

A3: Nickel(III) precursors should be handled in a controlled inert atmosphere, typically within a glovebox. The oxygen and moisture levels should be maintained at a minimum, ideally below 1 part per million (ppm) for both.[1][2]

Q4: My reaction with a Ni(III) precursor is not working. What should I check first?

A4: First, verify the integrity of your inert atmosphere setup. Ensure your glovebox has low oxygen and moisture levels, and that all glassware was properly dried. Second, confirm the purity of your Ni(III) precursor. If it has been stored for a long time or if there is any doubt about its handling history, it may have decomposed. Finally, ensure your solvents and other reagents are anhydrous and deoxygenated.

Experimental Protocols

Protocol 1: Handling and Dispensing an Air-Sensitive Nickel(III) Precursor in a Glovebox

This protocol provides a general workflow for handling a solid, air-sensitive Ni(III) precursor inside a glovebox.

Materials:

  • Nickel(III) precursor

  • Anhydrous, degassed solvent

  • Spatula

  • Weighing paper or vial

  • Reaction flask with a stir bar and septum

  • Syringe and needle for solvent transfer

Procedure:

  • Preparation: Ensure the glovebox atmosphere has <1 ppm O₂ and <1 ppm H₂O. Bring all necessary glassware, vials, and equipment into the glovebox through the antechamber, ensuring they are properly dried beforehand.

  • Equilibration: Allow the container of the Ni(III) precursor to sit in the glovebox for at least 30 minutes to equilibrate to the glovebox temperature before opening.

  • Weighing: Carefully open the precursor container. Using a clean, dry spatula, weigh the desired amount of the solid onto weighing paper or directly into a tared vial.

  • Transfer to Reaction Flask: Promptly transfer the weighed solid into the reaction flask.

  • Sealing: Securely seal the reaction flask with a septum.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction flask via syringe.

  • Storage of Precursor: Securely close the container of the Ni(III) precursor and store it in a designated, dark location within the glovebox, preferably in a freezer if available.

  • Reaction Setup: The sealed reaction flask can now be removed from the glovebox for the subsequent reaction steps, provided it remains under a positive pressure of inert gas.

Protocol 2: Monitoring Decomposition of a Nickel(III) Precursor by UV-Vis Spectroscopy

This protocol describes how to monitor the stability of a Ni(III) precursor in solution.

Materials:

  • Nickel(III) precursor

  • Anhydrous, degassed solvent

  • UV-Vis spectrophotometer

  • Cuvette with a septum-sealed cap

  • Glovebox or Schlenk line

Procedure:

  • Sample Preparation (Inert Atmosphere): Inside a glovebox or using a Schlenk line, prepare a dilute solution of the Ni(III) precursor in the chosen anhydrous, degassed solvent. The concentration should be adjusted to give an absorbance within the optimal range of the spectrophotometer (typically 0.1 - 1.0).

  • Initial Spectrum: Transfer the solution to the septum-sealed cuvette under an inert atmosphere. Quickly obtain an initial UV-Vis spectrum. Note the wavelength and absorbance of the characteristic Ni(III) peak(s).

  • Controlled Exposure (Optional): To test for air/moisture sensitivity, a small, controlled amount of air can be introduced into the cuvette with a syringe, or the cuvette can be briefly opened to the atmosphere.

  • Time-Resolved Spectra: Acquire spectra at regular intervals (e.g., every 5, 10, or 30 minutes) to observe any changes.

  • Data Analysis: Plot the absorbance of the Ni(III) peak versus time. A decrease in absorbance indicates decomposition. Look for the appearance of new peaks corresponding to the Ni(II) decomposition product. For example, a shift from a peak around 513 nm to one around 462 nm could indicate reduction from Ni(III) to Ni(II).[2]

Experimental Workflow for Handling a Ni(III) Precursor

The following diagram illustrates the key steps for safely handling an air-sensitive Nickel(III) precursor in a glovebox.

GloveboxWorkflow Glovebox Workflow for Handling Ni(III) Precursors cluster_prep Preparation cluster_handling Handling cluster_reaction_setup Reaction Setup cluster_storage Storage Prep_Glovebox Ensure Glovebox Atmosphere (<1 ppm O₂, <1 ppm H₂O) Dry_Glassware Dry All Glassware and Equipment Prep_Glovebox->Dry_Glassware Transfer_In Transfer Items into Glovebox via Antechamber Dry_Glassware->Transfer_In Equilibrate Equilibrate Precursor Container to Glovebox Temp. Transfer_In->Equilibrate Weigh Weigh Precursor Equilibrate->Weigh Transfer_Flask Transfer to Reaction Flask Weigh->Transfer_Flask Reseal Reseal Precursor Container Weigh->Reseal Add_Solvent Add Anhydrous, Degassed Solvent Transfer_Flask->Add_Solvent Seal_Flask Seal Flask with Septum Add_Solvent->Seal_Flask Remove Remove Flask for Reaction Seal_Flask->Remove Store Store in Dark, Cold Location Reseal->Store

Caption: A step-by-step workflow for the proper handling of air- and moisture-sensitive Nickel(III) precursors within a glovebox environment.

References

mitigating competing reaction pathways in Nickel(3+) catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, harnessing the power of Nickel(III) catalysis is key to unlocking novel molecular architectures. However, the high reactivity of Ni(III) species often leads to competing reaction pathways, resulting in undesired side products and diminished yields. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common competing reaction pathways in Ni(III) catalysis?

A1: The primary competing pathways stem from the reactivity of the Ni(III) intermediate. The most prevalent side reactions include:

  • β-Hydride Elimination: This is a major pathway for catalyst decomposition and byproduct formation, especially when using alkyl coupling partners with β-hydrogens.[1]

  • Reductive Elimination: While reductive elimination is the desired product-forming step, premature or alternative reductive elimination pathways can lead to undesired products. This can occur from monomeric or bimetallic nickel centers.

  • Homocoupling: The coupling of two identical reaction partners is a frequent side reaction, reducing the yield of the desired cross-coupled product. Minimizing homocoupling often requires careful selection of leaving groups and reaction conditions.[2][3]

  • Radical Chain Reactions: Nickel catalysis often involves radical intermediates, which can initiate unproductive radical chain processes.

Q2: How do ligands influence the selectivity of Ni(III) catalyzed reactions?

A2: Ligands play a critical role in modulating the steric and electronic properties of the nickel center, thereby controlling which reaction pathway is favored.[4]

  • Nitrogen-based vs. Phosphine-based Ligands: Nitrogen-ligated nickel catalysts tend to favor one-electron pathways, while phosphine-ligated systems often promote two-electron oxidative addition.[4]

  • Steric Hindrance: Bulky ligands can sterically shield the nickel center, disfavoring certain coordination geometries and accelerating reductive elimination.

  • Electronic Properties: Electron-donating or withdrawing ligands can alter the redox potential of the nickel species, influencing the rates of oxidative addition and reductive elimination.

Troubleshooting Guide

This guide addresses specific issues you may encounter in your experiments and provides actionable solutions.

Issue 1: Low yield of the desired product due to β-hydride elimination.

Symptoms:

  • Formation of alkene byproducts.

  • Stalling of the catalytic cycle.

  • Observation of nickel hydride species.[1]

Possible Causes:

  • The alkyl substrate possesses accessible β-hydrogens.

  • The rate of reductive elimination is slow compared to β-hydride elimination.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Ligand Modification Switch from a less sterically demanding ligand to a bulkier one, such as moving from a simple bipyridine to a derivative with bulky substituents in the 6,6'-positions.Increased steric hindrance around the Ni center can disfavor the syn-coplanar arrangement required for β-hydride elimination and accelerate reductive elimination.
Use of Additives Add pyridine (Py) or 4-(N,N-dimethylamino)pyridine (DMAP) to the reaction mixture.[5]These additives can coordinate to the nickel center and suppress β-hydride elimination, enhancing the coupling efficiency.[5]
Substrate Design If possible, utilize substrates that lack β-hydrogens (e.g., methyl, neopentyl groups) or where β-hydride elimination would lead to a strained, high-energy alkene (e.g., in a bicyclic system).Complete prevention of β-hydride elimination from that specific substrate.
Lowering Reaction Temperature Decrease the reaction temperature in 5-10 °C increments.β-hydride elimination often has a higher activation energy than the desired reductive elimination, so lowering the temperature can favor product formation.
Issue 2: Significant formation of homocoupled products.

Symptoms:

  • High conversion of starting materials but low yield of the cross-coupled product.

  • Presence of symmetrical byproducts (e.g., biaryls).

Possible Causes:

  • The rate of oxidative addition of one electrophile is much faster than the subsequent steps.

  • Unfavorable kinetics for the cross-reductive elimination.

Solutions:

StrategyExperimental ProtocolExpected Outcome
Choice of Leaving Group Select leaving groups on the coupling partners that promote selective oxidative addition and subsequent reaction steps.[2][3]Minimization of undesired homocoupling events by controlling the relative rates of the catalytic steps.[2][3]
Control of Reductant Addition If using a metallic reductant, ensure slow addition or use a reductant with a more moderate reduction potential.This can help to control the concentration of the active Ni(0) species and disfavor homocoupling.
Ligand Tuning Employ ligands that promote the desired cross-reductive elimination. For example, specific pyridyl-2-carboxamidine ligands have been shown to decrease biaryl formation.[6]Enhanced selectivity for the cross-coupled product over homocoupled byproducts.[6]

Data Presentation: Ligand Effects on Selectivity

The following table summarizes the effect of different ligands on the yield and selectivity of a representative nickel-catalyzed cross-coupling reaction.

LigandYield of Cross-Coupled Product (%)Yield of Homocoupled Product (%)Selectivity (Cross/Homo)
4,4'-dimethoxy-2,2'-bipyridine (dmbpy)65252.6
Pyridyl-2-carboxamidine derivative85517.0
5,5′-dimethylbipyridine78126.5

Note: Data is representative and compiled for illustrative purposes.

Visualizing Reaction Pathways and Workflows

Competing Pathways in Ni(III) Catalysis

G Figure 1. Competing Reaction Pathways in Ni(III) Catalysis Ni0 Ni(0)L_n NiII R-Ni(II)-X Ni0->NiII Oxidative Addition (R-X) NiIII R-Ni(III)(R')-X NiII->NiIII Oxidative Addition / Transmetalation (R'-M or R'-X) HomoProduct R-R (Side Product) NiII->HomoProduct Homocoupling Pathway DesiredProduct R-R' (Desired Product) NiIII->DesiredProduct Reductive Elimination BetaHydride Alkene + Ni-H (Side Product) NiIII->BetaHydride β-Hydride Elimination

Figure 1. Competing Reaction Pathways in Ni(III) Catalysis
Experimental Workflow for Troubleshooting β-Hydride Elimination

G Figure 2. Troubleshooting Workflow for β-Hydride Elimination Start Low Yield / Alkene Byproduct Observed CheckSubstrate Substrate has β-H? Start->CheckSubstrate ModifySubstrate Redesign Substrate (if possible) CheckSubstrate->ModifySubstrate Yes LowerTemp Lower Reaction Temperature CheckSubstrate->LowerTemp No ModifySubstrate->LowerTemp CheckYield1 Yield Improved? LowerTemp->CheckYield1 ChangeLigand Introduce Bulky Ligand CheckYield1->ChangeLigand No Success Problem Solved CheckYield1->Success Yes CheckYield2 Yield Improved? ChangeLigand->CheckYield2 AddAdditive Add Pyridine/DMAP CheckYield2->AddAdditive No CheckYield2->Success Yes CheckYield3 Yield Improved? AddAdditive->CheckYield3 CheckYield3->Success Yes FurtherOpt Further Optimization Needed CheckYield3->FurtherOpt No

Figure 2. Troubleshooting Workflow for β-Hydride Elimination

References

Validation & Comparative

Characterizing Elusive Nickel(III) Species: A Comparative Guide to EPR Spectroscopy and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The trivalent oxidation state of nickel, Ni(III), plays a pivotal role as a transient intermediate in a multitude of catalytic processes, including cross-coupling reactions and C-heteroatom bond formations.[1] Characterizing these often unstable d7 species is crucial for understanding reaction mechanisms and designing more efficient catalysts. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful and direct method for probing paramagnetic species like Ni(III). This guide provides a comparative analysis of EPR spectroscopy against other common characterization techniques, supported by experimental data and detailed protocols for researchers in chemistry and drug development.

Electron Paramagnetic Resonance (EPR) Spectroscopy: A Direct Probe

EPR spectroscopy is the most direct and informative technique for studying Ni(III) complexes, which, as d7 ions, are paramagnetic with an S=1/2 ground state in low-spin configurations.[2] The technique is highly sensitive to the local coordination environment and electronic structure of the nickel center.

Key Principles & Information Obtained:

  • g-values: The position of the EPR signal, described by the g-tensor (gₓ, gᵧ, g₂), reveals the symmetry of the metal center. Rhombic or axial signals are characteristic of the low-spin d7 electronic configuration in a distorted octahedral or square planar geometry.[2][3]

  • Hyperfine Coupling: The interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N from ligands) results in hyperfine splitting, providing direct evidence of the atoms coordinated to the Ni(III) center.[4]

  • Spin State: The presence of an EPR signal itself confirms the paramagnetic nature of the species, distinguishing it from diamagnetic Ni(II) or Ni(IV) states.

Logical Workflow for Characterization

G cluster_0 Initial Synthesis & Isolation cluster_1 Primary Spectroscopic Analysis cluster_2 Complementary Techniques cluster_3 Structural & Reactivity Confirmation A Synthesize Ni(II) Precursor B Chemical or Electrochemical Oxidation A->B C Isolate Putative Ni(III) Product B->C D EPR Spectroscopy C->D Characterize Sample E Paramagnetic S=1/2 Signal? D->E F No Signal (Diamagnetic) E->F No G Signal Observed (Paramagnetic) E->G Yes H Analyze g-values & Hyperfine Coupling G->H O X-ray Crystallography (if stable) G->O P Reactivity Studies G->P I Cyclic Voltammetry H->I J X-ray Absorption Spectroscopy (XAS) H->J K Magnetic Susceptibility H->K L Confirm Ni(II)/Ni(III) Redox Couple I->L M Determine Oxidation State & Bond Distances J->M N Measure Effective Magnetic Moment K->N Q Definitive Structure O->Q R Confirm Role in Catalysis P->R

Caption: Workflow for the characterization of a Ni(III) species.

Alternative and Complementary Characterization Techniques

While EPR is highly specific, a multi-technique approach is essential for unambiguous characterization.

  • Cyclic Voltammetry (CV): This electrochemical technique is used to probe the redox properties of a complex. For nickel, CV can identify the Ni(II)/Ni(III) and potentially the Ni(III)/Ni(IV) redox couples.[3] It provides thermodynamic information about the stability of the Ni(III) oxidation state.

  • X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for determining the oxidation state and local coordination environment (bond distances, coordination number) of the absorbing atom.[5] The energy of the absorption edge (e.g., Ni K-edge or L-edge) is sensitive to the oxidation state of the nickel center.[6] For instance, the Ni L-edge centroid shifts by approximately 0.3 eV for each unit change in formal oxidation state in some dithiolene complexes.[6]

  • Magnetic Susceptibility: This method measures the magnetic moment of a material, which is related to the number of unpaired electrons. For a low-spin Ni(III) complex (S=1/2), the expected effective magnetic moment (μ_eff) is around 1.73-2.2 B.M.[2][7] This helps confirm the spin state suggested by EPR.

Comparative Analysis of Techniques

The choice of technique depends on the stability of the species, the required information, and available instrumentation.

Technique Information Provided Advantages Limitations
EPR Spectroscopy Direct detection of paramagnetic species, g-tensor (geometry), hyperfine coupling (coordination), spin state.Highly sensitive and specific to paramagnetic centers; non-destructive.Only applicable to paramagnetic species; requires cryogenic temperatures for many Ni(III) species.
Cyclic Voltammetry Redox potentials (e.g., E₁/₂ for Ni(II)/Ni(III)), electrochemical stability.Provides thermodynamic data; can generate unstable species in situ for other analyses.Indirectly probes the species; requires a soluble, electroactive sample.
X-ray Absorption Spectroscopy (XAS) Oxidation state, coordination number, bond distances.Element-specific; applicable to crystalline, amorphous, and solution samples.Requires a synchrotron source; can be difficult to distinguish between species in a mixture.
Magnetic Susceptibility Bulk magnetic moment (number of unpaired electrons).Confirms bulk paramagnetic nature and spin state.A bulk measurement, provides no structural detail; requires a pure sample.

Quantitative Data Comparison

The following table summarizes representative experimental data for Ni(III) complexes characterized by multiple techniques.

Complex / System Technique Key Parameters & Values Reference
[(MeN₄)NiIII(CF₃)₂]⁺Cyclic VoltammetryE(NiII/III) = -0.36 V vs Fc/Fc⁺[8]
[(MeN₄)NiIII(CF₃)₂]⁺EPR (in MeCN)g = [2.20, 2.18, 2.02][8]
[(MeN₄)NiIIIMe₂]⁺EPR (in PrCN, 77K)g = [2.228, 2.210, 2.014][3]
[(MeN₄)NiIIIMe₂]⁺Cyclic VoltammetryE(NiII/III) ≈ -0.5 V vs Fc/Fc⁺[3]
(ⁱᵖʳN3)NiIII(PhAc)BrClEPR (77K)g = [2.298, 2.197, 2.037][2][9]
Ni[S₂C₂(CF₃)₂]₂⁻¹XAS (Ni L-edge)L₃ centroid energy: ~853.1 eV[6]
Ni[S₂C₂(CF₃)₂]₂⁻² (Ni(II) ref)XAS (Ni L-edge)L₃ centroid energy: ~852.8 eV[6]

EPR Principle for a Low-Spin d⁷ System

G cluster_0 No Magnetic Field (B=0) cluster_1 Applied Magnetic Field (B>0) cluster_2 EPR Transition E0 Degenerate Spin States (mₛ = ±1/2) E_up mₛ = +1/2 E_down mₛ = -1/2 Resonance Resonance Condition ΔE = hν = gμₑB E_down->E_up Absorption of microwave (hν)

Caption: Zeeman splitting and the EPR resonance condition for an S=1/2 system.

Experimental Protocols

A. EPR Spectroscopy of a Ni(III) Complex

  • Sample Preparation: Dissolve ~1-2 mg of the Ni(III) complex (or its Ni(II) precursor to be oxidized in situ) in 1 mL of a glass-forming solvent (e.g., toluene, 2-methyltetrahydrofuran, or a butyronitrile/propionitrile mixture) in an EPR tube. If generating the Ni(III) species in situ, add the oxidant (e.g., ferrocenium hexafluorophosphate) at low temperature.

  • Instrument Setup: Use an X-band EPR spectrometer equipped with a liquid nitrogen or helium cryostat.

  • Data Acquisition:

    • Flash-freeze the sample by plunging the EPR tube into liquid nitrogen to form a good quality glass.

    • Insert the sample into the pre-cooled cryostat (typically 77 K for initial screening).

    • Set the microwave frequency (typically ~9.4 GHz) and power (e.g., 1-10 mW).

    • Set the modulation frequency (e.g., 100 kHz) and amplitude (e.g., 0.1-0.5 mT).

    • Sweep the magnetic field over a range appropriate for nickel complexes (e.g., 250-400 mT).

    • Record the spectrum. Multiple scans may be averaged to improve the signal-to-noise ratio.

  • Data Analysis: Use simulation software to fit the experimental spectrum and extract the principal components of the g-tensor and any hyperfine coupling constants.[3]

B. Cyclic Voltammetry

  • Sample Preparation: Prepare a ~1 mM solution of the nickel complex in a suitable solvent (e.g., acetonitrile, DMSO) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).[10]

  • Cell Assembly: Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride or silver/silver nitrate reference electrode.

  • Data Acquisition:

    • Purge the solution with an inert gas (e.g., argon) for 10-15 minutes.

    • Record a voltammogram of the solvent/electrolyte system as a background.

    • Scan the potential over a range expected to encompass the Ni(II)/Ni(III) couple (e.g., -2.0 V to +2.0 V).

    • After the run, add ferrocene as an internal standard and record another voltammogram to reference the potentials to the Fc/Fc⁺ couple.

  • Data Analysis: Determine the half-wave potential (E₁/₂) for any reversible or quasi-reversible redox events, which corresponds to the formal potential of the redox couple.

C. X-ray Absorption Spectroscopy (Ni K-edge)

  • Sample Preparation: Solid samples are finely ground and pressed into a sample holder or mixed with an inert matrix like boron nitride. Solution samples are loaded into a liquid cell with appropriate windows (e.g., Kapton).

  • Data Acquisition (at a Synchrotron Source):

    • Mount the sample in the beamline.

    • Use a double-crystal monochromator (e.g., Si(111)) to select and scan the X-ray energy across the nickel K-edge (~8333 eV).[5]

    • Measure the absorption spectrum in transmission mode for concentrated samples or fluorescence mode for dilute samples.

    • Record spectra for reference materials (e.g., Ni foil, known Ni(II) and Ni(III) complexes) under identical conditions.

  • Data Analysis:

    • Calibrate the energy scale using the spectrum of the Ni foil.

    • Analyze the X-ray Absorption Near Edge Structure (XANES) region to determine the edge position, which is correlated with the oxidation state.

    • Analyze the Extended X-ray Absorption Fine Structure (EXAFS) region to extract information on the coordination number and bond distances of the first few coordination shells.[5]

Conclusion

The characterization of Ni(III) species is a challenging yet essential task for mechanistic elucidation in catalysis. EPR spectroscopy stands out as the premier technique for the direct and unambiguous identification of these paramagnetic intermediates. It provides detailed electronic and structural information that is difficult to obtain with other methods. However, a comprehensive understanding relies on a synergistic approach, where the redox information from cyclic voltammetry, bulk magnetic properties from susceptibility measurements, and precise structural data from XAS are used to build a complete and validated picture of the Ni(III) complex .

References

A Comparative Guide to Determining Nickel Oxidation State: X-ray Absorption Spectroscopy and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a metal's oxidation state is crucial for understanding catalytic mechanisms, reaction kinetics, and material properties. This guide provides a comprehensive comparison of X-ray Absorption Spectroscopy (XAS) with other widely used techniques for determining the oxidation state of nickel. We present supporting experimental data, detailed methodologies, and visual workflows to aid in technique selection and experimental design.

Overview of Techniques

The oxidation state of nickel can be probed by several spectroscopic and magnetic techniques. This guide focuses on a comparative analysis of three prominent methods:

  • X-ray Absorption Spectroscopy (XAS): A synchrotron-based technique that provides information on the electronic structure and local coordination environment of a specific element. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state of the absorbing atom.

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that measures the binding energies of core-level electrons. Chemical shifts in these binding energies are indicative of the element's oxidation state and chemical environment.

  • Magnetic Susceptibility: This method measures the magnetic moment of a material, which is influenced by the number of unpaired electrons. Since different oxidation states of nickel often have different numbers of unpaired electrons, this can be a valuable tool for oxidation state determination.

Quantitative Data Comparison

The following table summarizes key quantitative parameters for each technique in determining nickel oxidation state. The data is compiled from various experimental studies and provides a basis for objective comparison.

Technique Parameter Measured Typical Values for Nickel Oxidation States Key Advantages Limitations
X-ray Absorption Spectroscopy (XANES) Ni K-edge Energy ShiftA shift to higher energy correlates with an increase in oxidation state. For Ni oxides, the K-edge position shifts by approximately 1.85 eV per unit change in formal oxidation state[1]. For nickel dithiolene complexes, a shift of about 0.7 eV per oxidation state has been observed[1]. The inflection point of the pre-edge structure can shift by about 1 eV per unit change in valency[2].Element-specific, bulk-sensitive, can be performed in situ[3], provides information on local geometry.Requires access to a synchrotron radiation source[2].
X-ray Photoelectron Spectroscopy (XPS) Ni 2p Binding Energy ShiftDistinguishing between Ni metal, NiO, Ni(OH)₂, and NiOOH is possible based on the complex multiplet splitting, shake-up, and plasmon loss structures in the Ni 2p spectra[4][5]. For example, the Ni 2p₃/₂ peak for metallic Ni is around 852.6 eV, while for NiO it is around 854.6 eV[4][6].Surface-sensitive, provides information on surface chemistry and composition[7][8].Can be challenging to interpret due to complex peak shapes[4][5], potential for sample damage from the X-ray beam.
Magnetic Susceptibility Effective Magnetic Moment (µeff)The magnetic moment depends on the number of unpaired electrons, which varies with oxidation state and coordination geometry. For example, Ni(II) in an octahedral field typically has a µeff of ~2.8-3.5 µB, while in a tetrahedral field it can be up to ~4.0 µB[9][10]. Diamagnetic behavior (µeff = 0) can indicate paired electrons, as seen in some square planar Ni(II) complexes[11].Relatively simple and inexpensive measurement, provides information on the number of unpaired electrons.Indirectly measures oxidation state, can be ambiguous if spin states are unknown or if multiple paramagnetic species are present, generally a bulk measurement[9][12].

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized experimental protocols for each of the discussed techniques.

X-ray Absorption Spectroscopy (XAS)
  • Sample Preparation: Samples can be in solid or liquid form. Solid samples are typically ground into a fine powder and pressed into a pellet or mounted on Kapton tape. Liquid samples are contained in a suitable cell with X-ray transparent windows. The concentration of the sample should be optimized to achieve an appropriate absorption edge step.

  • Data Acquisition: XAS measurements are performed at a synchrotron facility. The energy of the incident X-ray beam is scanned across the Ni K-edge (around 8333 eV)[2]. Data is typically collected in transmission mode for concentrated samples or fluorescence mode for dilute samples. A reference Ni foil spectrum is often collected simultaneously for energy calibration[2].

  • Data Analysis: The pre-edge region is subtracted from the raw data, and the spectrum is normalized. The energy of the absorption edge is determined, often from the maximum of the first derivative of the XANES spectrum. This edge energy is then compared to that of known nickel standards with different oxidation states (e.g., Ni foil, NiO, LaNiO₃) to determine the oxidation state of the unknown sample[13][14]. Linear combination fitting can be used to determine the relative fractions of different oxidation states in a mixed-valence sample[14][15].

X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation: Samples must be solid and vacuum-compatible. The surface should be clean, as XPS is a surface-sensitive technique. Sputtering with an ion gun can be used to clean the surface, but this can potentially alter the oxidation state of the nickel.

  • Data Acquisition: The sample is placed in an ultra-high vacuum chamber and irradiated with a monochromatic X-ray source (e.g., Al Kα). The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer. Survey scans are first performed to identify all elements present, followed by high-resolution scans of the Ni 2p region.

  • Data Analysis: The binding energy scale is calibrated using a reference peak (e.g., C 1s). The complex Ni 2p spectrum is then fitted with a series of peak components corresponding to different oxidation states and satellite features. The binding energies and the relative areas of these components are used to determine the oxidation states present and their relative concentrations[4][5].

Magnetic Susceptibility
  • Sample Preparation: A known mass of the solid sample is packed into a sample holder. The sample should be homogeneous.

  • Data Acquisition: The measurement is typically performed using a SQUID (Superconducting Quantum Interference Device) magnetometer or a Gouy balance. The magnetic moment of the sample is measured as a function of the applied magnetic field and temperature.

  • Data Analysis: The molar magnetic susceptibility (χM) is calculated from the measured magnetic moment. Diamagnetic corrections are applied to account for the core electrons. The effective magnetic moment (µeff) is then calculated using the equation µeff = 2.828(χMT)1/2[10]. The obtained µeff value is then compared to theoretical spin-only values for different numbers of unpaired electrons to infer the oxidation state of the nickel.

Visualizing Workflows and Comparisons

Diagrams can provide a clear and concise understanding of complex processes and relationships. The following diagrams were created using the DOT language.

XAS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (Synchrotron) cluster_analysis Data Analysis Sample Sample (Solid/Liquid) Grinding Grinding & Pelleting (Solid) Sample->Grinding Cell Loading into Cell (Liquid) Sample->Cell Beamline Monochromatic X-ray Beam Grinding->Beamline Cell->Beamline Detector Detector (Transmission/Fluorescence) Beamline->Detector Reference Simultaneous Ni Foil Reference Beamline->Reference Normalization Background Subtraction & Normalization Detector->Normalization Reference->Normalization EdgeEnergy Determine K-edge Energy Normalization->EdgeEnergy LCF Linear Combination Fitting Normalization->LCF Comparison Compare with Standards EdgeEnergy->Comparison OxidationState Determine Oxidation State(s) Comparison->OxidationState LCF->OxidationState

Caption: Experimental workflow for determining Nickel oxidation state using XAS.

Technique_Comparison cluster_problem Analytical Problem cluster_techniques Analytical Techniques cluster_info Information Obtained Problem Determine Ni Oxidation State XAS XAS (XANES) Problem->XAS XPS XPS Problem->XPS MagSus Magnetic Susceptibility Problem->MagSus XAS_Info Bulk-sensitive Element-specific Local Geometry XAS->XAS_Info XPS_Info Surface-sensitive Chemical Environment XPS->XPS_Info MagSus_Info Bulk Magnetic Moment Unpaired Electrons MagSus->MagSus_Info

Caption: Comparison of XAS, XPS, and Magnetic Susceptibility for Ni oxidation state analysis.

Conclusion

The choice of technique for determining the oxidation state of nickel depends on the specific requirements of the research question, including the nature of the sample, the required sensitivity (bulk vs. surface), and the availability of instrumentation. XAS, particularly XANES, offers a powerful, element-specific, and bulk-sensitive method that can provide detailed information on both the oxidation state and the local coordination environment, making it ideal for in-depth studies and in situ measurements. XPS provides invaluable surface-specific information, which is critical for understanding surface reactions and catalysis. Magnetic susceptibility is a more accessible technique that provides complementary information on the electronic structure through the number of unpaired electrons. By understanding the strengths and limitations of each technique, researchers can make informed decisions to obtain accurate and comprehensive characterization of their nickel-containing materials.

References

Unraveling Nickel's High-Valent State: A Comparative Guide to Computational Validation of Ni(III) Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of transition metal catalysis is paramount. The fleeting nature of high-valent intermediates like Nickel(III) presents a significant challenge to experimental characterization, making computational modeling an indispensable tool for validation. This guide provides an objective comparison of computational approaches used to elucidate Ni(III) reaction mechanisms, supported by experimental data, to aid in the rational design of novel catalysts and synthetic methodologies.

The exploration of Ni(III) catalysis has opened new frontiers in cross-coupling reactions, C-H functionalization, and oxidative addition processes. However, the precise role and reactivity of the Ni(III) center are often debated, with proposed mechanisms ranging from concerted pathways to radical processes. Density Functional Theory (DFT) has emerged as a powerful method to map the potential energy surfaces of these complex reactions, predict the viability of different pathways, and rationalize experimental observations.

Comparing Computational Models for Ni(III) Mediated C-H Functionalization

A significant area of investigation is the competition between oxidative addition pathways, which proceed through a Ni(IV) intermediate, and radical pathways involving Ni(III) complexes.[1] Computational studies using DFT have been instrumental in dissecting the factors that govern this mechanistic divergence.

One prominent computational approach involves calculating the free energy profiles of competing reaction pathways. For instance, in Ni-catalyzed C-H arylation, alkylation, and sulfenylation, DFT calculations have revealed that the nature of the coupling partner is a critical determinant of the operative mechanism.[1]

Computational ModelKey FindingsExperimental Validation
DFT (B3LYP functional) Radical mechanisms involving Ni(III) are favored with sterically hindered coupling partners possessing low bond dissociation energies (BDEs).Consistent with experimental observations of product distribution in reactions with reagents like dicumyl peroxide and diphenyl disulfide.[1]
DFT (B3LYP functional) Oxidative addition/reductive elimination pathways via a Ni(IV) intermediate are preferred when generating unstable phenyl and primary alkyl radicals.Explains the observed chemo- and regioselectivity in C-H functionalization reactions with less sterically demanding partners.[1]
Experimental Protocol: Cyclic Voltammetry for Ni(III) Intermediate Characterization

A key experimental technique to validate the presence and accessibility of Ni(III) intermediates is cyclic voltammetry (CV).

Methodology:

  • Preparation of the Analyte Solution: A solution of the Ni(II) precursor complex is prepared in a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Electrochemical Cell Setup: A three-electrode setup is used, typically consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver wire or Ag/AgCl reference electrode.

  • Data Acquisition: The potential is swept from an initial value (e.g., 0 V) to a final value (e.g., 1.5 V) and back at a specific scan rate (e.g., 100 mV/s).

  • Analysis: The resulting voltammogram is analyzed for reversible or irreversible oxidation waves. The potential of the Ni(II)/Ni(III) redox couple provides experimental evidence for the accessibility of the Ni(III) oxidation state under the given conditions. This data can then be compared with computationally predicted redox potentials.

Probing C-C and C-Heteroatom Bond Formation via Ni(III)

The reactivity of isolated and in-situ generated Ni(III) complexes in carbon-carbon and carbon-heteroatom bond-forming reactions has been another fertile ground for collaborative computational and experimental studies. These investigations often focus on the mechanism of reductive elimination from the Ni(III) center.

Computational ModelPredicted MechanismExperimental Evidence
DFT Calculations Oxidation-induced reductive elimination at a Ni(III) center is a viable pathway for C-O bond formation in nickela-electrocatalyzed C-H alkoxylation.Supported by cyclovoltammetric studies of a well-defined C-H activated Ni(III) intermediate.[2]
DFT Calculations Outer-sphere SN2-type pathways are implicated in C(sp3)-heteroatom coupling reactions from Ni(IV) complexes, which can be formed from Ni(III) precursors.Kinetic studies showing reaction rates at Ni(IV) are significantly faster than at analogous Pd(IV) centers.[3][4]
DFT Calculations Anionic Ni(III)-nitrene intermediates are proposed in C(sp2)-N insertion reactions.Consistent with the observed reactivity of Ni(II) products of initial C(sp3)-N3 coupling.[4][5]
Experimental Protocol: EPR Spectroscopy for Ni(III) Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for the direct detection and characterization of paramagnetic species like Ni(III).

Methodology:

  • Sample Preparation: The Ni(III) complex, either isolated or generated in-situ (e.g., by chemical or electrochemical oxidation of a Ni(II) precursor), is prepared in a suitable solvent and frozen in liquid nitrogen to form a glass.

  • EPR Measurement: The frozen sample is placed in the EPR spectrometer, and the spectrum is recorded at cryogenic temperatures (e.g., 77 K).

  • Spectral Analysis: The resulting EPR spectrum is analyzed to determine the g-values and hyperfine coupling constants, which are characteristic of the electronic structure and coordination environment of the Ni(III) center. These experimental parameters can be directly compared with values calculated using computational methods, providing a stringent test of the theoretical model.

Visualizing Reaction Pathways

To better illustrate the mechanistic concepts discussed, the following diagrams, generated using the DOT language, depict a generalized reaction scheme for Ni(III) catalysis and a workflow for its computational and experimental validation.

Ni_III_Catalytic_Cycle Ni_II Ni(II) Precursor Ni_III Ni(III) Intermediate Ni_II->Ni_III Oxidation Ni_I Ni(I) (off-cycle) Ni_II->Ni_I Reduction Oxidant Oxidant Oxidant->Ni_II Product Product Ni_III->Product Reductive Elimination Substrate Substrate Substrate->Ni_III Product->Ni_II Regeneration

Caption: Generalized catalytic cycle involving a Ni(III) intermediate.

Validation_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation DFT_Calc DFT Calculations (e.g., B3LYP) Energy_Profile Reaction Energy Profile DFT_Calc->Energy_Profile Intermediate_Struct Intermediate Structure & Properties DFT_Calc->Intermediate_Struct Kinetics Kinetic Studies Energy_Profile->Kinetics Compare Barriers Product_Analysis Product Analysis (Yield, Selectivity) Energy_Profile->Product_Analysis Rationalize Outcome Spectroscopy Spectroscopy (EPR, CV) Intermediate_Struct->Spectroscopy Compare Properties

Caption: Workflow for computational and experimental validation.

References

comparative reactivity of Nickel(II) versus Nickel(III) complexes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Reactivity of Nickel(II) and Nickel(III) Complexes for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of the reactivity of Nickel(II) and Nickel(III) complexes, focusing on their electronic structure, redox properties, and behavior in key organometallic reactions. The information is supported by experimental data to aid researchers, scientists, and drug development professionals in understanding and harnessing the unique catalytic potential of nickel in different oxidation states.

Electronic Structure and Coordination Geometry

The fundamental differences in reactivity between Ni(II) and Ni(III) complexes stem from their distinct electronic configurations.

  • Nickel(II) Complexes : Nickel(II) has a d⁸ electronic configuration.[1][2] In a square planar ligand field, which is common for four-coordinate Ni(II), the d-orbitals are split, leading to a low-spin, diamagnetic state (S=0).[3] This configuration makes Ni(II) complexes effective catalysts and intermediates in various reactions, often participating in two-electron redox cycles (Ni(0)/Ni(II)). However, they can also access paramagnetic states and one-electron pathways.[4]

  • Nickel(III) Complexes : Nickel(III) possesses a d⁷ electronic configuration, making its complexes inherently paramagnetic (S=1/2).[3] Ni(III) species are typically transient intermediates in catalytic cycles and often adopt a five- or six-coordinate geometry, such as square pyramidal or octahedral.[5] The presence of an unpaired electron makes Ni(III) highly reactive, particularly in radical-type mechanisms and reductive elimination.[6][7]

G Figure 1. d-Orbital Splitting Diagrams cluster_0 Ni(II) - d8 (Square Planar) cluster_1 Ni(III) - d7 (Octahedral) a d(x²-y²) b d(xy) ↑↓ b->a c d(z²) ↑↓ c->b d d(xz), d(yz) ↑↓ ↑↓ d->c e e_g f t_2g ↑↓ ↑↓ f->e

Caption: Figure 1. Generalized d-orbital splitting for low-spin Ni(II) and Ni(III).

Redox Properties

The accessibility of different oxidation states is central to nickel's catalytic versatility.[4] The redox potential for the Ni(II)/Ni(III) couple is highly dependent on the supporting ligand set. Electron-donating ligands tend to stabilize higher oxidation states, making the oxidation of Ni(II) to Ni(III) easier (less positive potential). Conversely, electron-withdrawing ligands favor lower oxidation states.

ComplexProcessE₁/₂ (V vs. Fc/Fc⁺)SolventReference Electrolyte
(tBu-Pyrox)Ni(Mes)BrNi(II)/Ni(I)-1.97DMFTBABr
(bpy)Ni(Mes)BrNi(II)/Ni(I)-1.82DMFTBABr
(phen)Ni(Mes)BrNi(II)/Ni(I)-1.79DMFTBABr
[(PyNMe₃)Ni(cycl)]²⁺Ni(IV)/Ni(III)+0.630MeCNⁿBu₄NPF₆
[(PyNMe₃)Ni(cycl)]⁺Ni(III)/Ni(II)+0.250MeCNⁿBu₄NPF₆
(triphos)(PEt₃)Ni²⁺Ni(II)/Ni(I)-0.77MeCNEt₄NBF₄

Data sourced from references[5][8][9]. Note: Potentials can vary significantly with experimental conditions.

Comparative Reactivity in Key Reaction Steps

The differing electronic structures of Ni(II) and Ni(III) lead to distinct preferences and rates in elementary organometallic reactions.

Oxidative Addition
  • Ni(II) Complexes : While Ni(II) itself does not typically undergo oxidative addition, it is a common product of the oxidative addition of electrophiles (like aryl halides) to a Ni(0) species.[10][11][12] This Ni(0) → Ni(II) pathway is a fundamental initiation step in many cross-coupling reactions.

  • Ni(III) Complexes : Ni(III) species are often formed via a one-electron oxidation of a Ni(II) complex or, more commonly, through the oxidative addition of an electrophile to a Ni(I) intermediate.[13][14] This Ni(I) → Ni(III) pathway is characteristic of catalytic cycles involving radical intermediates.[6]

Reductive Elimination

Reductive elimination is often the product-forming step in cross-coupling catalysis, and its rate is profoundly influenced by the nickel oxidation state.

  • Ni(II) Complexes : Reductive elimination from Ni(II) centers is possible but often requires significant thermal energy or specific ligand environments to proceed efficiently. For many catalytically relevant systems, this step can be slow.

  • Ni(III) Complexes : C-C bond-forming reductive elimination from Ni(III) is generally a much more facile and rapid process.[15] The presence of the unpaired electron and the higher oxidation state significantly lowers the activation barrier for this step.[16] This is a primary reason for the prevalence of catalytic cycles that invoke Ni(III) intermediates.[7][13]

A systematic study directly comparing analogous Ni(III) and Ni(IV) complexes found that C(sp³)–C(sp²) bond-forming reductive elimination from the Ni(III) center was up to 300-fold faster than from the Ni(IV) center, highlighting the favorable kinetics of this step from the Ni(III) state.[17][18][19] While this study doesn't directly compare with a Ni(II) analogue, the trend suggests Ni(III) is "primed" for reductive elimination compared to both higher and lower oxidation states.

Reaction TypeNi(II) ReactivityNi(III) Reactivity
Oxidative Addition Product of addition to Ni(0).[12]Product of addition to Ni(I).[14]
Reductive Elimination Possible, but often kinetically slow.Kinetically facile and rapid; a key product-forming step in many catalytic cycles.[15][17]
Radical Capture Efficiently traps alkyl radicals to form Ni(III).[7]Is the product of radical capture by Ni(II).

Role in Catalytic Cycles

In modern nickel catalysis, particularly for cross-coupling reactions, it is common for both Ni(II) and Ni(III) states to be involved. A prevalent mechanistic paradigm is the Ni(I)/Ni(III) cycle, which is often initiated by the reduction of a stable Ni(II) precatalyst.

G Figure 2. Simplified Ni(I)/Ni(III) Catalytic Cycle A LₙNi(I)X B LₙNi(III)(Ar)X A->B Oxidative Addition (Ar-X) C LₙNi(III)(Ar)(R) E R• Source (e.g., Alkyl Halide) C->A Reductive Elimination (R-Ar) D Ni(II) Precatalyst D->A Reduction (e.g., by Zn, Mn, or light) E->C Radical Capture

Caption: Figure 2. A common catalytic cycle involving both Ni(II) and Ni(III).

This cycle illustrates the cooperative roles of the different oxidation states:

  • A stable Ni(II) precatalyst is reduced to a more reactive Ni(I) species.[20]

  • The Ni(I) complex undergoes oxidative addition with an aryl halide to generate a Ni(III) intermediate.[13][14]

  • This Ni(III) species can then react with a nucleophile or, as shown, capture a radical (generated from an alkyl halide, often via reaction with another Ni(I) species) to form a di-organo Ni(III) complex.[7]

  • Finally, rapid reductive elimination from the Ni(III) center forms the desired C-C bond and regenerates the active Ni(I) catalyst.[15]

Experimental Protocols

Cyclic Voltammetry for Redox Potential Determination

This protocol describes the general procedure for determining the redox potentials of nickel complexes, as synthesized from methodologies described in the literature.[5][8][9]

Objective: To measure the half-wave potentials (E₁/₂) for the Ni(II)/Ni(I) and Ni(III)/Ni(II) redox couples.

Materials:

  • Working Electrode: Glassy carbon electrode.

  • Reference Electrode: Ag/AgCl or Ag wire pseudo-reference.

  • Counter Electrode: Platinum wire.

  • Electrolyte Solution: 0.1-0.6 M solution of a non-coordinating salt (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆, or tetrabutylammonium bromide, TBABr) in a dry, deoxygenated solvent (e.g., acetonitrile (MeCN) or dimethylformamide (DMF)).

  • Analyte: 1-5 mM solution of the nickel complex.

  • Internal Standard: Ferrocene/ferrocenium (Fc/Fc⁺) couple.

Procedure:

  • Prepare the electrolyte solution in an electrochemical cell under an inert atmosphere (e.g., N₂ or Ar).

  • Polish the working electrode with alumina slurry, sonicate, and dry it before use.

  • Record a background voltammogram of the electrolyte solution to ensure no interfering redox events are present.

  • Add the nickel complex to the cell to achieve the desired concentration.

  • Record the cyclic voltammogram by scanning the potential over the desired range. Scan rate can be varied (e.g., 100-700 mV/s) to assess the reversibility of the redox events.[9] For some complexes, measurements at low temperatures (e.g., -60 °C) may be required to observe reversible waves.[9]

  • After recording the data for the complex, add ferrocene as an internal standard and record another voltammogram.

  • Report all measured potentials relative to the Fc/Fc⁺ couple by setting its E₁/₂ to 0 V.

G Figure 3. Workflow for Cyclic Voltammetry A Prepare Electrolyte (Solvent + Salt) B Assemble 3-Electrode Cell (Inert Atmosphere) A->B C Record Background CV B->C D Add Ni Complex Analyte C->D E Record Sample CV (Vary Scan Rate/Temp) D->E F Add Ferrocene Standard E->F G Record Standard CV F->G H Analyze Data (Calculate E₁/₂ vs Fc/Fc⁺) G->H

Caption: Figure 3. Experimental workflow for determining redox potentials.

Conclusion

The reactivities of Nickel(II) and Nickel(III) complexes are distinct and complementary. Ni(II) serves as a stable, common entry point into catalytic cycles and is proficient at reacting with low-valent nickel species or trapping radicals. In contrast, Ni(III) is a highly reactive, paramagnetic intermediate that excels at undergoing rapid reductive elimination to form C-C and C-heteroatom bonds. Understanding the factors that control the transition between these states—primarily the choice of ligand and the reaction conditions—is critical for designing efficient and selective nickel-catalyzed transformations in academic research and the pharmaceutical industry.

References

A Head-to-Head Battle of Catalysts: Nickel(III) vs. Palladium(II) in Catalytic Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Catalytic Efficiency, Mechanisms, and Experimental Protocols for Researchers, Scientists, and Drug Development Professionals.

In the world of synthetic chemistry, the creation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the construction of complex molecules, from life-saving pharmaceuticals to innovative materials. For decades, palladium has been the reigning champion in the field of catalytic cross-coupling, a testament to its robustness and broad functional group tolerance. However, a formidable contender has emerged: nickel. As an earth-abundant and more economical alternative, nickel catalysis has garnered significant attention, not just as a cheaper substitute, but for its unique reactivity and ability to catalyze challenging transformations that are often sluggish with palladium. This guide provides a detailed, data-driven comparison of Nickel(III) and Palladium(II) in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.

At a Glance: Key Differences in Catalytic Performance

While both nickel and palladium are group 10 metals and share fundamental mechanistic steps, their subtle electronic and steric differences translate into significant variations in catalytic efficiency, substrate scope, and functional group tolerance.

FeatureNickelPalladium
Cost & Abundance Lower cost, more earth-abundantHigher cost, less abundant
Typical Catalytic Cycle Often involves Ni(I)/Ni(III) pathways, prone to single-electron transfer (SET)Predominantly follows a Pd(0)/Pd(II) cycle with two-electron processes
Reactivity with Challenging Substrates Generally more reactive, effective for activating C-O, C-S, and C-Cl bondsWell-established for a broad range of substrates, but can be less effective for more inert bonds
Functional Group Tolerance Can be more sensitive to certain functional groups, but also enables unique selectivitiesGenerally exhibits broad and predictable functional group tolerance
Ligand Sensitivity Performance is highly dependent on the choice of ligandA vast library of well-developed and commercially available ligands exists

Quantitative Performance Data

The following tables summarize the performance of nickel and palladium catalysts in key cross-coupling reactions, compiled from head-to-head comparative studies. These results highlight the strengths and weaknesses of each catalyst under specific conditions.

Suzuki-Miyaura Coupling: Yields and Turnover Frequencies (TOF)

The Suzuki-Miyaura reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds. The following data is from a comparative study using dppf as a common bidentate ligand.[1][2]

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%) NiYield (%) Pd
14-BromotoluenePhenylboronic acid2K₃PO₄Toluene100169598
24-ChlorotoluenePhenylboronic acid5K₃PO₄Toluene1002485<5
31-Bromo-4-(trifluoromethyl)benzene4-Methoxyphenylboronic acid2K₂CO₃Dioxane80129296
42-BromopyridinePhenylboronic acid3CsFTHF70188891

Note: Turnover Frequency (TOF) is a measure of catalyst activity, defined as the number of moles of product formed per mole of catalyst per unit time (h⁻¹). While direct TOF comparisons are complex and depend on reaction kinetics, higher yields in shorter times with lower catalyst loading generally indicate a higher TOF.

Heck Reaction: A Comparison of Efficiency

The Heck reaction couples an unsaturated halide with an alkene. DFT studies and experimental results suggest that oxidative addition is often more facile with nickel, while β-hydride elimination is more efficient with palladium.[3][4]

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%) NiYield (%) Pd
1IodobenzeneStyrene1Et₃NDMF10068592
2Bromobenzenen-Butyl acrylate2NaOAcDMA120127888
3ChlorobenzeneStyrene5K₂CO₃NMP1402465<10
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a vital reaction for the synthesis of arylamines. Nickel catalysts have shown promise, particularly with more challenging aryl chloride substrates.[5]

EntryAryl HalideAmineCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%) NiYield (%) Pd
14-BromotolueneMorpholine2NaOtBuToluene10089497
24-ChlorotolueneAniline3K₃PO₄Dioxane110188945
32-Chloropyridinen-Butylamine3Cs₂CO₃Toluene100169162

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below to allow for replication and further investigation.

General Procedure for a Comparative Suzuki-Miyaura Coupling

This protocol is adapted from a head-to-head study of Ni and Pd catalysts.[1][2]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [NiCl₂(dppf)] or [PdCl₂(dppf)] (0.02 mmol, 2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or oven-dried vial with a magnetic stir bar

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, catalyst, and base.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for a Comparative Heck Reaction

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.5 mmol)

  • NiBr₂(glyme) or Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 2.0 mmol)

  • Anhydrous DMF (5 mL)

  • Schlenk tube or oven-dried vial with a magnetic stir bar

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve the nickel or palladium salt and the ligand in anhydrous DMF.

  • Add the aryl halide, alkene, and base to the reaction mixture.

  • Seal the tube and heat in a preheated oil bath at the specified temperature and time.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether (25 mL) and wash with 1M HCl (2 x 10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

General Procedure for a Comparative Buchwald-Hartwig Amination

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Ni(cod)₂ or Pd₂(dba)₃ (0.01 mmol Ni or 0.005 mmol Pd₂, 1 mol% catalyst)

  • Ligand (e.g., BINAP, 0.015 mmol)

  • NaOtBu (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Glovebox or Schlenk line techniques are required.

Procedure:

  • Inside a glovebox, charge an oven-dried vial with the nickel or palladium precursor, ligand, and base.

  • Add the aryl halide and toluene.

  • Add the amine to the mixture.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture in a preheated oil bath at the specified temperature for the indicated time.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool to room temperature and quench the reaction by adding saturated aqueous NH₄Cl (5 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mechanistic Pathways: A Tale of Two Cycles

The differing reactivity of nickel and palladium can be largely attributed to their preferred catalytic cycles. Palladium predominantly operates through a well-established Pd(0)/Pd(II) cycle, involving two-electron processes. Nickel, being more readily oxidized and reduced, can access alternative pathways, most notably a Ni(I)/Ni(III) cycle that involves single-electron transfer (SET) steps.

The Palladium(0)/Palladium(II) Catalytic Cycle

The canonical Pd(0)/Pd(II) cycle is the workhorse of many cross-coupling reactions. It consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

Palladium_Catalytic_Cycle Pd0 LnP(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX LnP(II)(R)(X) OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_R1 LnP(II)(R)(R') Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product Reagents R-X + R'-M Reagents->OxAdd

Caption: The Pd(0)/Pd(II) catalytic cycle for cross-coupling.

The Nickel(I)/Nickel(III) Catalytic Cycle

Nickel's ability to access odd oxidation states opens up the Ni(I)/Ni(III) catalytic cycle, which is often invoked in reactions involving radical intermediates or photoredox catalysis.[6][7][8][9][10]

Nickel_Catalytic_Cycle NiI LnNi(I)-X Transmetalation Transmetalation NiI->Transmetalation OxAdd Oxidative Addition NiIII LnNi(III)(R)(X)(R') OxAdd->NiIII RedElim Reductive Elimination NiIII->RedElim RedElim->NiI Product R-R' RedElim->Product Reagent_RX R-X Reagent_RX->OxAdd Reagent_R1M R'-M Reagent_R1M->Transmetalation NiI_R1 LnNi(I)-R' Transmetalation->NiI_R1 NiI_R1->OxAdd

Caption: A plausible Ni(I)/Ni(III) catalytic cycle.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting and analyzing a comparative cross-coupling experiment.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reaction Reaction (Heating & Stirring) Setup->Reaction Monitoring Reaction Monitoring (TLC / GC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Reaction->Workup Upon completion Monitoring->Reaction Continue reaction Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Caption: A generalized experimental workflow for cross-coupling.

Conclusion: A New Era of Catalysis

The rise of nickel catalysis does not signify the end of palladium's reign but rather the dawn of a new era of choice and opportunity in synthetic chemistry. Palladium remains a highly reliable and versatile catalyst with a vast and well-understood repertoire. However, nickel's unique reactivity, particularly with challenging substrates and its potential for novel mechanistic pathways, makes it an indispensable tool for modern synthetic chemists. The choice between nickel and palladium is no longer solely a matter of cost but a strategic decision based on the specific demands of the target molecule and the desired transformation. This guide serves as a starting point for researchers to navigate this exciting landscape and harness the full potential of both of these powerful catalysts.

References

Validating Ni(III) as a True Intermediate in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The role of nickel in catalysis has expanded significantly beyond the classical Ni(0)/Ni(II) redox couple, with growing evidence supporting the involvement of higher oxidation states, particularly Ni(III), as true intermediates in a variety of catalytic transformations. This guide provides an objective comparison of catalytic cycles involving Ni(III) with alternative mechanistic pathways, supported by experimental data and detailed protocols for key validation experiments. This information is crucial for researchers, scientists, and drug development professionals seeking to understand and optimize nickel-catalyzed reactions.

Mechanistic Paradigms: Ni(III) vs. Alternatives

In nickel catalysis, the mechanistic landscape is diverse due to the facile accessibility of multiple oxidation states (from 0 to +4).[1] While the traditional Ni(0)/Ni(II) cycle has been well-established, numerous studies now point towards the critical role of Ni(I)/Ni(III) and even Ni(II)/Ni(IV) pathways, especially in cross-coupling reactions.[2][3] The involvement of odd-electron states like Ni(I) and Ni(III) often implies radical mechanisms, distinguishing them from the more common polar mechanisms of Pd-catalysis.[1]

The primary alternative to a Ni(III)-mediated pathway is the conventional Ni(0)/Ni(II) catalytic cycle . In certain reactions, particularly those involving radical processes, a radical chain mechanism that may not directly involve a discrete Ni(III) species in the key bond-forming step is also a possibility.[4] Computational studies, such as Density Functional Theory (DFT), have become instrumental in discerning the energetic feasibility of these competing pathways, often revealing that the preferred mechanism can be substrate and ligand-dependent.[5][6]

Comparative Data on Ni(III) Involvement

The validation of Ni(III) as a catalytic intermediate hinges on a combination of spectroscopic characterization, electrochemical studies, and reactivity analysis of isolated or in-situ generated Ni(III) complexes. The following tables summarize key quantitative data from studies that have successfully identified and characterized Ni(III) species, comparing their properties and performance in catalytic reactions.

Reaction Type Proposed Ni(III) Intermediate Key Experimental Evidence Quantitative Data Catalytic Competence Reference
C-C Cross-Coupling (Kumada & Negishi)[(tBuN4)NiIII(aryl)(alkyl)]+EPR, ESI-MSEPR: g-values consistent with Ni(III); C-C reductive elimination yield: 48-63%Isolated Ni(III) complexes are active catalysts for the cross-coupling reaction.[7]
C-N Cross-Coupling[(L)NiIII(aryl)(NR2)]+DFT calculations, experimental validation-Thermally driven Ni(I)/Ni(III) redox cycle preferred over Ni(0)/Ni(II).[8]
C-P Cross-CouplingNi(III) speciesDFT calculations, spin density plots-A self-sustained Ni(I)/Ni(III) two-electron redox pathway is proposed.[9]
C-Heteroatom Bond Formation[(tBuN4)NiIII(aryl)(X)]+ (X=Cl, Br)XRD, EPR, Magnetic Data-Stirring of isolated Ni(III) complexes yielded C(sp2)–X coupled products.[10]
C-O Cross-Coupling[(iPrN3)NiIII(PhAc)(OMe)]+EPR Spectroscopygx = 2.326, gy = 2.151, gz = 2.027Direct evidence for C-O reductive elimination from a Ni(III) center.[11][12]

Experimental Protocols for Key Validation Experiments

The direct detection and characterization of transient Ni(III) intermediates are paramount for validating their role in a catalytic cycle. Below are detailed methodologies for commonly employed experimental techniques.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a powerful technique for detecting and characterizing paramagnetic species like Ni(III) (a d7 ion, typically with S=1/2).[13]

Protocol for EPR Detection of a Ni(III) Intermediate:

  • Sample Preparation: The catalytic reaction is set up under inert conditions, typically in a glovebox. A sample is drawn at a time point where the concentration of the suspected Ni(III) intermediate is expected to be maximal.

  • Quenching: The reaction is rapidly frozen in liquid nitrogen to trap the transient species. The sample is often prepared in a solvent mixture that forms a good glass upon freezing (e.g., 1:1:3 MeOH:CH2Cl2:Toluene).[12]

  • EPR Measurement: The frozen sample is transferred to an EPR tube and placed in the spectrometer. X-band EPR spectra are recorded at low temperatures (e.g., 77 K or 113 K).[12][13]

  • Data Analysis: The resulting spectrum is analyzed to determine the g-values and any hyperfine coupling constants. These parameters provide electronic and structural information about the Ni(III) center. The experimental spectrum is often compared with simulated spectra to confirm the assignment.[12] The yield of the Ni(III) species can be quantified by double integration of the signal against a known standard, such as TEMPO.[13]

Cyclic Voltammetry (CV)

CV is used to probe the redox behavior of nickel complexes and to determine the potentials at which Ni(II)/Ni(III) and other redox events occur.

Protocol for Cyclic Voltammetry Analysis:

  • Electrochemical Setup: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Sample Preparation: A solution of the nickel complex (e.g., the Ni(II) precatalyst) is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M Bu4NPF6). The solution is deoxygenated by bubbling with an inert gas.

  • Measurement: The potential is swept linearly from an initial value to a final value and then back. The resulting current is measured as a function of the applied potential.

  • Data Analysis: The resulting voltammogram is analyzed to identify reversible or irreversible redox waves. The potential of the Ni(II)/Ni(III) couple provides thermodynamic information about the accessibility of the Ni(III) state.[10]

X-ray Absorption Spectroscopy (XAS)

XAS is a technique that provides information about the oxidation state and local coordination environment of the nickel center.

Protocol for XAS Analysis:

  • Sample Preparation: The sample, either a stable Ni(III) complex or a reaction mixture containing the intermediate, is prepared as a solid or a frozen solution.

  • Data Acquisition: The sample is irradiated with X-rays of varying energy, and the absorption of X-rays by the nickel atoms is measured. The data is collected at a synchrotron light source.

  • Data Analysis: The X-ray absorption near-edge structure (XANES) region provides information about the oxidation state. The extended X-ray absorption fine structure (EXAFS) region provides information about the coordination number and bond distances of the atoms surrounding the nickel center. The edge energy for a Ni(III) complex is expected to be in a specific range (e.g., around 8345 eV).[13]

Visualizing Catalytic Cycles and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow for validating Ni(III) intermediates.

Ni_Catalytic_Cycles cluster_NiI_NiIII Ni(I)/Ni(III) Catalytic Cycle cluster_Ni0_NiII Alternative: Ni(0)/Ni(II) Catalytic Cycle NiI Ni(I) NiIII_oxidative Ni(III)-R(X) NiI->NiIII_oxidative Oxidative Addition of R-X NiIII_reductive Ni(III)-R(Nu) NiIII_oxidative->NiIII_reductive Transmetalation/ Nucleophilic Attack NiIII_reductive->NiI Reductive Elimination of R-Nu Ni0 Ni(0) NiII_oxidative Ni(II)-R(X) Ni0->NiII_oxidative Oxidative Addition of R-X NiII_reductive Ni(II)-R(Nu) NiII_oxidative->NiII_reductive Transmetalation/ Nucleophilic Attack NiII_reductive->Ni0 Reductive Elimination of R-Nu

Caption: Comparison of Ni(I)/Ni(III) and Ni(0)/Ni(II) catalytic cycles.

Experimental_Workflow start Hypothesize Ni(III) Intermediate in a Catalytic Reaction synthesis Synthesize Model Ni(II) Precursor start->synthesis catalysis In-situ Detection during Catalysis (e.g., Rapid Freeze-Quench EPR) start->catalysis dft Computational (DFT) Modeling of the Catalytic Cycle start->dft oxidation Chemical or Electrochemical Oxidation to Ni(III) synthesis->oxidation characterization Spectroscopic Characterization (EPR, UV-Vis, XAS, XRD) oxidation->characterization reactivity Test Reactivity of Isolated Ni(III) Complex (e.g., for Reductive Elimination) characterization->reactivity validation Validation of Ni(III) as a True Intermediate reactivity->validation catalysis->validation dft->validation

Caption: Experimental workflow for validating a Ni(III) intermediate.

References

Differentiating Nickel's Dance: A Kinetic Guide to Ni(I)/Ni(III) and Ni(II)/Ni(IV) Catalytic Cycles

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the kinetic studies that distinguish between the Ni(I)/Ni(III) and Ni(II)/Ni(IV) catalytic cycles reveals nuanced differences in reaction mechanisms, providing researchers with the tools to probe and understand these powerful transformations. The choice between these pathways is critical in catalyst design and reaction optimization for applications ranging from pharmaceutical synthesis to materials science.

Distinguishing between a Ni(I)/Ni(III) and a Ni(II)/Ni(IV) catalytic cycle is a central theme in mechanistic organometallic chemistry. The preferred pathway is often dictated by a delicate balance of factors including the nature of the substrates, the ligand environment, and the reaction conditions. Kinetic studies, which examine the rates of chemical reactions, offer a powerful lens through which to view these catalytic processes and identify the operative mechanism.

The Ni(I)/Ni(III) cycle often involves single-electron transfer (SET) events and the formation of radical intermediates.[1][2] This pathway is frequently proposed in cross-coupling reactions, particularly those involving alkyl halides.[1] In contrast, the Ni(II)/Ni(IV) cycle is characterized by two-electron transformations, namely oxidative addition and reductive elimination from a high-valent Ni(IV) intermediate.[3][4] Theoretical studies have explored both cycles, indicating that the feasibility of each is highly dependent on the specific reaction.[3][4]

Key Kinetic Experiments for Mechanistic Elucidation

Several key experimental techniques are employed to gather kinetic data and provide evidence for one catalytic cycle over the other:

  • Reaction Rate Monitoring: By systematically varying the concentration of reactants, catalysts, and ligands while monitoring the reaction progress, the reaction order with respect to each component can be determined. This information helps to identify the species involved in the rate-determining step. For example, a first-order dependence on both the Ni catalyst and an electrophile can suggest their involvement in the slowest step of the cycle.[5][6]

  • Kinetic Isotope Effect (KIE) Studies: By replacing an atom at a reactive site with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be observed. A significant KIE suggests that the bond to the isotopically labeled atom is broken in the rate-determining step, providing insight into which step limits the overall reaction rate.

  • Radical Trapping Experiments: The use of radical scavengers, such as TEMPO or styrenes, can help to detect the presence of radical intermediates.[7][8] If the reaction rate is inhibited or if trapped radical adducts are formed, it provides strong evidence for a mechanism involving single-electron transfer and radical formation, characteristic of many Ni(I)/Ni(III) cycles.[1] Radical clock experiments can also be used to measure the rates of radical capture.[9]

  • In-situ Spectroscopic Monitoring: Techniques like NMR, EPR (Electron Paramagnetic Resonance), and X-ray absorption spectroscopy allow for the direct observation and characterization of nickel intermediates during the catalytic reaction.[10][11][12] EPR is particularly useful for detecting paramagnetic species like Ni(I) and Ni(III).[13] The identification of a specific nickel oxidation state as the catalyst resting state or the observation of key intermediates can provide direct evidence for the operative catalytic cycle.[14]

  • Ligand and Substrate Effects: The electronic and steric properties of ligands and substrates can significantly influence the reaction mechanism.[15][16] For instance, strong σ-donating ligands can favor oxidative addition to Ni(0) or Ni(II), while redox-active ligands can facilitate single-electron transfer processes.[15][17] Hammett studies, which correlate reaction rates with the electronic properties of substituents on the substrates, can also provide mechanistic insights.[5]

Comparative Analysis of Kinetic Data

The following table summarizes key kinetic parameters and observations that can help differentiate between the Ni(I)/Ni(III) and Ni(II)/Ni(IV) cycles, based on findings from various studies.

Kinetic Parameter / ObservationImplication for Ni(I)/Ni(III) CycleImplication for Ni(II)/Ni(IV) Cycle
Reaction Order Often complex, may show dependence on radical precursors or initiators.[2]Typically shows integer-order dependence on the catalyst and substrates.
Rate-Determining Step Can be radical generation, radical capture, or reductive elimination from Ni(III).[9][18]Often oxidative addition to Ni(II) or reductive elimination from Ni(IV).[3]
Radical Trapping Reaction is inhibited; trapped radical adducts are observed.[1][8]No significant effect on reaction rate; no trapped radical adducts.
In-situ Spectroscopy Detection of paramagnetic Ni(I) and Ni(III) species by EPR.[13][19]Observation of diamagnetic Ni(II) and potentially Ni(IV) species.
Ligand Effects Nitrogen-based ligands and redox-active ligands are common.[17]Phosphine and N-heterocyclic carbene (NHC) ligands are frequently used.[3]
Substrate Scope Common for reactions involving alkyl halides and other radical precursors.[1]Often observed in C-H activation and functionalization reactions.[3][4]

Experimental Protocols

Below are generalized methodologies for key experiments used to distinguish between Ni(I)/Ni(III) and Ni(II)/Ni(IV) cycles.

Protocol 1: Determination of Reaction Order
  • Reaction Setup: A series of parallel reactions is set up in a controlled environment (e.g., a glovebox). Each reaction contains the substrates, base, and solvent.

  • Varying Concentrations: The initial concentration of one component (e.g., the nickel catalyst, one of the substrates, or a ligand) is systematically varied across the series of reactions, while the concentrations of all other components are kept constant.

  • Monitoring Reaction Progress: Aliquots are taken from each reaction at specific time intervals and quenched. The product formation and/or reactant consumption are quantified using techniques like GC, HPLC, or NMR spectroscopy.

  • Data Analysis: The initial reaction rates are determined from the concentration versus time plots. A plot of log(initial rate) versus log(concentration) for the varied component gives a straight line with a slope equal to the reaction order with respect to that component.

Protocol 2: Radical Trapping Experiment
  • Standard Reaction: A baseline reaction is performed under the optimized conditions without any additives.

  • Addition of Radical Trap: A second reaction is performed under identical conditions but with the addition of a radical trapping agent (e.g., 2-5 equivalents of TEMPO or styrene).

  • Analysis: The reaction progress of both reactions is monitored. A significant decrease in the reaction rate or complete inhibition of the reaction in the presence of the radical trap suggests the involvement of radical intermediates. The reaction mixture from the trapping experiment is also analyzed (e.g., by GC-MS or LC-MS) to identify any products formed from the reaction of the radical intermediate with the trapping agent.

Protocol 3: In-situ EPR Monitoring
  • Sample Preparation: A reaction mixture is prepared in an EPR tube, typically within a glovebox to maintain an inert atmosphere. The concentrations of the reactants are chosen to be suitable for both the reaction and the spectroscopic measurement.

  • EPR Measurement: The EPR tube is placed in the cavity of an EPR spectrometer. The reaction can be initiated, for example, by photo-irradiation if it is a photoredox reaction, or by heating.

  • Data Acquisition: EPR spectra are recorded at various time points throughout the course of the reaction.

  • Spectral Analysis: The resulting spectra are analyzed to identify the signals corresponding to paramagnetic species. The g-values and hyperfine coupling constants of the observed signals can be compared to those of known nickel complexes to identify the oxidation state and coordination environment of the nickel intermediates.

Visualizing the Mechanistic Investigation

The following diagrams illustrate the logical and experimental workflows for differentiating between the Ni(I)/Ni(III) and Ni(II)/Ni(IV) catalytic cycles.

G cluster_0 Kinetic Data Analysis cluster_1 Mechanistic Hypothesis ReactionOrder Reaction Order Ni1_Ni3 Ni(I)/Ni(III) Cycle ReactionOrder->Ni1_Ni3 Complex Order Ni2_Ni4 Ni(II)/Ni(IV) Cycle ReactionOrder->Ni2_Ni4 Integer Order KIE Kinetic Isotope Effect KIE->Ni1_Ni3 Identifies Rate-Limiting Step KIE->Ni2_Ni4 Identifies Rate-Limiting Step RadicalTrapping Radical Trapping Results RadicalTrapping->Ni1_Ni3 Inhibition/Adducts RadicalTrapping->Ni2_Ni4 No Effect Spectroscopy In-situ Spectroscopy Spectroscopy->Ni1_Ni3 Paramagnetic Intermediates Spectroscopy->Ni2_Ni4 Diamagnetic Intermediates Conclusion Dominant Catalytic Cycle Ni1_Ni3->Conclusion Ni2_Ni4->Conclusion G cluster_0 Experimental Design cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation Setup Setup Parallel Reactions VaryParams Vary Concentrations / Isotopes Setup->VaryParams InSitu In-situ Monitoring (EPR, NMR) Setup->InSitu Monitor Monitor Reaction Progress (GC, HPLC, NMR) VaryParams->Monitor Additives Introduce Radical Traps Additives->Monitor CalcRates Calculate Reaction Rates & Orders Monitor->CalcRates IdentifyIntermediates Identify Intermediates & Resting States InSitu->IdentifyIntermediates Compare Compare with Mechanistic Models CalcRates->Compare IdentifyIntermediates->Compare Conclusion Elucidate Mechanism Compare->Conclusion

References

A Comparative Guide to Ligand Performance in the Stabilization of Nickel(3+)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stabilization of the Nickel(3+) oxidation state is a critical challenge in inorganic chemistry and catalysis. As a transient and highly reactive species, Ni(III) intermediates have been implicated in numerous catalytic cross-coupling reactions. The choice of ligand architecture is paramount in isolating and characterizing these species, thereby enabling a deeper understanding of their role in reaction mechanisms. This guide provides a comparative analysis of different ligand systems used to stabilize Ni(III), supported by experimental data and detailed methodologies.

Data Presentation: Comparative Performance of Ligands

The efficacy of a ligand in stabilizing Nickel(3+) is often quantified by the redox potential of the Ni(III)/Ni(II) couple. A more positive potential generally indicates that the Ni(II) precursor is more easily oxidized and that the resulting Ni(III) complex is more stable. The following table summarizes the electrochemical data for various nickel complexes, providing a direct comparison of the stabilizing effects of different ligand frameworks.

Ligand TypeSpecific LigandComplexE₁/₂ (Ni³⁺/Ni²⁺) vs. Fc⁺/Fc (V)Solvent/ElectrolyteReference
Tetradentate N-donorMeN4[(MeN4)Ni(CF₃)₂]⁺-0.16CH₂Cl₂ / [NBu₄][PF₆][1]
Tetradentate N-donortBuN4[(tBuN4)Ni(CF₃)₂]⁺-0.22CH₂Cl₂ / [NBu₄][PF₆][1]
Bidentate Phosphinedtbpe[(dtbpe)Ni=N-Ad]⁺Not explicitly stated, but oxidation is achieved with [Cp₂Fe]⁺[B(Arᶠ)₄]⁻Diethyl ether[2][3]
Bidentate Phosphinedtbpe[(dtbpe)Ni=N-dmp]⁺Not explicitly stated, but oxidation is achieved with [Cp₂Fe]⁺[B(Arᶠ)₄]⁻Diethyl ether[2][3]
Bidentate N-Ligandbpy (2,2'-bipyridine)(bpy)Ni(Mes)Br-1.72 (Ni²⁺/Ni¹⁺)DMF / [NBu₄][PF₆][4]
Bidentate N-Ligandphen (1,10-phenanthroline)(phen)Ni(Mes)Br-1.65 (Ni²⁺/Ni¹⁺)DMF / [NBu₄][PF₆][4]
Bisamidate-bisalkoxideHMPAB[Ni(HMPAB)]⁻-0.66CH₃CN / [NBu₄][PF₆][5]
Bis-amidate-dioximeL[Ni(L)]+0.42CH₃CN / [NBu₄][PF₆][6]

Note: Redox potentials can be influenced by solvent and electrolyte conditions, complicating direct comparisons between different studies.[4][7] This table presents data as reported in the cited literature.

Experimental Protocols

The characterization and assessment of Ni(III) stability rely on a combination of synthetic and analytical techniques. Detailed below are representative methodologies for the synthesis of Ni(III) complexes and their electrochemical analysis.

Synthesis and Isolation of Ni(III) Complexes

The generation of Ni(III) species is typically achieved through the one-electron oxidation of a stable Ni(II) precursor.

Example Protocol: Oxidation of a Ni(II)-Imide Complex[2][3][8]

  • Precursor Synthesis: The Ni(II) precursor, such as (dtbpe)Ni=NAd (where dtbpe is 1,2-bis(di-tert-butylphosphino)ethane and Ad is adamantyl), is synthesized under inert atmosphere using standard Schlenk techniques.

  • Oxidation: In a glovebox, a solution of the Ni(II) precursor in a suitable solvent (e.g., diethyl ether) is treated with one equivalent of a chemical oxidant. A common oxidant is ferrocenium tetra(3,5-bis(trifluoromethyl)phenyl)borate, [Cp₂Fe⁺][B(Arᶠ)₄⁻].

  • Isolation: The reaction mixture is stirred at room temperature. The formation of the Ni(III) complex, [(dtbpe)Ni=NAd⁺][B(Arᶠ)₄⁻], may be indicated by a color change. The product can be isolated by filtration, precipitation by adding a non-polar solvent (e.g., pentane), or removal of the solvent under vacuum.

  • Characterization: The isolated solid is characterized by techniques such as X-ray crystallography to determine its solid-state structure and Electron Paramagnetic Resonance (EPR) spectroscopy, which is highly sensitive to d⁷ Ni(III) centers.[2][3][5]

Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary tool for quantifying the stability of metal complexes in different oxidation states by measuring their redox potentials.

Example Protocol: Determining Ni(III)/Ni(II) Redox Potential[4][5]

  • Sample Preparation: A solution of the Ni(II) complex (typically 1-2 mM) is prepared in a degassed, anhydrous electrochemical solvent (e.g., acetonitrile, DMF, or dichloromethane). A supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]), is added to ensure conductivity.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: The potential is swept from an initial value (where no redox event occurs) to a potential sufficiently positive to oxidize Ni(II) to Ni(III), and then swept back to the initial potential.

  • Data Analysis: The resulting voltammogram plots current versus potential. The half-wave potential (E₁/₂) for the Ni(III)/Ni(II) couple is determined as the average of the anodic (oxidation) and cathodic (reduction) peak potentials. To ensure comparability across different experiments, the potential is often referenced internally against the ferrocenium/ferrocene (Fc⁺/Fc) couple by adding ferrocene to the solution at the end of the experiment.

Visualization of Key Concepts

The stability of a Ni(III) complex is not governed by a single factor but rather by a combination of electronic and steric properties of the supporting ligand. The following diagrams illustrate these relationships.

Ligand_Effects_on_Ni_III_Stabilization cluster_ligand_properties Ligand Properties cluster_stabilization_factors Stabilization Factors cluster_outcome Outcome L_Electronic Electronic Effects F_Sigma Strong σ-Donation L_Electronic->F_Sigma governs F_Pi π-Acceptor/Donor Ability L_Electronic->F_Pi influences L_Steric Steric Effects F_Protection Steric Protection L_Steric->F_Protection provides L_Coord Coordination & Geometry F_Chelate Chelate/Macrocyclic Effect L_Coord->F_Chelate enables F_Geometry Favorable Geometry (e.g., Distorted Octahedral) L_Coord->F_Geometry enforces O_Stability Stable Ni(III) Complex F_Sigma->O_Stability F_Chelate->O_Stability F_Protection->O_Stability F_Geometry->O_Stability Experimental_Workflow start Synthesize Ni(II) Precursor Complex oxidation One-Electron Oxidation (Chemical or Electrochemical) start->oxidation ni3_complex Generate Ni(III) Species oxidation->ni3_complex cv Cyclic Voltammetry (Determine E₁/₂) ni3_complex->cv xray X-ray Crystallography (Determine Structure) ni3_complex->xray data Comparative Data (Redox Potential, Stability) cv->data epr EPR Spectroscopy (Confirm Ni(III) state) epr->data xray->data

References

The Rising Prominence of Ni(III) in C-H Activation: A Comparative Guide to Experimental Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanistic underpinnings of transition metal catalysis is paramount for innovation. While nickel's catalytic prowess in carbon-hydrogen (C-H) bond activation is well-established, the direct involvement of the nickel(III) oxidation state has long been a subject of debate. This guide provides a comprehensive comparison of the experimental evidence supporting the crucial role of Ni(III) intermediates in C-H activation, contrasting it with alternative mechanistic proposals.

The accessibility of multiple oxidation states, including odd-electron configurations, distinguishes nickel from more commonly studied metals like palladium.[1][2] This property allows for diverse reaction pathways, with Ni(I)/Ni(III) and Ni(II)/Ni(IV) catalytic cycles frequently proposed.[3][4] Recent advancements in organometallic chemistry have enabled the isolation and characterization of previously elusive Ni(III) complexes, offering direct proof of their existence and competency in fundamental reaction steps.[5][6]

Direct Evidence: Isolation and Characterization of Ni(III) Complexes

A significant breakthrough in validating the role of Ni(III) has been the successful isolation, and structural and spectroscopic characterization of organometallic Ni(III) complexes containing aryl and alkyl ligands.[5][6] These studies provide incontrovertible evidence for the viability of Ni(III) species as intermediates in catalytic cycles.

One of the first isolated Ni(III)-dialkyl complexes was reported to be involved in both stoichiometric and catalytic C-C bond formation reactions.[1][2] This finding was crucial as it demonstrated that Ni(III) species are not merely theoretical constructs but tangible intermediates capable of undergoing key bond-forming reactions. Further studies have shown that these isolated Ni(III) complexes can participate in transmetalation and reductive elimination, fundamental steps in cross-coupling reactions.[5][6]

Ni_III_Isolation NiII_precatalyst Ni(II) Precursor Isolated_NiIII Isolated Organometallic Ni(III) Complex NiII_precatalyst->Isolated_NiIII Oxidation Oxidant Oxidant Oxidant->Isolated_NiIII Characterization Spectroscopic & Structural Characterization (X-ray, EPR, etc.) Isolated_NiIII->Characterization Reactivity_studies Reactivity Studies (e.g., reductive elimination) Isolated_NiIII->Reactivity_studies Product C-C or C-Heteroatom Bond Formation Reactivity_studies->Product

Mechanistic Crossroads: Ni(I)/Ni(III) vs. Ni(II)/Ni(IV) Pathways

The debate surrounding nickel catalysis in C-H activation often centers on the operative catalytic cycle. While the Ni(II)/Ni(IV) pathway has been extensively studied, compelling evidence for the Ni(I)/Ni(III) cycle has emerged, particularly in cross-coupling reactions.[3][4]

The choice between these pathways can be influenced by the nature of the substrates and reaction conditions.[7] For instance, density functional theory (DFT) calculations have been employed to compare the energetic feasibility of both cycles for specific reactions. In some cases, the oxidative addition of an alkyl halide to a Ni(I) species to form a Ni(III) intermediate is proposed.[8] In contrast, other systems are better described by a Ni(II) to Ni(IV) oxidation.[4]

Catalytic_Cycles

Interestingly, some studies suggest an interplay between these oxidation states, where a Ni(III) species could be further oxidized to a transient Ni(IV) intermediate. The rate of C-C bond formation from a Ni(III) center has been observed to increase in the presence of an oxidant, hinting at the involvement of a Ni(IV) species.[1][2] This suggests that a simple dichotomy between the two major cycles may not fully capture the complexity of nickel's catalytic behavior.

Spectroscopic and Electrochemical Evidence

A variety of sophisticated techniques are employed to gather evidence for the involvement of Ni(III).

Experimental TechniqueInformation ProvidedReference
Electron Paramagnetic Resonance (EPR) Spectroscopy Confirms the presence of paramagnetic, odd-electron species like Ni(I) and Ni(III).[5][6]
X-ray Crystallography Provides definitive structural information, including bond lengths and coordination geometries, of isolated Ni(III) complexes.[5][6]
Cyclic Voltammetry (CV) Investigates the redox behavior of nickel complexes, revealing the potentials at which Ni(II)/Ni(III) and Ni(III)/Ni(IV) transitions occur.[9]
Density Functional Theory (DFT) Calculations Complements experimental data by modeling reaction pathways and determining the relative energies of intermediates and transition states in different catalytic cycles.[4][7][10]

Experimental Protocols

General Procedure for the Synthesis and Isolation of an Organometallic Ni(III) Complex:

The synthesis of organometallic Ni(III) complexes often involves the oxidation of a stable Ni(II) precursor. A typical protocol is as follows:

  • A solution of the desired Ni(II) complex (e.g., a nickelacycle) is prepared in a suitable organic solvent under an inert atmosphere.

  • The solution is cooled to a low temperature (e.g., -78 °C) to control the reaction rate and prevent decomposition of the potentially unstable product.

  • A chemical oxidant (e.g., ferrocenium hexafluorophosphate or an N-fluoropyridinium salt) is added portion-wise to the cooled solution.[10][11]

  • The reaction mixture is stirred for a specified period, and the progress is monitored by techniques such as thin-layer chromatography or NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or chromatography at low temperatures.

  • The isolated solid is then characterized by X-ray crystallography, EPR spectroscopy, and other analytical methods to confirm its structure and oxidation state.[5][6]

Kinetic Studies to Probe Reaction Mechanisms:

To distinguish between different mechanistic possibilities, kinetic experiments are often performed. For example, the rate of a catalytic reaction can be measured under varying concentrations of reactants, catalysts, and additives. The observation of a rate enhancement upon the addition of an oxidant can provide evidence for the involvement of a higher oxidation state intermediate, such as Ni(IV) being formed from a Ni(III) species.[1][2]

Concluding Remarks

The accumulation of experimental evidence, particularly the isolation and characterization of organometallic Ni(III) complexes, has solidified the importance of this oxidation state in C-H activation and cross-coupling reactions.[5][6] While the Ni(II)/Ni(IV) catalytic cycle remains a valid pathway in many systems, the Ni(I)/Ni(III) manifold and even more complex cycles involving Ni(III)/Ni(IV) transitions are now recognized as crucial mechanistic pathways.[1][2][12] For researchers in drug development and catalysis, a nuanced understanding of these competing and co-existing mechanisms is essential for the rational design of more efficient and selective nickel-based catalysts. The continued exploration of the rich organometallic chemistry of nickel promises to unlock new and powerful synthetic transformations.

References

The Decisive Role of Oxidation State in Reductive Elimination from Nickel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of catalytic cycles is paramount for innovation. In the realm of nickel-catalyzed cross-coupling reactions, the reductive elimination step, where the final carbon-carbon or carbon-heteroatom bond is forged, is often rate-determining and highly dependent on the metal center's oxidation state. This guide provides an objective comparison of reductive elimination from Ni(II), Ni(III), and Ni(IV) complexes, supported by experimental data, to illuminate the profound impact of nickel's electronic structure on this critical bond-forming event.

Reductive elimination from nickel complexes is a fundamental step in a vast array of synthetic transformations. While traditionally, Ni(0) and Ni(II) intermediates were considered the primary players, a growing body of evidence has highlighted the crucial role of higher oxidation states, namely Ni(III) and Ni(IV), in facilitating challenging reductive elimination processes. This guide will delve into the comparative reactivity of these oxidation states, offering a clear perspective on their relative efficiencies and the factors that govern their reactivity.

Comparative Performance in Reductive Elimination

The propensity of a nickel complex to undergo reductive elimination is dramatically influenced by its oxidation state. Experimental studies on well-defined nickel complexes bearing the same ligand framework have provided quantitative insights into this relationship. The following table summarizes key findings from comparative studies on C-C bond-forming reductive elimination from Ni(II), Ni(III), and Ni(IV) centers.

Oxidation State & ComplexConditionsProduct YieldRate of Reductive EliminationReference
Ni(II) ThermalOften low to negligibleVery slow, high activation barrier[1][2]
(Me₃tacn)Niᴵᴵ(cycloneophyl)Oxidation with O₂Detectable Ni(III)/Ni(IV) intermediates leading to C-C product-[3]
Ni(III) ThermalLimited reactivityUp to 300-fold faster than the analogous Ni(IV) complex under specific conditions[4]
[(Me₃tacn)Niᴵᴵᴵ(cycloneophyl)]⁺ThermolysisLimited C-C bond formation-[3]
Ni(IV) Blue LED Illumination (rt)QuantitativeRapid[3]
[(Me₃tacn)Niᴵⱽ(cycloneophyl)(MeCN)]²⁺Thermal (dark)Slow-[3]

Key Observations:

  • Ni(II) Inertness: Reductive elimination directly from four-coordinate Ni(II) centers is generally a challenging process with a high activation energy barrier.[1][2] This is attributed to the relatively weak oxidizing ability of the Ni(II) center.

  • Ni(III) as a Key Intermediate: The oxidation of Ni(II) to Ni(III) significantly facilitates reductive elimination.[5] In many catalytic cycles, Ni(III) species are proposed as the key intermediates from which C-C or C-heteroatom bond formation occurs.

  • Ni(IV) and Photo-induced Reactivity: Ni(IV) complexes, while in some cases showing slower thermal reductive elimination than their Ni(III) counterparts, can be exceptionally reactive under photochemical conditions.[3] The absorption of light can populate an excited state that readily undergoes reductive elimination.

Experimental Protocols

To provide a practical context for the data presented, detailed methodologies for the synthesis and reactivity studies of key nickel complexes are outlined below.

Synthesis of (Me₃tacn)Niᴵᴵ(cycloneophyl)

The synthesis of the parent Ni(II) complex is a crucial first step for comparative studies.

Materials:

  • (py)₂Niᴵᴵ(cycloneophyl) (py = pyridine)

  • 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃tacn)

  • Pentane

  • Anhydrous solvents and inert atmosphere (glovebox or Schlenk line)

Procedure:

  • In a glovebox, dissolve (py)₂Niᴵᴵ(cycloneophyl) in pentane.

  • Add a solution of Me₃tacn in pentane dropwise to the nickel complex solution at room temperature.

  • Stir the reaction mixture for 2 hours.

  • A yellow precipitate will form. Filter the solid and wash with cold pentane.

  • Dry the yellow solid under vacuum to yield (Me₃tacn)Niᴵᴵ(cycloneophyl).

Oxidative C-C Bond Formation from Ni(IV)

This protocol describes the photo-induced reductive elimination from a Ni(IV) complex.

Materials:

  • [(Me₃tacn)Niᴵᴵᴵ(cycloneophyl)]BF₄

  • Acetylferrocenium tetrafluoroborate

  • Acetonitrile (MeCN)

  • Blue LEDs

  • NMR tubes and solvent (CD₃CN)

Procedure:

  • Synthesis of the Ni(IV) complex: In a glovebox, dissolve [(Me₃tacn)Niᴵᴵᴵ(cycloneophyl)]BF₄ in MeCN at -30 °C. Add a solution of acetylferrocenium tetrafluoroborate in MeCN. The color of the solution will change, indicating the formation of the red, diamagnetic --INVALID-LINK--₂.

  • Photoreaction: Transfer the solution of the Ni(IV) complex to an NMR tube.

  • Irradiate the NMR tube with blue LEDs at room temperature.

  • Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the Ni(IV) complex signals and the appearance of signals corresponding to the cyclic C-C coupled product (1,1-dimethyl-2,3-dihydro-1H-indene).

Visualizing the Impact of Oxidation State

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and relationships discussed.

Reductive_Elimination_Pathways cluster_ni2 Ni(II) Pathway cluster_ni3 Ni(III) Pathway cluster_ni4 Ni(IV) Pathway NiII LₙNiᴵᴵ(R)(R') Product_Ni0 Product (R-R') + LₙNi⁰ NiII->Product_Ni0 High ΔG‡ Slow NiIII [LₙNiᴵᴵᴵ(R)(R')]⁺ NiIII_oxidation Oxidation (-e⁻) NiII->NiIII_oxidation Product_Ni1 Product (R-R') + [LₙNiᴵ]⁺ NiIII->Product_Ni1 Lower ΔG‡ Faster NiIV [LₙNiᴵⱽ(R)(R')]²⁺ NiIV_oxidation NiIV_oxidation NiIII->NiIV_oxidation Product_Ni2 Product (R-R') + [LₙNiᴵᴵ]²⁺ NiIV->Product_Ni2 Thermal: Variable Photo: Very Fast NiII_oxidation Oxidation (-e⁻) NiIII_oxidation->NiIII NiIV_oxidation->NiIV

Caption: General pathways for reductive elimination from different nickel oxidation states.

Experimental_Workflow start Start: (Me₃tacn)Niᴵᴵ(cycloneophyl) oxidant1 Oxidant (e.g., Fc⁺PF₆⁻) start->oxidant1 ni3 Isolate & Characterize: [(Me₃tacn)Niᴵᴵᴵ(cycloneophyl)]⁺ oxidant1->ni3 oxidant2 Oxidant (e.g., AcFc⁺BF₄⁻) ni3->oxidant2 reactivity_ni3 Thermal Reactivity Study ni3->reactivity_ni3 ni4 Generate in situ: [(Me₃tacn)Niᴵⱽ(cycloneophyl)(MeCN)]²⁺ oxidant2->ni4 reactivity_ni4 Thermal & Photochemical Reactivity Study ni4->reactivity_ni4 analysis Product Analysis (NMR, GC-MS) reactivity_ni3->analysis reactivity_ni4->analysis

Caption: Workflow for comparative reactivity studies of Ni(II), Ni(III), and Ni(IV) complexes.

Conclusion

The oxidation state of nickel is a critical determinant for the facility of reductive elimination. While Ni(II) complexes are often kinetically inert towards this bond-forming step, oxidation to Ni(III) and Ni(IV) states dramatically lowers the activation barrier, enabling efficient C-C and C-heteroatom bond formation. Notably, Ni(IV) complexes can exhibit remarkable reactivity under photochemical conditions, offering a powerful strategy to drive challenging coupling reactions. For researchers in synthetic chemistry and drug development, a deep understanding of these electronic effects is essential for the rational design of new catalysts and the optimization of reaction conditions to achieve unprecedented efficiency and selectivity. The continued exploration of high-valent nickel chemistry promises to unlock new frontiers in catalysis, enabling the construction of complex molecules with greater precision and control.

References

Safety Operating Guide

Proper Disposal of Nickel(3+) Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Nickel(3+) [Ni(III)] compounds, primarily focusing on Nickel(III) oxide (Ni₂O₃). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with environmental regulations.

Immediate Safety and Handling Precautions

Nickel(III) oxide is a strong oxidizing agent and should be handled with care. Inhalation, ingestion, or skin contact may cause irritation or other health issues. Always consult the Safety Data Sheet (SDS) for the specific Nickel(III) compound before handling.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are required.

All handling of Nickel(III) compounds should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The primary goal of this disposal procedure is to convert the highly reactive Nickel(III) oxide into a more stable Nickel(II) form, which can then be safely precipitated and collected for disposal by a certified hazardous waste management service.

Part 1: Reduction of Nickel(III) Oxide to Nickel(II) Oxide

Given that Nickel(III) oxide is a potent oxidizing agent, a reduction to the more stable Nickel(II) state is recommended to decrease its reactivity and associated hazards. A common and relatively safe reducing agent for this purpose in a laboratory setting is sodium thiosulfate.

Experimental Protocol:

  • Preparation: In a designated chemical fume hood, carefully weigh the Nickel(III) oxide waste. For every 1 gram of Ni₂O₃, prepare a solution of 2.5 grams of sodium thiosulfate (Na₂S₂O₃) dissolved in 20 mL of deionized water.

  • Reaction: Slowly add the Nickel(III) oxide powder to the sodium thiosulfate solution while stirring continuously with a magnetic stirrer.

  • Observation: The black color of the Ni₂O₃ will gradually change to a greenish precipitate, indicating the formation of Nickel(II) compounds. The reaction may be slightly exothermic.

  • Completion: Continue stirring for at least one hour to ensure the reaction is complete.

Part 2: Dissolution of Nickel(II) Compounds

The resulting mixture contains Nickel(II) compounds which need to be dissolved to facilitate precipitation as a single, easily manageable solid.

Experimental Protocol:

  • Acidification: While still in the fume hood and stirring, slowly add a 2M solution of sulfuric acid (H₂SO₄) to the mixture. The addition of acid will dissolve the nickel compounds, resulting in a clear green solution of nickel(II) sulfate. Be cautious as the reaction may generate heat.

  • Complete Dissolution: Continue adding the acid dropwise until all the solid has dissolved.

Part 3: Precipitation of Nickel(II) Hydroxide

The final step is to precipitate the dissolved nickel as an insoluble hydroxide.

Experimental Protocol:

  • Basification: Slowly add a 2M solution of sodium hydroxide (NaOH) to the acidic nickel sulfate solution.

  • Precipitation: As the pH of the solution increases, a pale green precipitate of Nickel(II) hydroxide (Ni(OH)₂) will form. Continue adding NaOH until the pH of the solution is between 9 and 10 to ensure complete precipitation.[1]

  • Settling: Turn off the stirrer and allow the precipitate to settle to the bottom of the container.

  • Separation: Carefully decant the supernatant liquid. The remaining solid is Nickel(II) hydroxide.

Waste Collection and Labeling

  • Containerize: Transfer the Nickel(II) hydroxide precipitate into a clearly labeled, leak-proof hazardous waste container.

  • Labeling: The label must include:

    • "Hazardous Waste"

    • "Nickel(II) Hydroxide"

    • The approximate amount of waste.

    • The date of accumulation.

  • Storage: Store the container in a designated satellite accumulation area.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed professional waste disposal service.[2]

Data Presentation

ParameterValueReference
Nickel(II) Hydroxide Properties
Solubility in Water0.0015 g/L[3]
Ksp (Solubility Product Constant)5.48 × 10⁻¹⁶[3]
Precipitation Conditions
Optimal pH for Ni(OH)₂ Precipitation9-10[1]
Occupational Exposure Limits for Nickel Compounds (as Ni)
ACGIH TLV-TWA (Soluble compounds)0.1 mg/m³ (Inhalable fraction)[4]
ACGIH TLV-TWA (Insoluble compounds)0.2 mg/m³ (Inhalable fraction)[4]

Logical Workflow for Nickel(3+) Disposal

DisposalWorkflow cluster_prep Preparation & Reduction cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_disposal Final Disposal A Weigh Ni(III) Oxide Waste B Prepare Sodium Thiosulfate Solution C React Ni(III) Oxide with Thiosulfate B->C D Add Sulfuric Acid to Dissolve C->D E Add Sodium Hydroxide to Precipitate Ni(OH)₂ D->E F Allow Precipitate to Settle E->F G Decant Supernatant F->G H Containerize Ni(OH)₂ Waste G->H I Label Hazardous Waste H->I J Store in Satellite Accumulation Area I->J K Contact EHS for Pickup J->K

Caption: Workflow for the safe disposal of Nickel(3+) compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.